molecular formula B2O6Sr3 B176068 Strontium borate CAS No. 13703-86-1

Strontium borate

Cat. No.: B176068
CAS No.: 13703-86-1
M. Wt: 380.5 g/mol
InChI Key: LNSYCBFBTCINRL-UHFFFAOYSA-N
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Description

Strontium borate is an inorganic compound of significant interest in the field of biomaterials and bone tissue engineering research. It is primarily investigated for its potential in bone regeneration applications, where it often serves as a critical precursor for creating advanced bioactive glasses and cement composites . The research value of this compound lies in the synergistic effect of its constituent ions. Boron is a nutritious element that plays roles in bone growth and maintenance, as well as in embryogenesis and immune function . Strontium, a bone-seeking element, is known for its dual mode of action: it stimulates osteoblast activity for new bone formation while simultaneously inhibiting osteoclast function that resorbs bone . This makes materials derived from this compound particularly promising for research aimed at treating osteoporotic fractures and other bone defects . The mechanism of action is multifaceted. When incorporated into borate-based bioactive glasses, the strontium ions are released in a controllable manner as the glass degrades . The released Sr²⁺ ions have been shown to modulate the proliferation, differentiation, and mineralization of human bone marrow mesenchymal stem cells (hBMSCs) in vitro . Furthermore, research indicates that the underlying mechanism for enhanced osteogenesis involves the activation of the Wnt/β-catenin signaling pathway during osteogenic differentiation . The incorporation of strontium oxide (SrO) into a borate glass network also helps to moderate the otherwise rapid release of boron, thereby significantly improving the material's cytocompatibility . These glasses spontaneously form a porous hydroxyapatite layer upon immersion in simulated body fluid, which is a key indicator of bioactivity and is essential for bonding with living bone tissue . Our this compound is supplied as a high-purity reagent to ensure consistent and reliable results in your investigative work. It is ideal for studies focusing on the development of new bioactive implants, injectable bone cements, and coatings for orthopedic applications. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

tristrontium;diborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2BO3.3Sr/c2*2-1(3)4;;;/q2*-3;3*+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSYCBFBTCINRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B([O-])([O-])[O-].B([O-])([O-])[O-].[Sr+2].[Sr+2].[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B2O6Sr3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13703-86-1, 37228-07-2
Record name Boric acid (H4B2O5), strontium salt (1:2)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boric acid, strontium salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boric acid (H4B2O5), strontium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Foundational & Exploratory

Synthesis and Characterization of Strontium Borate Nanoparticles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of strontium borate nanoparticles. It is designed to serve as a practical resource for researchers and professionals involved in materials science, nanotechnology, and drug development. This document details various synthesis methodologies, comprehensive characterization techniques, and potential applications, with a focus on providing actionable experimental protocols and comparative data.

Introduction to this compound Nanoparticles

This compound nanoparticles are a class of inorganic nanomaterials that have garnered significant interest due to their unique physicochemical properties and versatile applications. These applications range from roles in bone tissue engineering and drug delivery systems to serving as host materials for luminescent phosphors.[1][2] The incorporation of strontium is known to impart beneficial biological properties, such as promoting osteoblast proliferation and inhibiting bone resorption, making these nanoparticles particularly attractive for biomedical applications.[1] The borate component contributes to the structural framework and can influence the material's optical and thermal properties. The ability to control the size, morphology, and crystal structure of these nanoparticles through various synthesis routes is crucial for tailoring their properties to specific applications.

Synthesis Methodologies

The properties of this compound nanoparticles are highly dependent on the synthesis method employed. This section provides detailed experimental protocols for the most common synthesis techniques: co-precipitation, sol-gel, hydrothermal, and microwave-assisted synthesis.

Co-Precipitation Method

Co-precipitation is a straightforward and scalable method for synthesizing nanoparticles. It involves the simultaneous precipitation of strontium and borate ions from a solution to form the desired this compound phase.

Experimental Protocol:

  • Precursor Solution Preparation:

    • Prepare a 0.5 M aqueous solution of strontium nitrate (Sr(NO₃)₂).

    • Prepare a 0.5 M aqueous solution of sodium borohydride (NaBH₄) or boric acid (H₃BO₃). The choice of boron source can influence the resulting borate phase.

  • Precipitation:

    • Slowly add the sodium borohydride or boric acid solution to the strontium nitrate solution under vigorous stirring at room temperature.

    • A precipitating agent, such as a solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), is typically added dropwise to maintain an alkaline pH (e.g., pH 10-12), which facilitates the precipitation of this compound.

  • Aging:

    • Continue stirring the resulting suspension for a period of 2 to 24 hours to allow for the aging of the precipitate, which can improve crystallinity and particle size uniformity.

  • Washing and Collection:

    • Collect the precipitate by centrifugation (e.g., 5000 rpm for 15 minutes) or filtration.

    • Wash the collected nanoparticles repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying and Calcination:

    • Dry the washed nanoparticles in an oven at 80-100 °C for 12-24 hours.

    • To obtain the desired crystalline phase, the dried powder is often calcined in a muffle furnace at temperatures ranging from 500 °C to 900 °C for 2-4 hours. The specific calcination temperature will determine the final crystal structure of the this compound.

Sol-Gel Method

The sol-gel method offers excellent control over the purity, homogeneity, and particle size of the resulting nanoparticles. This process involves the formation of a 'sol' (a colloidal suspension of solid particles in a liquid) which then undergoes gelation to form a 'gel' (a solid network in a liquid).

Experimental Protocol:

  • Sol Preparation:

    • Dissolve a strontium precursor, such as strontium acetate (Sr(CH₃COO)₂) or strontium nitrate, in a suitable solvent, typically a mixture of ethanol and deionized water.

    • In a separate container, dissolve a boron precursor, such as boric acid (H₃BO₃) or a boron alkoxide like triethyl borate (B(OC₂H₅)₃), in the same solvent system.

  • Mixing and Hydrolysis:

    • Slowly add the boron precursor solution to the strontium precursor solution under constant stirring.

    • If using alkoxide precursors, hydrolysis is initiated by the addition of water, often with an acid or base catalyst to control the reaction rate.

  • Gelation:

    • Continue stirring the mixture at a controlled temperature (e.g., 60-80 °C) until a viscous gel is formed. This process can take several hours to days.

  • Aging:

    • Age the gel at room temperature for 24-48 hours. During aging, polycondensation reactions continue, strengthening the gel network.

  • Drying:

    • Dry the aged gel in an oven at 80-120 °C for several hours to remove the solvent and other volatile components, resulting in a xerogel.

  • Calcination:

    • Grind the xerogel into a fine powder and calcine it in a furnace at temperatures between 600 °C and 900 °C to crystallize the this compound nanoparticles and remove residual organic matter.

G cluster_synthesis Sol-Gel Synthesis Workflow precursors Strontium and Boron Precursors sol Formation of Sol (Mixing and Hydrolysis) precursors->sol solvent Solvent (e.g., Ethanol/Water) solvent->sol gel Gelation (Heating and Stirring) sol->gel aging Aging gel->aging drying Drying (Xerogel Formation) aging->drying calcination Calcination drying->calcination nanoparticles This compound Nanoparticles calcination->nanoparticles

A simplified workflow for the sol-gel synthesis of this compound nanoparticles.
Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure. This technique is known for producing highly crystalline and well-defined nanoparticles.

Experimental Protocol:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution containing a strontium salt, such as strontium chloride (SrCl₂) or strontium nitrate (Sr(NO₃)₂), and a boron source, like boric acid (H₃BO₃) or sodium tetraborate (Na₂B₄O₇).

    • A mineralizer, such as NaOH or KOH, is often added to control the pH and facilitate the dissolution and recrystallization process.

  • Hydrothermal Reaction:

    • Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to a temperature between 150 °C and 250 °C for a duration of 12 to 48 hours. The specific temperature and time will influence the particle size and phase of the resulting this compound.

  • Cooling and Collection:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting precipitate by centrifugation or filtration.

  • Washing and Drying:

    • Wash the product several times with deionized water and ethanol to remove any residual reactants.

    • Dry the final product in an oven at 60-80 °C.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a rapid and energy-efficient method that utilizes microwave irradiation to heat the reactants. This technique often leads to smaller particle sizes and narrower size distributions compared to conventional heating methods.

Experimental Protocol:

  • Precursor Solution Preparation:

    • Prepare a solution of strontium and boron precursors in a solvent that couples well with microwaves, such as water or ethylene glycol.

  • Microwave Irradiation:

    • Place the precursor solution in a sealed vessel suitable for microwave synthesis.

    • Irradiate the solution in a microwave reactor at a controlled temperature (e.g., 120-200 °C) and pressure for a short duration, typically ranging from 5 to 60 minutes.

  • Product Recovery:

    • After the reaction is complete, cool the vessel and collect the precipitated nanoparticles.

    • Wash and dry the product as described in the previous methods.

Characterization of this compound Nanoparticles

A thorough characterization of the synthesized nanoparticles is essential to understand their structural, morphological, and functional properties. This section details the key characterization techniques and the type of data they provide.

G cluster_characterization General Nanoparticle Characterization Workflow synthesis Nanoparticle Synthesis xrd X-Ray Diffraction (XRD) (Crystal Structure, Phase Purity, Crystallite Size) synthesis->xrd sem Scanning Electron Microscopy (SEM) (Morphology, Particle Size, Surface Topography) synthesis->sem tem Transmission Electron Microscopy (TEM) (Particle Size Distribution, Crystallinity, Internal Structure) synthesis->tem ftir Fourier-Transform Infrared Spectroscopy (FTIR) (Functional Groups, Chemical Bonds) synthesis->ftir optical Optical Spectroscopy (UV-Vis, Photoluminescence) (Optical Properties, Band Gap) synthesis->optical analysis Data Analysis and Interpretation xrd->analysis sem->analysis tem->analysis ftir->analysis optical->analysis

A typical workflow for the characterization of synthesized nanoparticles.
X-Ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystal structure, phase purity, and average crystallite size of the nanoparticles.

Experimental Protocol:

  • Sample Preparation: A small amount of the dried nanoparticle powder is placed on a sample holder.

  • Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected at various angles (2θ).

  • Data Analysis: The resulting diffraction pattern is a plot of diffraction intensity versus 2θ. The positions and intensities of the diffraction peaks are compared to standard diffraction patterns (e.g., from the JCPDS database) to identify the crystalline phases present. The average crystallite size (D) can be estimated using the Debye-Scherrer equation: D = Kλ / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology, size, and size distribution of nanoparticles.

Experimental Protocol:

  • Sample Preparation (SEM): A small amount of the nanoparticle powder is mounted on an SEM stub using conductive adhesive tape and then sputter-coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.

  • Sample Preparation (TEM): Nanoparticles are dispersed in a suitable solvent (e.g., ethanol) using ultrasonication. A drop of the dilute suspension is then placed onto a TEM grid (a fine mesh coated with a thin carbon film) and allowed to dry.

  • Imaging: The prepared sample is placed in the electron microscope, and images are acquired at various magnifications.

  • Data Analysis: The obtained images are analyzed to determine the particle shape, size, and degree of agglomeration. For quantitative analysis, the dimensions of a large number of individual particles are measured using image analysis software to generate a particle size distribution histogram.[3]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups and chemical bonds present in the nanoparticles, providing information about the borate network structure.

Experimental Protocol:

  • Sample Preparation: A small amount of the nanoparticle powder is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded.

  • Data Analysis: The spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds. For this compound, characteristic peaks related to the stretching and bending vibrations of B-O bonds in BO₃ and BO₄ units are observed.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of this compound and related nanoparticles synthesized by various methods.

Table 1: Crystallographic Data from XRD Analysis

This compound PhaseSynthesis MethodCrystal SystemLattice Parameters (Å)Average Crystallite Size (nm)Reference
Sr₂B₁₆O₂₆Solid-StateMonoclinica=8.408, b=16.672, c=13.901, β=106.33°-[4]
B-doped Sr-ApatiteHydrothermalHexagonala=9.74, c=7.2635-48[5]
SrB₄O₇Melt GrowthOrthorhombica=4.43, b=10.72, c=4.24-[6]
Sr₂B₅O₉ClSedimentationOrthorhombica=11.41, b=11.29, c=6.51~30-50 (diameter)

Table 2: Morphological Data from Electron Microscopy

Nanoparticle CompositionSynthesis MethodMorphologyAverage Particle Size (nm)Reference
B-doped Sr-ApatiteHydrothermalNano-rodsLength decreased with B-doping[5]
Strontium OxideSol-GelPseudo-spherical to cylindrical~80[7]
Sr₂B₅O₉ClSedimentationWhiskersDiameter: 30-50, Length: up to several μm
Strontium TungstateCo-precipitationSpherical50-100[8]

Table 3: FTIR Spectral Data

This compound MaterialWavenumber (cm⁻¹)AssignmentReference
This compound Glass~700B-O-B bending vibrations
800-1200B-O stretching in BO₄ units[6]
1200-1600B-O stretching in BO₃ units[6]
Strontium Oxide854Sr-O stretching[7]

Application in Drug Delivery: A Signaling Pathway Perspective

Strontium-based nanoparticles are being explored for targeted drug delivery, particularly in the context of bone-related diseases. The release of strontium ions can modulate cellular signaling pathways, such as the calcium-sensing receptor (CaSR) pathway, which is involved in osteoblast and osteoclast function.

When strontium ions (Sr²⁺) are released from the nanoparticles in the vicinity of bone cells, they can act as agonists for the CaSR.[9] The activation of CaSR by Sr²⁺ can trigger intracellular signaling cascades that are distinct from those initiated by calcium ions (Ca²⁺). This can lead to the activation of phospholipase C (PLC), which in turn can stimulate downstream pathways, ultimately influencing gene expression related to cell proliferation, differentiation, and apoptosis. For instance, in osteoclasts, this can lead to apoptosis, thereby reducing bone resorption. In osteoblasts, it can promote proliferation and differentiation, leading to increased bone formation.

G cluster_drug_delivery Strontium Ion Signaling in Bone Cells cluster_osteoclast Osteoclast cluster_osteoblast Osteoblast snp This compound Nanoparticle sr_ion Sr²⁺ Ions snp->sr_ion Release casr Calcium-Sensing Receptor (CaSR) sr_ion->casr Activates plc Phospholipase C (PLC) casr->plc Activates downstream Downstream Signaling Pathways plc->downstream gene_expression Altered Gene Expression downstream->gene_expression osteo_apoptosis Apoptosis (Inhibition of Bone Resorption) gene_expression->osteo_apoptosis osteo_prolif Proliferation and Differentiation (Promotion of Bone Formation) gene_expression->osteo_prolif

References

crystal structure and phase diagram of strontium borate compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure and Phase Diagram of Strontium Borate Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound compounds represent a significant class of materials with diverse applications, ranging from nonlinear optics to luminescent materials and host lattices for phosphors.[1][2] A thorough understanding of their crystal structures and phase equilibria within the Strontium Oxide-Boric Anhydride (SrO-B₂O₃) system is paramount for the targeted synthesis of novel materials with desired properties. This technical guide provides a comprehensive overview of the crystal structures of various this compound compounds and the SrO-B₂O₃ phase diagram, supported by detailed experimental methodologies.

Crystal Structures of this compound Compounds

The SrO-B₂O₃ system is characterized by a rich variety of crystalline phases, each with a unique arrangement of strontium cations and borate anionic groups. The fundamental building blocks of these structures are typically trigonal BO₃ and tetrahedral BO₄ units, which can polymerize to form complex chains, layers, and three-dimensional frameworks. A summary of the crystallographic data for prominent this compound compounds is presented below.

CompoundFormulaCrystal SystemSpace GroupLattice Parameters (Å)
Strontium MetaborateSrB₂O₄OrthorhombicPna2₁a = 12.426, b = 6.418, c = 11.412[3]
Strontium TetraborateSrB₄O₇OrthorhombicPmn2₁a = 4.4273, b = 10.714, c = 4.2359[4]
Strontium HexaborideSrB₆CubicPm3ma = 4.198
Strontium HexaborateSrB₆O₁₀OrthorhombicPnn2a = 11.503, b = 11.382, c = 6.484[5]
Distrontium PyroborateSr₂B₂O₅MonoclinicP2₁/aa = 11.965, b = 5.485, c = 8.164, β = 105.15°
Trithis compoundSr₃B₂O₆RhombohedralR3a = 25.1146, c = 18.3685[6]
This compoundSr₄B₁₄O₂₅MonoclinicCmc2₁a = 7.734, b = 16.332, c = 14.556[7]
This compoundSr₂B₁₆O₂₆MonoclinicP2₁/ca = 8.408, b = 16.672, c = 13.901, β = 106.33°[8]

Note: Lattice parameters can vary slightly depending on the synthesis method and experimental conditions.

Polymorphism in Strontium Borates

Several this compound compounds exhibit polymorphism, existing in different crystal structures depending on the temperature and pressure conditions.

  • SrB₂O₄ : At ambient pressure, SrB₂O₄ is isostructural with CaB₂O₄(I).[3] High-pressure synthesis yields different polymorphs, including SrB₂O₄(III) with an orthorhombic structure (Pna2₁) and SrB₂O₄(IV) with a cubic structure (Pa3).[3] A new polymorph with orthorhombic Pna2₁ symmetry has also been obtained from a melt containing CuCl₂·2H₂O.[9]

  • Sr₂B₂O₅ : This compound undergoes a sequence of reversible first-order phase transitions from γ to β to α' to α upon heating.[10] The high-temperature α-Sr₂B₂O₅ phase has an orthorhombic space group Pnma.[10]

The SrO-B₂O₃ Phase Diagram

The phase diagram of the SrO-B₂O₃ system delineates the stable phases at different compositions and temperatures. Understanding these phase equilibria is crucial for controlling the synthesis of specific this compound compounds.

FeatureTemperature (°C)Composition (mol% B₂O₃)
Melting point of SrB₂O₄~117050
Melting point of SrB₄O₇~101566.7
Melting point of SrB₆O₁₀~92075
Incongruent melting of Sr₄B₁₄O₂₅~1012~63.6
Eutectic (SrB₂O₄ - SrB₄O₇)~971-

Note: These values are compiled from various sources and may show some variation.[1][11]

Experimental Protocols

The synthesis and characterization of this compound compounds involve a range of experimental techniques. Below are detailed methodologies for key experiments.

Solid-State Synthesis

This is a common method for preparing polycrystalline this compound powders.

  • Starting Materials : High-purity strontium carbonate (SrCO₃) and boric acid (H₃BO₃) or boron oxide (B₂O₃) are used as precursors.

  • Mixing : The reactants are weighed in stoichiometric ratios and thoroughly mixed in an agate mortar to ensure homogeneity.

  • Calcination : The mixture is placed in a platinum or alumina crucible and heated in a furnace. The heating profile typically involves a gradual increase in temperature to allow for the decomposition of precursors and solid-state reaction. For example, the synthesis of SrB₄O₇ can be achieved by heating the mixture to 750°C.[12]

  • Grinding and Re-heating : The calcined product is cooled, ground again, and re-heated one or more times to ensure complete reaction and phase purity.

  • Characterization : The final product is analyzed using Powder X-ray Diffraction (PXRD) to confirm the crystal structure and phase purity.

Crystal Growth from Melt

Single crystals of congruently melting compounds like SrB₄O₇ can be grown from a stoichiometric melt using techniques like the Czochralski or Kyropoulos method.[2][13]

  • Melt Preparation : A stoichiometric mixture of SrCO₃ and H₃BO₃ is placed in a platinum crucible and heated above the melting point of the compound (e.g., ~994°C for SrB₄O₇).[2]

  • Seeding : A seed crystal is introduced into the melt.

  • Pulling/Cooling : The crystal is slowly pulled from the melt (Czochralski) or the melt is slowly cooled (Kyropoulos) under controlled temperature gradients to promote crystal growth.

  • Annealing : The grown crystal is cooled slowly to room temperature to minimize thermal stress.

Phase Diagram Determination

Experimental determination of a phase diagram involves techniques that can detect phase transitions as a function of temperature and composition.[14][15]

  • Sample Preparation : A series of samples with varying SrO:B₂O₃ ratios are prepared by solid-state reaction.

  • Differential Thermal Analysis (DTA) : Each sample is heated and cooled in a DTA apparatus. Phase transitions, such as melting and eutectic events, are identified by endothermic or exothermic peaks in the DTA curve.[16]

  • X-ray Diffraction (XRD) : Samples are annealed at different temperatures and then quenched to room temperature. XRD analysis is then used to identify the phases present at that temperature.[15] High-temperature XRD can also be used for in-situ analysis.[11]

  • Data Compilation : The transition temperatures obtained from DTA and the phase identification from XRD are plotted as a function of composition to construct the phase diagram.

Visualizations

SrO-B₂O₃ Phase Relationship Diagram

SrO_B2O3_System Figure 1: Known crystalline compounds in the SrO-B₂O₃ system. SrO SrO Sr3B2O6 Sr₃B₂O₆ SrO->Sr3B2O6 Sr2B2O5 Sr₂B₂O₅ Sr3B2O6->Sr2B2O5 SrB2O4 SrB₂O₄ Sr2B2O5->SrB2O4 Sr4B14O25 Sr₄B₁₄O₂₅ SrB2O4->Sr4B14O25 SrB4O7 SrB₄O₇ Sr4B14O25->SrB4O7 SrB6O10 SrB₆O₁₀ SrB4O7->SrB6O10 B2O3 B₂O₃ SrB6O10->B2O3

Figure 1: Known crystalline compounds in the SrO-B₂O₃ system.

Experimental Workflow for this compound Synthesis and Characterization

experimental_workflow Figure 2: General workflow for synthesis and characterization. start Precursor Selection (SrCO₃, H₃BO₃) mixing Stoichiometric Mixing & Grinding start->mixing synthesis Synthesis Method mixing->synthesis solid_state Solid-State Reaction (Calcination) synthesis->solid_state melt_growth Melt Growth (Czochralski/Kyropoulos) synthesis->melt_growth hydrothermal Hydrothermal Synthesis synthesis->hydrothermal characterization Characterization solid_state->characterization melt_growth->characterization hydrothermal->characterization xrd Powder/Single-Crystal XRD (Phase & Structure) characterization->xrd dta DTA/DSC (Thermal Properties) characterization->dta sem SEM (Morphology) characterization->sem spectroscopy Spectroscopy (Optical Properties) characterization->spectroscopy end Data Analysis & Material Application xrd->end dta->end sem->end spectroscopy->end

Figure 2: General workflow for synthesis and characterization.

References

An In-depth Technical Guide on the Luminescence Properties of Rare-Earth Doped Strontium Borate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and luminescence properties of rare-earth (RE) doped strontium borate materials. These phosphors are of significant interest for applications in solid-state lighting, displays, and specialized biomedical imaging.

Introduction to Rare-Earth Doped this compound Phosphors

Rare-earth doped strontium borates are a class of inorganic phosphors that exhibit efficient and tunable luminescence. The this compound host lattice provides a stable and suitable environment for incorporating various rare-earth ions, such as Europium (Eu³⁺), Dysprosium (Dy³⁺), Samarium (Sm³⁺), and Terbium (Tb³⁺). The choice of the rare-earth dopant and its concentration, as well as the specific stoichiometry of the this compound host (e.g., SrB₄O₇, Sr₂B₂O₅, SrB₆O₁₀), allows for the precise tuning of the emission color and luminescence lifetime. These materials are promising for various technological applications due to their high quantum efficiency, thermal stability, and facile synthesis.

Synthesis Methodologies

The luminescent properties of rare-earth doped strontium borates are highly dependent on their crystal structure and morphology, which are in turn influenced by the synthesis method. The two most common methods for preparing these phosphors are the high-temperature solid-state reaction and the melt-quenching technique.

High-Temperature Solid-State Reaction

This is a conventional and widely used method for synthesizing polycrystalline phosphors. It involves the reaction of solid precursors at elevated temperatures.

Experimental Protocol:

  • Precursor Selection and Stoichiometric Mixing: High-purity strontium carbonate (SrCO₃), boric acid (H₃BO₃), and the desired rare-earth oxide (e.g., Eu₂O₃, Dy₂O₃) are used as starting materials. The precursors are weighed in stoichiometric amounts according to the desired final composition (e.g., Sr₂B₂O₅:Eu³⁺).

  • Grinding: The weighed precursors are thoroughly mixed and ground together in an agate mortar for at least 30 minutes to ensure a homogeneous mixture.

  • Calcination: The mixture is then transferred to an alumina crucible and calcined in a muffle furnace. The calcination process typically involves a two-step heating profile:

    • An initial heating at a lower temperature (e.g., 600 °C for 2-4 hours) to decompose the carbonate and boric acid.

    • A subsequent high-temperature sintering (e.g., 950-1100 °C for 4-6 hours) in air or a reducing atmosphere (depending on the desired valence state of the rare-earth ion) to form the final crystalline phase.

  • Cooling and Pulverization: After calcination, the furnace is allowed to cool down to room temperature naturally. The resulting product is then finely ground into a powder for characterization.

Melt-Quenching Technique

This method is primarily used for the synthesis of rare-earth doped borate glasses.

Experimental Protocol:

  • Precursor Mixing: Appropriate amounts of strontium carbonate (SrCO₃), boric acid (H₃BO₃), and the rare-earth oxide are mixed thoroughly.

  • Melting: The mixture is placed in a platinum or alumina crucible and heated in a high-temperature furnace to a temperature above its melting point (typically 1200-1400 °C) for about 1-2 hours until a homogeneous melt is formed.

  • Quenching: The molten liquid is then rapidly cooled (quenched) by pouring it onto a preheated stainless steel or graphite plate. This rapid cooling prevents crystallization and results in the formation of a transparent glass.

  • Annealing: The prepared glass is then annealed at a temperature slightly below its glass transition temperature for several hours to relieve internal stresses.

Characterization Techniques

A variety of analytical techniques are employed to characterize the structural and luminescent properties of the synthesized phosphors.

Experimental Protocols:

  • X-ray Diffraction (XRD): XRD analysis is used to identify the crystal structure and phase purity of the synthesized materials. The powdered sample is scanned over a 2θ range (typically 10-80°) using a diffractometer with Cu Kα radiation.

  • Photoluminescence (PL) Spectroscopy: PL excitation and emission spectra are recorded using a fluorescence spectrophotometer equipped with a xenon lamp as the excitation source. For emission spectra, the sample is excited at a specific wavelength, and the emitted light is scanned over a range of wavelengths. For excitation spectra, the emission wavelength is fixed, and the excitation wavelength is varied.

  • Luminescence Lifetime Measurement: The decay kinetics of the excited state of the rare-earth ion are measured using a pulsed laser or a flash lamp as the excitation source and a photomultiplier tube (PMT) coupled to a digital oscilloscope or a time-correlated single-photon counting (TCSPC) system. The lifetime is determined by fitting the decay curve to an exponential function.

  • Quantum Yield (QY) Measurement: The absolute photoluminescence quantum yield is measured using an integrating sphere coupled to a spectrofluorometer. The QY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.

Luminescence Properties of Rare-Earth Doped Strontium Borates

The luminescence of these materials originates from the electronic transitions within the 4f orbitals of the rare-earth ions. The crystal field of the this compound host lattice influences these transitions, leading to characteristic emission spectra for each dopant.

Eu³⁺ Doped this compound

Eu³⁺ is a widely used red-emitting activator. Its emission spectrum is dominated by the ⁵D₀ → ⁷F₂ transition, which is highly sensitive to the local symmetry of the Eu³⁺ ion.

  • Excitation: Eu³⁺-doped strontium borates can be efficiently excited by near-UV (around 394 nm) and blue (around 465 nm) light, corresponding to the f-f transitions of Eu³⁺.

  • Emission: The emission spectrum typically shows sharp peaks in the red region, with the most intense peak around 611-615 nm (⁵D₀ → ⁷F₂ transition). Other weaker emissions corresponding to ⁵D₀ → ⁷F₀, ⁵D₀ → ⁷F₁, and ⁵D₀ → ⁷F₃ transitions are also observed.[1]

Dy³⁺ Doped this compound

Dy³⁺ is known for its characteristic blue and yellow emissions, which can be combined to produce white light.

  • Excitation: Dy³⁺ can be excited by UV light in the range of 300-400 nm.

  • Emission: The emission spectrum of Dy³⁺ consists of two main bands: a blue emission around 484 nm (⁴F₉/₂ → ⁶H₁₅/₂ transition) and a yellow emission around 579 nm (⁴F₉/₂ → ⁶H₁₃/₂ transition).[1] The relative intensity of the blue and yellow emissions can be tuned by adjusting the host matrix and Dy³⁺ concentration.

Sm³⁺ Doped this compound

Sm³⁺ ions exhibit a characteristic reddish-orange luminescence.

  • Excitation: Sm³⁺ can be excited by near-UV and blue light.

  • Emission: The emission spectrum shows several peaks in the visible region, with the most prominent ones being around 564 nm (⁴G₅/₂ → ⁶H₅/₂), 601 nm (⁴G₅/₂ → ⁶H₇/₂), and 647 nm (⁴G₅/₂ → ⁶H₉/₂).

Tb³⁺ Doped this compound

Tb³⁺ is an efficient green-emitting activator.

  • Excitation: Tb³⁺ shows strong excitation bands in the UV region.

  • Emission: The emission spectrum is dominated by a sharp green emission peak around 545 nm, corresponding to the ⁵D₄ → ⁷F₅ transition.

Data Presentation

The following tables summarize the key quantitative luminescence properties of various rare-earth doped this compound phosphors.

Table 1: Emission Properties of Eu³⁺ Doped Strontium Borates

Host MatrixDopant Conc.Excitation λ (nm)Major Emission λ (nm)CIE (x, y)Reference
Sr₂B₂O₅0.07 mol%394611(0.524, 0.316)[1]
SrB₄O₇2 mol%-593 (orange)-[1]
Sr₃B₂O₆2 mol%-610 (red)-[1]

Table 2: Emission Properties of Dy³⁺ Doped Strontium Borates

Host MatrixDopant Conc.Excitation λ (nm)Emission λ (nm)ColorReference
SrB₆O₁₀-349484, 579Blue, Yellow[1]

Table 3: Emission Properties of Sm³⁺ Doped Strontium Borates

Host MatrixDopant Conc.Excitation λ (nm)Major Emission λ (nm)ColorReference
Sr₁₀Ba₂₀B₆O₁₂0.5 mol%--Cool White[2]

Mandatory Visualizations

Experimental Workflows

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization s1 Precursor Weighing & Mixing s2 Grinding s1->s2 s3 Calcination / Melting s2->s3 s4 Cooling & Pulverization / Quenching & Annealing s3->s4 c1 XRD s4->c1 c2 Photoluminescence Spectroscopy s4->c2 c3 Lifetime Measurement s4->c3 c4 Quantum Yield Measurement s4->c4

Caption: General experimental workflow for synthesis and characterization.

Luminescence Mechanism in Eu³⁺ Doped Phosphors

Luminescence_Mechanism_Eu cluster_process Luminescence Process GS ⁷F₀,₁,₂... (Ground State) Emission Radiative Emission ES ⁵D₀,₁,₂... (Excited States) ES->GS Red Emission ES->ES NonRad Non-radiative Relaxation ES->NonRad CTB Charge Transfer Band CTB->ES Energy Transfer Excitation Excitation Excitation->ES f-f Absorption Excitation->CTB Host Absorption NonRad->ES

Caption: Energy level diagram for Eu³⁺ luminescence.

Energy Transfer in Dy³⁺-Eu³⁺ Co-doped Systems

Energy_Transfer cluster_Dy Dy³⁺ (Sensitizer) cluster_Eu Eu³⁺ (Activator) Dy_GS ⁶H₁₅/₂ (Ground State) Dy_ES ⁴F₉/₂ (Excited State) Dy_ES->Dy_GS Blue/Yellow Emission Eu_ES ⁵D₀ (Excited State) Dy_ES->Eu_ES Energy Transfer Eu_GS ⁷F₀ (Ground State) Eu_ES->Eu_GS Red Emission Excitation Excitation Excitation->Dy_ES Absorption

Caption: Energy transfer from Dy³⁺ to Eu³⁺.

References

electronic band structure of different strontium borate phases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Band Structure of Different Strontium Borate Phases

Introduction

Strontium borates are a class of inorganic compounds that have garnered significant attention due to their diverse and technologically important properties, including nonlinear optical behavior, luminescence, and suitability as host materials for phosphors.[1][2] The functionality of these materials is intrinsically linked to their fundamental electronic properties, specifically their electronic band structure. This technical guide provides a comprehensive overview of the electronic band structure of various this compound phases, detailing the theoretical and experimental methodologies used for their characterization.

For materials scientists, this guide offers a consolidated resource on the electronic characteristics that govern the optical and electrical behavior of these compounds. For researchers and professionals in drug development and biomaterials, it provides insight into the surface electronic properties that can influence biocompatibility and cellular interaction, critical parameters for the design of advanced materials.

Electronic Structure of this compound Phases

The electronic band structure of strontium borates is typically characterized by a large energy gap between the valence and conduction bands, classifying them as wide-band-gap semiconductors or insulators. The top of the valence band is primarily formed by O 2p orbitals, while the bottom of the conduction band is generally a hybridization of B 2p, Sr 4d, and O 2p states.[3] The precise band gap energy (Eg) and its nature (direct or indirect) are highly dependent on the stoichiometry and crystal structure of the specific phase.

Data Presentation: Electronic Properties of this compound Phases

The electronic properties of various this compound phases, determined through both theoretical calculations and experimental measurements, are summarized below.

PhaseFormulaCrystal SystemSpace GroupBand Gap (Eg) [eV]Gap TypeMethod
Strontium TetraborateSrB4O7OrthorhombicPmn219.71IndirectDFT-LDA (Computational)[3]
11.18DirectDFT-LDA (Computational)[3]
8.5IndirectDFT (Computational)[4]
7.297IndirectMaterials Project (Computational)[4]
Strontium HexaborideSrB6CubicPm-3mSemiconducting-Ab initio (Computational)[5]
Strontium DiborateSr2B2O5MonoclinicP21/a> 4.7-UV Spectroscopy (Experimental)[6]
Sr2[B5O8(OH)]2·[B(OH)3]·H2OTriclinicP-14.50-UV-Vis DRS (Experimental)[7]
Sr2B16O26MonoclinicP21/c5.31DirectFP-LAPW (Computational)[8]
This compound Glass (Example)(35-y)B2O3-20ZnO-10Li2O-10PbO-ySrOAmorphous-2.79 - 2.91OpticalUV-Vis Spectroscopy (Experimental)[9]

Methodologies and Protocols

The determination of the electronic band structure of strontium borates relies on a combination of advanced computational and experimental techniques.

Computational Protocols: Ab Initio Calculations

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the electronic properties of materials.[10]

3.1.1 Density Functional Theory (DFT) DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The general workflow involves solving the Kohn-Sham equations for a given crystal structure.

  • Software Packages: Commonly used software includes WIEN2k, CASTEP, and VASP (Vienna Ab initio Simulation Package).[11][12]

  • Method: The Full-Potential Linearized Augmented Plane-Wave (FP-LAPW) method is frequently employed, which makes no shape approximation to the potential and is highly accurate.[8][13]

  • Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical. The Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) are widely used.[3][14] For example, the electronic structure of SrB4O7 was calculated using the DFT method with the Local Density Approximation (LDA).[3]

  • Protocol:

    • Crystal Structure Input: The calculation begins with the experimentally determined or theoretically optimized crystal structure, including lattice parameters and atomic positions.

    • Self-Consistent Field (SCF) Calculation: An iterative process is used to solve the Kohn-Sham equations until the charge density and effective potential are consistent.

    • Band Structure Calculation: Once the self-consistent ground state is achieved, the electronic band structure is calculated along high-symmetry directions in the first Brillouin zone.

    • Density of States (DOS): The total and partial density of states are calculated to analyze the contribution of different atomic orbitals (e.g., Sr-4d, B-2p, O-2p) to the valence and conduction bands.[3]

Experimental Protocols

Experimental techniques provide direct measurement of the electronic properties and are crucial for validating computational results.

3.2.1 Sample Preparation

  • Solid-State Reaction: High-purity starting materials (e.g., SrCO3, H3BO3) are mixed in stoichiometric ratios, ground, and heated at high temperatures for extended periods to form the desired polycrystalline phase.[2]

  • Crystal Growth: Single crystals of high optical quality can be grown from a melt, for instance, using the Czochralski method, which is essential for angle-resolved and polarization-dependent studies.[15]

  • Melt-Quenching: This technique is used to produce amorphous glass samples by rapidly cooling a melt of the constituent oxides.[9]

3.2.2 X-ray Photoelectron Spectroscopy (XPS) XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

  • Principle: The sample is irradiated with a beam of X-rays, causing the emission of core-level and valence-band electrons. The kinetic energy of these photoelectrons is measured.

  • Protocol:

    • A powder sample is mounted in an ultra-high vacuum chamber.

    • The sample is irradiated with monochromatic X-rays (e.g., Al Kα radiation at 1486.6 eV).[15]

    • An electron energy analyzer measures the kinetic energy of the emitted electrons.

    • The resulting spectrum provides information about the binding energies of electrons. The valence band spectrum can be directly compared with the calculated density of states.[8]

3.2.3 UV-Visible (UV-Vis) Spectroscopy This technique is used to determine the optical band gap of materials.

  • Principle: The absorption of light by the material is measured as a function of wavelength. For a semiconductor, photons with energy greater than the band gap are absorbed, promoting electrons from the valence band to the conduction band.

  • Protocol for Absorbance/Transmittance:

    • A thin, polished crystal or a dispersed sample is placed in a UV-Vis spectrophotometer.

    • The transmittance and absorbance are measured over a range of wavelengths.

    • The absorption edge, the wavelength at which a sharp increase in absorption occurs, is used to estimate the band gap energy.

  • Protocol for Diffuse Reflectance (Tauc Plot Method):

    • The diffuse reflectance spectrum of a powder sample is collected.

    • The reflectance data is converted to absorbance using the Kubelka-Munk function.

    • A Tauc plot is constructed by plotting (αhν)n against photon energy (hν), where α is the absorption coefficient. The value of n is 1/2 for an indirect allowed transition and 2 for a direct allowed transition.

    • The linear portion of the plot is extrapolated to the energy axis to determine the optical band gap (Eg).

Visualizations

Logical Relationships

Strontium_Borate_Phases cluster_main This compound Systems cluster_properties Key Properties SrB4O7 SrB4O7 (Tetraborate) Eg Band Gap (Eg) SrB4O7->Eg 9.71 eV (Indirect) SrB6 SrB6 (Hexaboride) SrB6->Eg Semiconducting Sr2B2O5 Sr2B2O5 Sr2B2O5->Eg > 4.7 eV Other Other Crystalline Phases (e.g., Sr2B16O26) Other->Eg ~5.31 eV (Direct) Amorphous Amorphous (Glasses) Amorphous->Eg ~2.8-2.9 eV GapType Direct / Indirect Gap Eg->GapType DOS Density of States Eg->DOS Optical Optical Properties Eg->Optical Experimental_Workflow cluster_synthesis Sample Preparation cluster_characterization Characterization cluster_analysis Data Analysis Start Starting Materials (SrCO3, H3BO3, etc.) SSR Solid-State Reaction Start->SSR Polycrystalline MQ Melt-Quenching Start->MQ Amorphous Glass CG Crystal Growth (Czochralski) SSR->CG Single Crystal XRD XRD (Phase ID) SSR->XRD XPS XPS Analysis SSR->XPS MQ->XRD UVVIS UV-Vis Spectroscopy MQ->UVVIS CG->XRD CG->XPS CG->UVVIS VBS Valence Band Spectrum XPS->VBS Tauc Tauc Plot UVVIS->Tauc Eg_Opt Optical Band Gap Tauc->Eg_Opt Computational_Workflow cluster_dft DFT Calculation Engine (e.g., VASP, WIEN2k) cluster_output Output Analysis Input Input: Crystal Structure (Lattice Parameters, Atomic Positions) SCF Self-Consistent Field (SCF) Calculation Input->SCF BS Band Structure Calculation SCF->BS DOS Density of States (DOS) Calculation SCF->DOS BandStruct Band Structure Plot BS->BandStruct PDOS Partial & Total DOS DOS->PDOS BandGap Band Gap (Eg) Direct/Indirect BandStruct->BandGap PDOS->BandGap

References

thermal expansion and phase transitions of strontium borate crystals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Expansion and Phase Transitions of Strontium Borate Crystals

Abstract

This compound crystals are a class of materials recognized for their potential in various applications, including nonlinear optics. A thorough understanding of their thermal properties is critical for their synthesis, processing, and application stability. This technical guide provides a comprehensive overview of the thermal expansion and phase transitions of various this compound compounds. It details the pronounced anisotropic thermal expansion observed in these crystals, directly correlating it with their underlying structural features, such as the dimensionality of the borate polyanions. Key quantitative data on thermal expansion coefficients and phase transition temperatures are summarized in structured tables. Furthermore, this guide outlines the detailed experimental protocols, primarily High-Temperature X-ray Diffraction (HTXRD) and Differential Scanning Calorimetry (DSC), used to characterize these properties. Visual diagrams are provided to illustrate experimental workflows and fundamental structure-property relationships. This document is intended for researchers, scientists, and engineers working on the development and application of advanced optical and crystalline materials.

Introduction to this compound Crystals

The family of this compound compounds (SrO–B₂O₃ system) encompasses a variety of crystalline phases with diverse and complex structures.[1] These materials are of significant interest due to their excellent mechanical and optical properties, such as high optical damage thresholds and transparency deep into the ultraviolet (UV) region.[2] For instance, strontium tetraborate (SrB₄O₇) is noted for its high UV transmittance at wavelengths down to approximately 130 nm.[2]

The performance and reliability of these crystals in applications are intrinsically linked to their thermal behavior. Thermal expansion, especially when anisotropic, can induce mechanical stress and affect phase-matching conditions in nonlinear optical applications.[3] Phase transitions can lead to abrupt changes in crystal structure and physical properties, defining the operational temperature limits of devices. Therefore, a detailed characterization of thermal expansion and phase stability is essential for advancing the application of this compound crystals. This guide synthesizes the current knowledge on these topics, presenting key data and the experimental methods used to obtain them.

Thermal Expansion of this compound Crystals

A defining characteristic of many this compound crystals is the strong anisotropy of their thermal expansion.[4][5] This behavior is closely linked to the arrangement and dimensionality of the borate anionic groups within the crystal lattice.

  • Structural Influence : In structures based on isolated BO₃ triangles, such as Sr₃B₂O₆ (0D) and SrB₂O₄ (1D), the highest thermal expansion is observed in the direction perpendicular to the plane of the BO₃ groups.[4][5] This is attributed to weaker bonding in that direction compared to the strong covalent bonds within the borate planes.

  • Volumetric Expansion : The average volumetric thermal expansion for strontium borates is approximately 36 × 10⁻⁶ K⁻¹.[4] A general trend observed is a slight decrease in the volume thermal expansion as the B₂O₃ content and the degree of polyanion polymerization increase.[4]

  • Shear Deformation : In more complex structures like monoclinic Sr₂B₁₆O₂₆, significant thermal expansion can result from shear deformations within the monoclinic plane, evidenced by substantial changes in the monoclinic β angle.[4]

The quantitative data for the thermal expansion of several key this compound compounds are summarized in Table 1.

Table 1: Thermal Expansion Coefficients of this compound Crystals

Compound Crystal System Temperature Range (°C) α₁₁/αₐ (10⁻⁶ K⁻¹) α₂₂/αᵦ (10⁻⁶ K⁻¹) α₃₃/α꜀ (10⁻⁶ K⁻¹) αᵥ (10⁻⁶ K⁻¹) Reference
Sr₃B₂O₆ Trigonal 25 - 700 10 10 44 64 [4]
SrB₂O₄ Orthorhombic 25 - 700 25 3 31 59 [4]
SrB₄O₇ Orthorhombic 25 - 800 11 10 11 32 [4]
Sr₂B₁₆O₂₆ Monoclinic 25 - 650 20 2 26 48 [4]

| Sr[B₈O₁₁(OH)₄] | Monoclinic | 25 - 300 | 14(2) | 6(1) | 2.5(3) | ~22.5 |[6] |

Phase Transitions and Thermal Stability

The this compound system exhibits several temperature-induced phase transitions and decomposition events. Understanding these transformations is crucial for determining the stable operating range of these materials.

A new polymorph of SrB₂O₄, with orthorhombic Pna2₁ symmetry, was found to have an exothermic effect at 640 °C, which is likely related to a phase transition, and it melts at approximately 944-987 °C.[7] The phase diagram of the SrO-B₂O₃ system also indicates that a metastable phase of SrB₂O₄ transforms into the stable orthorhombic phase between 730-780 °C.[8] Other compounds, such as the synthetic analog of strontioborite, Sr[B₈O₁₁(OH)₄], undergo decomposition at elevated temperatures. This compound is stable up to about 390°C, after which it dehydrates and becomes an amorphous phase. Upon further heating to 690°C, it recrystallizes to form Sr₃B₁₄O₂₄.[6]

Key thermal events for various this compound compounds are summarized in Table 2.

Table 2: Phase Transition Temperatures and Thermal Events in this compound Crystals

Compound Event Type Transition/Decomposition Temperature (°C) Notes Reference
SrB₂O₄ (Pna2₁ polymorph) Phase Transition 640 Exothermic effect observed in DTA. [7]
SrB₂O₄ (metastable) Phase Transition 730 - 780 Transition to the stable orthorhombic phase. [8]
Sr[B₈O₁₁(OH)₄] Decomposition > 390 Decomposes into an amorphous phase. [6]
Amorphous Phase (from Sr[B₈O₁₁(OH)₄]) Recrystallization > 690 Crystallizes to form Sr₃B₁₄O₂₄. [6]

| Sr₄B₁₄O₂₅ | Incongruent Melting | 1012 ± 5 | Melts to form a different solid and a liquid. |[8] |

Experimental Protocols

The characterization of thermal expansion and phase transitions relies on precise analytical techniques capable of measuring material properties as a function of temperature.

High-Temperature X-ray Diffraction (HTXRD)

High-Temperature X-ray Diffraction is a primary technique for studying both thermal expansion and temperature-induced phase transitions.[4][9]

  • Principle : This method involves irradiating a crystalline sample with X-rays while it is heated in a controlled manner inside a furnace. The diffraction pattern is recorded at various temperature intervals. Changes in the angular positions of the diffraction peaks are used to calculate the lattice parameters, and their variation with temperature yields the thermal expansion tensor.[10][11] The appearance of new peaks or the disappearance of existing ones indicates a phase transition.[12]

  • Methodology :

    • Sample Preparation : A polycrystalline sample is typically prepared by grinding single crystals into a fine powder to ensure random orientation of the crystallites.[13] The powder is then mounted on a sample holder made of a high-temperature resistant material like platinum or alumina.

    • Instrumentation : The setup consists of an X-ray diffractometer equipped with a high-temperature furnace chamber.[11] A position-sensitive detector or a Geiger counter is used to record the diffraction pattern.[11] The temperature is measured and controlled by a thermocouple placed near the sample.[11]

    • Data Collection : Diffraction patterns are collected over a desired 2θ range at a series of programmed temperatures. The sample is allowed to thermally equilibrate at each temperature setpoint before measurement.

    • Data Analysis : The collected patterns are analyzed using Rietveld refinement or other profile-fitting methods to determine the precise lattice parameters (a, b, c, α, β, γ) at each temperature. The thermal expansion coefficients (α) are then calculated from the temperature dependence of these parameters.[10]

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)

DSC and DTA are powerful thermal analysis techniques used to detect phase transitions, crystallization, and melting by measuring heat flow changes.[14][15]

  • Principle : In DSC, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[16] DTA measures the temperature difference between the sample and the reference.[14] Phase transitions are observed as endothermic (heat absorbing) or exothermic (heat releasing) peaks in the DSC/DTA curve.

  • Methodology :

    • Sample Preparation : A small, weighed amount of the powdered sample is placed in a crucible (pan), typically made of aluminum, platinum, or alumina. An empty crucible is used as the reference.

    • Instrumentation : A DSC/DTA instrument contains a furnace with two sample holders, one for the sample and one for the reference, equipped with temperature sensors.

    • Data Collection : The sample and reference are heated (or cooled) at a constant, controlled rate. The differential heat flow or temperature difference is recorded continuously.

    • Data Analysis : The resulting thermogram is analyzed to identify thermal events. The onset temperature of a peak typically corresponds to the transition temperature. The area under a DSC peak is proportional to the enthalpy change of the transition.

Thermogravimetric Analysis (TGA)

TGA is often used in conjunction with DSC/DTA to differentiate between phase transitions and decomposition events.

  • Principle : TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Methodology : A sample is placed on a precision balance within a furnace. The mass is continuously monitored as the temperature is increased. A weight loss, as seen in the TGA curve for Sr[B₈O₁₁(OH)₄], indicates decomposition or dehydration, whereas a phase transition typically occurs with no associated mass change.[7]

Visualized Workflows and Relationships

Diagrams created using the DOT language help to visualize complex workflows and the relationships between material properties and their underlying structure.

experimental_workflow cluster_synthesis 1. Material Synthesis & Preparation cluster_analysis 2. Thermal Analysis cluster_results 3. Data Interpretation synthesis Crystal Growth (e.g., Czochralski, Solid-State) preparation Sample Preparation (Powdering, Mounting) synthesis->preparation htxrd High-Temperature XRD (Lattice Parameters vs. T) preparation->htxrd dsc_tga DSC / DTA / TGA (Thermal Events vs. T) preparation->dsc_tga expansion Thermal Expansion Tensor Calculation htxrd->expansion transition Phase Transition Temperature Identification dsc_tga->transition

Caption: Experimental workflow for characterizing thermal properties of crystals.

structure_property_relationship structure Crystal Structure of Strontium Borates anion Borate Polyanion Dimensionality & Type structure->anion bonding Anisotropic Bonding (Strong in-plane, Weaker out-of-plane) anion->bonding bo3 BO₃ Triangles (Planar) anion->bo3 bo4 BO₄ Tetrahedra (3D) anion->bo4 expansion Anisotropic Thermal Expansion bonding->expansion bo3->bonding direction Max Expansion Perpendicular to BO₃ Planes expansion->direction

Caption: Relationship between crystal structure and thermal expansion anisotropy.

References

Strontium Borate Glass: A Deep Dive into Formation and Structural Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation and structural properties of strontium borate glasses. This compound glass systems (SrO-B₂O₃) are of significant interest due to their unique structural characteristics and potential applications in various fields, including biomaterials for bone regeneration. This document delves into the fundamental aspects of the glass network, the influence of strontium as a network modifier, and the experimental methodologies used for synthesis and characterization, presenting key quantitative data in a structured format for ease of comparison.

Glass Formation in the this compound System

This compound glasses are typically synthesized using the melt-quenching technique. This involves melting a homogenous mixture of raw materials, such as strontium carbonate (SrCO₃) or strontium oxide (SrO) and boric acid (H₃BO₃) or boron trioxide (B₂O₃), at high temperatures, followed by rapid cooling to prevent crystallization. The resulting amorphous solid exhibits a disordered atomic structure, characteristic of a glass.

The glass-forming region in the SrO-B₂O₃ system is extensive, with homogeneous glasses forming from the phase separation boundary (around 20 mol% SrO) up to approximately 41-42 mol% SrO.[1] Within this range, the addition of strontium oxide to the boric oxide network systematically alters the glass structure and its resulting properties.

The Structural Role of Strontium Oxide and the Boron Anomaly

In the vitreous B₂O₃ network, boron atoms are primarily found in trigonal [BO₃] units, forming a network of boroxol rings. When a network modifier like strontium oxide (SrO) is introduced, the oxygen atoms from SrO disrupt the B-O-B bridges. This leads to a change in the coordination of some boron atoms from three-fold (BO₃) to four-fold (BO₄) tetrahedral units.[2][3] This structural change is a key feature of borate glasses and is responsible for the "boron anomaly," a non-linear variation in many physical properties with the addition of the modifier oxide.[3][4][5][6]

The formation of [BO₄]⁻ units increases the connectivity and rigidity of the glass network, as each [BO₄]⁻ unit is linked to four other units, in contrast to the three linkages of a [BO₃] unit. This structural reinforcement continues up to a certain concentration of the modifier oxide (typically around 30-40 mol%). Beyond this point, the formation of non-bridging oxygens (NBOs) begins to dominate, leading to a depolymerization of the network.[3]

The structural evolution of the this compound glass network with increasing SrO content can be visualized as a transition from a network dominated by boroxol rings and trigonal BO₃ units to one containing a significant fraction of tetrahedral BO₄ units, leading to a more interconnected and stable structure up to the anomaly point.

Boron_Anomaly cluster_0 Low SrO Content cluster_1 Increasing SrO Content (up to ~30-40 mol%) cluster_2 High SrO Content (> ~40 mol%) B2O3 Pure B₂O₃ Network (Boroxol Rings, BO₃ units) BO4_Formation Formation of BO₄ Tetrahedra (Increased Network Connectivity) B2O3->BO4_Formation + SrO Property_Maximum Maximum in Properties (e.g., Tg, Density) BO4_Formation->Property_Maximum NBO_Formation Formation of Non-Bridging Oxygens (NBOs) (Network Depolymerization) BO4_Formation->NBO_Formation + more SrO Property_Decrease Decrease in Properties NBO_Formation->Property_Decrease

Figure 1: The Boron Anomaly in this compound Glass.

Experimental Protocols

Synthesis of this compound Glass

A typical experimental workflow for the synthesis and characterization of this compound glass is outlined below.

Experimental_Workflow Start Start: Raw Material Preparation Mixing Weighing and Mixing (SrCO₃/SrO and H₃BO₃/B₂O₃) Start->Mixing Melting Melting in a Furnace (e.g., Platinum Crucible, ~1200°C) Mixing->Melting Quenching Rapid Quenching (e.g., between copper plates) Melting->Quenching Annealing Annealing (below Glass Transition Temperature) Quenching->Annealing Characterization Characterization Annealing->Characterization XRD XRD (Amorphous Nature) Characterization->XRD Spectroscopy FTIR/Raman (Structural Groups) Characterization->Spectroscopy NMR NMR (Boron Coordination) Characterization->NMR Physical_Properties Physical Property Measurement (Density, Thermal Analysis) Characterization->Physical_Properties End End: Data Analysis XRD->End Spectroscopy->End NMR->End Physical_Properties->End

Figure 2: Experimental Workflow for this compound Glass.

Methodology:

  • Raw Material Preparation: High-purity strontium carbonate (SrCO₃) or strontium oxide (SrO) and boric acid (H₃BO₃) or boron trioxide (B₂O₃) are used as starting materials.

  • Weighing and Mixing: The raw materials are weighed in the desired molar ratios and thoroughly mixed to ensure homogeneity.

  • Melting: The mixture is placed in a platinum crucible and melted in an electric furnace at temperatures typically ranging from 1100°C to 1500°C, depending on the composition.[7][8] The melt is held at this temperature for a sufficient time to ensure complete homogenization.

  • Quenching: The molten glass is rapidly cooled by pouring it onto a pre-heated metallic plate (e.g., copper or stainless steel) and pressing it with another plate.[9][10] This rapid quenching is crucial to prevent the formation of a crystalline structure.

  • Annealing: The resulting glass samples are annealed at a temperature slightly below their glass transition temperature (Tg) for several hours to relieve internal stresses. The furnace is then slowly cooled to room temperature.

Characterization Techniques

A suite of analytical techniques is employed to investigate the structural and physical properties of this compound glasses.

  • X-ray Diffraction (XRD): XRD is used to confirm the amorphous (non-crystalline) nature of the prepared samples. The absence of sharp diffraction peaks and the presence of a broad halo are indicative of a glassy state.[2][9]

  • Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for identifying the various structural groups present in the glass network.[2][11][12][13][14] Specific vibrational bands in the FTIR and Raman spectra can be assigned to the stretching and bending modes of B-O bonds in different borate units, such as boroxol rings, pyroborate, diborate, and metaborate groups, as well as the distinction between BO₃ and BO₄ units.[2][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹¹B Magic Angle Spinning (MAS) NMR is a quantitative technique used to determine the fraction of three-coordinated (BO₃) and four-coordinated (BO₄) boron atoms (N₄).[15][16][17][18] This information is vital for understanding the extent of network polymerization.

  • Density and Molar Volume Measurement: The density of the glass samples is typically measured using Archimedes' principle. The molar volume is then calculated from the density and the molecular weight of the glass composition. These parameters provide insights into the packing of the glass network.[9][10]

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) is used to determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[15][16] The glass transition temperature is a key indicator of the network's rigidity.

Quantitative Data Summary

The following tables summarize the quantitative data on the physical and structural properties of this compound glasses as a function of SrO content, compiled from various studies.

Table 1: Physical Properties of this compound Glasses

Glass Composition (mol%)Density (g/cm³)Molar Volume (cm³/mol)Glass Transition Temperature (Tg) (°C)
(60-y)B₂O₃-20ZnO-10Li₂O-10PbO-ySrO (y=0)3.282425.396-
(60-y)B₂O₃-20ZnO-10Li₂O-10PbO-ySrO (y=5)---
(60-y)B₂O₃-20ZnO-10Li₂O-10PbO-ySrO (y=10)---
(60-y)B₂O₃-20ZnO-10Li₂O-10PbO-ySrO (y=15)---
(60-y)B₂O₃-20ZnO-10Li₂O-10PbO-ySrO (y=20)---
(60-y)B₂O₃-20ZnO-10Li₂O-10PbO-ySrO (y=25)3.871723.698-

Data extracted from a study on complex borate glasses where SrO content was varied.[9]

Table 2: Structural Properties of this compound Glasses

Glass Composition (mol% SrO)Fraction of Four-Coordinated Boron (N₄)Key Structural Features
Low SrO contentIncreases with SrOPredominantly BO₃ units, formation of BO₄ units.
Intermediate SrO contentReaches a maximumHigh concentration of BO₄ units, highly cross-linked network.
High SrO contentDecreases with SrOFormation of non-bridging oxygens (NBOs).

This table represents a generalized trend observed in alkali and alkaline earth borate glasses, as specific N₄ values for a simple binary SrO-B₂O₃ series were not available in a tabulated format in the initial search results.

Conclusion

This compound glasses exhibit a fascinating interplay between composition, structure, and properties, primarily governed by the dual role of boron as a network former and strontium as a network modifier. The "boron anomaly" is a central concept in understanding the non-linear evolution of the glass network with increasing strontium content. The ability to tailor the structural arrangement, from a loosely packed network of trigonal units to a highly interconnected network of tetrahedral units, and subsequently to a depolymerized network, allows for the fine-tuning of physical and chemical properties. This makes this compound glasses promising candidates for a range of applications, particularly in the biomedical field where the controlled release of strontium and boron ions is beneficial for bone regeneration. A thorough understanding of the synthesis-structure-property relationships, facilitated by a combination of advanced characterization techniques, is crucial for the rational design of novel this compound glass compositions for specific technological and therapeutic applications.

References

Theoretical Modeling of Strontium Borate Crystal Structures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium borate materials have garnered significant attention in various scientific and technological fields, from nonlinear optics to bioactive glasses for bone regeneration. The diverse crystal chemistry of the SrO-B₂O₃ system gives rise to a multitude of phases with unique structural motifs and properties. Understanding and predicting these crystal structures at an atomic level is crucial for the rational design of new materials with tailored functionalities. This technical guide provides a comprehensive overview of the theoretical modeling of this compound crystal structures, integrating computational and experimental methodologies.

Known this compound Crystal Structures: A Data Compendium

The this compound system is rich with a variety of crystalline phases, each characterized by a unique arrangement of borate polyhedra and strontium cations. The following tables summarize the crystallographic data for several known this compound compounds, providing a foundation for theoretical modeling and experimental identification.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
Strontium TetraborateSrB₄O₇OrthorhombicPnm2₁4.425510.7094.2341909090
Strontium DiborateSrO·2B₂O₃OrthorhombicPmn2₁10.7114.4274.235909090[1]
Strontium BoriteSr(B₈O₁₁(OH)₄)MonoclinicP2₁9.9098.1307.62390108.490
Sr₂B₁₆O₂₆MonoclinicP2₁/c8.40816.67213.90190106.3390[2]
Sr₄B₁₄O₂₅OrthorhombicCmc2₁7.73416.33214.556909090[3]
Sr₂[B₆O₉(OH)₄]MonoclinicP2₁6.84458.70338.463290100.58190
Sr₂B₅O₉(OH)·H₂OMonoclinicC210.1617.9656.39390128.090
Strontium HexaborideSrB₆CubicPm3m4.1984.1984.198909090[4]

Theoretical Modeling Protocol: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of materials from first principles. Here, we outline a general workflow for the theoretical modeling of this compound crystal structures using DFT.

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical modeling of a new this compound crystal structure, integrating computational prediction with experimental validation.

theoretical_modeling_workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_comparison Comparison & Refinement start Hypothesize Crystal Structure (e.g., from known phases, chemical intuition) geom_opt Geometry Optimization (Relax atomic positions and lattice parameters) start->geom_opt Initial Structure Input prop_calc Property Calculations (Electronic structure, optical properties, etc.) geom_opt->prop_calc Optimized Structure predict_xrd Simulate XRD Pattern geom_opt->predict_xrd compare Compare Simulated vs. Experimental Data prop_calc->compare predict_xrd->compare Simulated Pattern synthesis Material Synthesis (Hydrothermal, Sol-Gel, Solid-State) characterization Structural Characterization (XRD, SC-XRD) synthesis->characterization refinement Rietveld Refinement characterization->refinement refinement->compare Experimental Pattern compare->geom_opt Refine Model compare->synthesis Refine Synthesis end Validated Crystal Structure Model compare->end Good Agreement

Computational-Experimental Workflow
Step-by-Step DFT Calculation Protocol

  • Step 1: Initial Structure Generation

    • Obtain an initial crystal structure model. This can be based on an existing crystallographic information file (CIF) from databases for a known phase or a hypothetical structure built using crystallographic software.

  • Step 2: Geometry Optimization

    • Objective: To find the lowest energy configuration of the crystal structure by relaxing both the atomic positions and the lattice parameters.

    • Software: Quantum ESPRESSO, VASP, CASTEP, etc.

    • Input Parameters:

      • Exchange-Correlation Functional: The choice of functional is critical. For general structural properties of strontium borates, the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a good starting point due to its balance of accuracy and computational cost. For more accurate electronic and optical property calculations, a hybrid functional like B3LYP or PBE0 may be employed, though at a higher computational expense.[5][6][7]

      • Basis Set/Pseudopotentials: For strontium, a heavy element, it is computationally efficient to use pseudopotentials to represent the core electrons. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) or SDD (Stuttgart/Dresden) effective core potentials are commonly used.[2][8] For boron and oxygen, standard basis sets like 6-31G* or those compatible with the chosen pseudopotentials should be used.

      • k-point mesh: A Monkhorst-Pack grid should be used to sample the Brillouin zone. The density of the k-point mesh should be converged to ensure the total energy is stable with respect to the number of k-points.

      • Cutoff Energy: For plane-wave basis sets, the kinetic energy cutoff for the wavefunctions and charge density must be converged.

    • Procedure: Perform a full relaxation of the crystal structure (both atomic positions and cell parameters) until the forces on the atoms and the stress on the unit cell are minimized below a certain threshold.

  • Step 3: Property Calculations

    • Objective: To calculate the electronic, optical, and other properties of the optimized crystal structure.

    • Calculations:

      • Electronic Band Structure and Density of States (DOS): These calculations reveal the electronic nature of the material (e.g., insulator, semiconductor, metal) and the contributions of different atomic orbitals to the electronic states.

      • Optical Properties: The frequency-dependent dielectric function, absorption coefficient, and refractive index can be calculated to predict the optical response of the material.

      • Phonon Frequencies: Calculation of phonon dispersion curves can be used to assess the dynamical stability of the predicted crystal structure.

  • Step 4: Simulation of Powder X-ray Diffraction (XRD) Pattern

    • Using the optimized crystal structure, a theoretical powder XRD pattern can be simulated. This pattern can be directly compared with experimental data for phase identification and validation of the theoretical model.

Experimental Protocols

Experimental synthesis and characterization are indispensable for validating and refining theoretical models of crystal structures.

Synthesis Methods

3.1.1. Hydrothermal Synthesis

This method is widely used for the synthesis of borate crystals due to its ability to produce high-purity, well-formed single crystals at relatively low temperatures.

  • General Protocol for this compound Synthesis:

    • Precursors: A strontium source (e.g., Sr(NO₃)₂, SrCl₂, SrCO₃) and a boron source (e.g., H₃BO₃, borax) are used as starting materials.

    • Solvent: Deionized water is typically used as the solvent. A mineralizer (e.g., NaOH, KOH) may be added to control the pH and facilitate the dissolution and recrystallization of the reactants.

    • Procedure: a. The precursors are dissolved or suspended in the solvent in a Teflon-lined stainless-steel autoclave. b. The pH of the solution is adjusted to a specific value, which can influence the final product phase. c. The autoclave is sealed and heated to a specific temperature (typically 150-250 °C) for a duration ranging from several hours to days. d. After the reaction, the autoclave is cooled to room temperature. e. The resulting crystals are collected by filtration, washed with deionized water and ethanol, and dried in air.

3.1.2. Sol-Gel Method

The sol-gel method is a versatile technique for preparing amorphous or nanocrystalline powders with high homogeneity.

  • General Protocol for this compound Synthesis:

    • Precursors: A strontium precursor (e.g., strontium nitrate, strontium acetate) and a boron precursor (e.g., boric acid, triethyl borate) are used.

    • Solvent: An alcohol (e.g., ethanol, methanol) is commonly used as the solvent.

    • Procedure: a. The precursors are dissolved in the solvent to form a homogeneous solution (the "sol"). b. The sol is then hydrolyzed and condensed to form a wet gel. This can be initiated by the addition of water or by controlling the pH. c. The wet gel is aged for a period to allow for further network formation. d. The gel is dried to remove the solvent, resulting in a xerogel or aerogel. e. The dried gel is then calcined at a specific temperature to remove organic residues and crystallize the desired this compound phase.[9][10][11]

3.1.3. High-Pressure/High-Temperature (HPHT) Synthesis

HPHT synthesis is employed to explore novel phases that are not stable under ambient conditions. This technique can lead to the discovery of new, dense this compound structures.[12][13][14][15][16]

  • General Protocol:

    • Precursors: Stoichiometric mixtures of strontium oxide (SrO) or strontium carbonate (SrCO₃) and boron oxide (B₂O₃) or boric acid (H₃BO₃) are typically used.

    • Apparatus: A multi-anvil press or a diamond anvil cell is used to generate high pressures and temperatures.

    • Procedure: a. The precursor mixture is loaded into a sample capsule (e.g., platinum, gold). b. The sample is compressed to the target pressure (typically several GPa). c. The sample is then heated to the target temperature (often >1000 °C) for a specific duration. d. The sample is then quenched to room temperature before releasing the pressure. e. The resulting product is recovered and analyzed.

Characterization Techniques

3.2.1. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the crystal structure of a new compound.

  • Methodology:

    • Crystal Selection: A high-quality single crystal with well-defined faces and no visible defects is selected under a microscope.[17]

    • Data Collection: The crystal is mounted on a goniometer and placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are collected by a detector as the crystal is rotated.[18][19]

    • Structure Solution and Refinement: The positions of the diffracted beams are used to determine the unit cell parameters and space group. The intensities of the diffracted beams are used to determine the positions of the atoms within the unit cell. The structural model is then refined to obtain the best fit to the experimental data.

3.2.2. Powder X-ray Diffraction (PXRD) and Rietveld Refinement

PXRD is used for phase identification of polycrystalline samples and for refining crystal structure parameters.

  • Methodology:

    • Data Collection: A finely ground powder sample is placed in a sample holder, and an X-ray diffraction pattern is collected over a range of 2θ angles.

    • Rietveld Refinement: The Rietveld method is a whole-pattern fitting technique where a calculated diffraction pattern is fitted to the experimental pattern.[20][21][22][23]

      • Starting Model: An initial crystal structure model (from SC-XRD of a related compound or from theoretical prediction) is required.

      • Refinable Parameters: The refinement process involves adjusting various parameters to minimize the difference between the calculated and observed patterns. These parameters include:

        • Instrumental parameters (e.g., zero shift, peak shape parameters).

        • Structural parameters (e.g., lattice parameters, atomic positions, site occupancies, thermal parameters).

        • Profile parameters (e.g., peak width and shape).

      • Analysis: A successful Rietveld refinement can provide accurate lattice parameters, bond lengths, and bond angles, and can be used to quantify the amounts of different phases in a mixture.

Conclusion

The theoretical modeling of this compound crystal structures is a multifaceted endeavor that thrives on the synergy between computational prediction and experimental validation. By employing DFT calculations, researchers can gain insights into the stability and properties of hypothetical and known structures, guiding experimental synthesis efforts. In turn, experimental techniques such as hydrothermal, sol-gel, and high-pressure synthesis, coupled with rigorous characterization by single-crystal and powder X-ray diffraction, provide the crucial data needed to validate and refine theoretical models. This integrated approach is essential for advancing our understanding of the rich crystal chemistry of strontium borates and for the targeted design of new materials with desired functionalities for a wide range of applications.

References

An In-depth Technical Guide to the Vibrational Spectroscopy of Strontium Borate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of vibrational spectroscopy, specifically Fourier-transform infrared (FTIR) and Raman spectroscopy, for the characterization of strontium borate compounds. This document details the structural information that can be elucidated from the vibrational spectra of both crystalline and amorphous (glassy) strontium borates, outlines experimental methodologies, and presents key spectral data for various this compound species.

Introduction to Vibrational Spectroscopy of Borates

Vibrational spectroscopy is a powerful non-destructive technique for probing the local structure of materials.[1][2][3] In the study of borate compounds, it provides detailed insights into the arrangement of the boron-oxygen network. The fundamental structural units in borates are trigonal [BO₃]³⁻ units and tetrahedral [BO₄]⁵⁻ units.[4][5] The vibrational spectra of borate materials are characterized by distinct bands corresponding to the stretching and bending modes of these units and the linkages between them.

Infrared (IR) spectroscopy and Raman spectroscopy are complementary techniques.[6] IR spectroscopy is more sensitive to polar vibrations, while Raman spectroscopy is more sensitive to symmetric, non-polar vibrations.[7] Together, they provide a more complete picture of the vibrational modes and, consequently, the structure of the material.[7]

The addition of network modifiers, such as strontium oxide (SrO), to a borate glass network leads to the conversion of trigonal BO₃ units to tetrahedral BO₄ units, up to a certain concentration.[8] This structural change, often referred to as the "borate anomaly," significantly influences the physical and chemical properties of the glass. Vibrational spectroscopy is a primary tool for quantifying these structural modifications.

Vibrational Spectra of this compound Compounds

The vibrational spectra of this compound compounds are dominated by the vibrational modes of the borate network. The specific frequencies and intensities of the observed bands are sensitive to the composition and crystalline or amorphous nature of the material.

Crystalline Strontium Borates

Strontium Metaborate (SrB₂O₄)

The structure of SrB₂O₄ consists of linked BO₃ and BO₄ units.[9] Its vibrational spectrum is characterized by bands corresponding to the stretching and bending vibrations of these groups.

Table 1: FTIR Vibrational Frequencies and Assignments for a Polymorph of Crystalline SrB₂O₄ [9]

Frequency (cm⁻¹)Assignment
1491–1300Asymmetric stretching of BO₃ group
1097–977Asymmetric stretching of BO₄ group
909Symmetric stretching of BO₃ group
870Symmetric stretching of BO₃ group
812Symmetric stretching of BO₄ group
770Symmetric stretching of BO₄ group
770–606Out-of-plane bending of BO₃ group
< 606Bending of BO₃ and BO₄ groups

Strontium Tetraborate (α-SrB₄O₇)

The α-SrB₄O₇ crystal has a complex three-dimensional network of BO₃ and BO₄ units. Its vibrational spectrum has been studied using both Raman and IR spectroscopy.[10]

Table 2: Raman Vibrational Frequencies for α-SrB₄O₇ Crystal [10]

SymmetryTO (cm⁻¹)LO (cm⁻¹)
A₁(z)126128
158160
258260
345347
502505
632635
760765
935940
11451150
B₁(x)118120
205208
395400
555560
705710
880885
10501055
13501355
B₂(y)105108
180183
305310
450455
605610
780785
980985
12501255
A₂(xy)140-
230-
360-
520-
680-
840-
1010-
1300-

TO - Transverse Optical, LO - Longitudinal Optical

Strontium Hexaborate (SrB₆O₁₀)

Detailed vibrational spectroscopy data for crystalline SrB₆O₁₀ is less common in the literature. However, studies on hydrated forms like SrB₆O₁₀·5H₂O confirm the presence of both BO₃ and BO₄ units.[11] The synthesis of pure SrB₆O₁₀ has been reported to be challenging, often leading to the formation of SrB₄O₇ at higher temperatures.[7][11]

This compound Glasses

The structure of this compound glasses is highly dependent on the concentration of SrO. As SrO is added to B₂O₃, it modifies the borate network by converting two-coordinate bridging oxygens to three-coordinate non-bridging oxygens and transforming BO₃ triangles into BO₄ tetrahedra.[8] These changes are readily observed in their vibrational spectra.

Table 3: General Raman and FTIR Band Assignments for this compound Glasses [1][4][5]

Frequency Range (cm⁻¹)Assignment
1200 - 1500B-O stretching in trigonal BO₃ units
800 - 1200B-O stretching in tetrahedral BO₄ units
600 - 800B-O-B bending vibrations
400 - 600Borate bending modes
~808B-O bond stretching in BO₄ tetrahedra from diborate groups
~777Symmetric breathing vibrations of boroxol rings
~674B-O-B stretching of metaborate rings
~468Vibration of isolated BO₄ tetrahedra or diborate groups

Experimental Protocols

Synthesis of this compound Compounds

Crystalline Samples:

  • SrB₂O₄: Can be synthesized by a high-temperature melt-quenching technique. For instance, a mixture of SrCO₃ and H₃BO₃ can be melted in a platinum crucible at high temperatures (e.g., 1180 °C) and then cooled.[9][12]

  • SrB₄O₇: High-quality single crystals can be grown by the Czochralski or Kyropoulos method from a stoichiometric melt of SrCO₃ and H₃BO₃.[4][13][14]

  • SrB₆O₁₀: Synthesis of pure crystalline SrB₆O₁₀ can be challenging. It has been synthesized via solid-state reaction routes, though it can be unstable at high temperatures.[7][11] Hydrated forms can be prepared via hydrothermal methods.[11]

Glass Samples:

This compound glasses are typically prepared by the melt-quenching method.[15] Stoichiometric amounts of reagent grade SrCO₃ (or SrO) and H₃BO₃ (or B₂O₃) are mixed and melted in a platinum crucible at temperatures ranging from 900 to 1200 °C. The melt is then rapidly quenched by pouring it onto a pre-heated stainless steel plate and pressing with another plate to obtain a glass disc.

FTIR Spectroscopy

Sample Preparation:

  • KBr Pellet Method: This is a common method for solid inorganic samples.[16] Approximately 1-2 mg of the finely ground this compound sample is mixed with 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed in a die under high pressure to form a transparent pellet.[16]

  • Attenuated Total Reflectance (ATR): This technique is suitable for powders and allows for direct measurement with minimal sample preparation. The sample is placed in direct contact with an ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact.[16]

Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared spectrometer is used.

  • Spectral Range: Typically 4000 to 400 cm⁻¹.

  • Resolution: A spectral resolution of 4 cm⁻¹ is common.

  • Scans: Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded and subtracted from the sample spectrum.

Raman Spectroscopy

Sample Preparation:

  • Powders: Crystalline or glass powders can be placed in a sample holder or pressed into a pellet.

  • Bulk Samples: Polished bulk glass or single crystal samples can be mounted directly in the laser beam path.

Data Acquisition:

  • Spectrometer: A Raman spectrometer equipped with a microscope is typically used.

  • Excitation Laser: Common laser sources include Nd:YAG (532 nm) or HeNe (633 nm).[17] The laser power should be optimized to maximize the Raman signal while avoiding sample damage (typically a few milliwatts).

  • Objective: A microscope objective (e.g., 10x, 20x, or 50x) is used to focus the laser onto the sample and collect the scattered light.[18]

  • Spectral Range: The range of interest for borates is typically from 100 to 1600 cm⁻¹.

  • Resolution: A spectral resolution of 2-4 cm⁻¹ is generally sufficient.

  • Acquisition Time: The total acquisition time is a combination of the exposure time and the number of accumulations, which are adjusted to obtain a good signal-to-noise ratio.

Visualizations

Workflow for Vibrational Spectra Analysis

The following diagram illustrates a typical workflow for the analysis of vibrational spectra of this compound compounds.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Interpretation Synthesis Synthesis of this compound (Crystalline or Glass) Grinding Grinding to Fine Powder Synthesis->Grinding Pelletizing KBr Pellet Preparation (FTIR) Grinding->Pelletizing Mounting Sample Mounting (Raman) Grinding->Mounting FTIR FTIR Spectroscopy Pelletizing->FTIR Raman Raman Spectroscopy Mounting->Raman Baseline Baseline Correction FTIR->Baseline Raman->Baseline Normalization Normalization Baseline->Normalization Deconvolution Peak Deconvolution Normalization->Deconvolution Assignment Peak Assignment Deconvolution->Assignment Quantification Quantification of Structural Units (e.g., N₄) Assignment->Quantification Interpretation Structural Interpretation & Correlation with Properties Quantification->Interpretation

Workflow for Vibrational Spectra Analysis of Strontium Borates.
Effect of SrO on Borate Glass Structure

The addition of strontium oxide as a network modifier to boric oxide glass induces significant structural changes. The following diagram illustrates the transformation of borate structural units as a function of increasing SrO content, which can be monitored by vibrational spectroscopy.

G cluster_0 Low SrO Content cluster_1 Intermediate SrO Content cluster_2 High SrO Content cluster_3 Very High SrO Content B2O3 B₂O₃ Glass (Mainly Boroxol Rings of BO₃) BO4_formation Formation of BO₄ Tetrahedra (e.g., Diborate, Triborate groups) B2O3->BO4_formation  + SrO   NBO_formation Formation of Non-Bridging Oxygens (NBOs) (e.g., Metaborate, Pyroborate groups) BO4_formation->NBO_formation  + SrO   Depolymerization Network Depolymerization (e.g., Orthoborate units) NBO_formation->Depolymerization  + SrO  

Structural Evolution of Borate Glass with Increasing SrO Content.

Conclusion

Vibrational spectroscopy is an indispensable tool for the structural characterization of this compound compounds. FTIR and Raman spectra provide a detailed fingerprint of the local arrangement of the boron-oxygen network, allowing for the identification of crystalline phases and the quantification of structural units in glasses. This technical guide has provided a summary of the key vibrational features of various this compound compounds, detailed experimental protocols for their analysis, and visual representations of the analytical workflow and structural transformations. This information serves as a valuable resource for researchers and scientists working with these materials in various fields, including materials science and drug development, where the structure and properties of these compounds are of critical importance.

References

An In-depth Technical Guide to the SrO-B₂O₃ Binary System: Phase Equilibrium and Thermodynamics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the Strontium Oxide-Boric Anhydride (SrO-B₂O₃) binary system. It covers the phase equilibria, thermodynamic properties, and established crystalline compounds, supported by detailed experimental methodologies. The information is presented to be a valuable resource for professionals engaged in materials science, ceramics, glass manufacturing, and related fields.

Phase Equilibrium in the SrO-B₂O₃ System

The SrO-B₂O₃ system is characterized by the formation of several stable and metastable crystalline compounds. The phase relationships are complex and have been the subject of numerous investigations. The system is crucial for the development of specialized glasses and crystalline materials, as strontium borate glasses exhibit valuable optical and thermal properties.[1]

Nine crystalline phases are known to exist in this system.[1] The structural complexity of these strontium borates tends to increase with a higher B₂O₃ content.[2] The phase diagram illustrates the stability regions of these compounds as a function of temperature and composition.

SrO_B2O3_Phase_Diagram SrO-B₂O₃ Phase Diagram cluster_yaxis SrO-B₂O₃ Phase Diagram cluster_xaxis SrO-B₂O₃ Phase Diagram yaxis Temperature (°C) y1500 1500 y1250 1250 y1000 1000 y750 750 y500 500 y250 250 xaxis_start 0 (SrO) x25 25 x50 50 x75 75 xaxis_end 100 (B₂O₃) xaxis_label mol% B₂O₃ C_Sr3B2O6 C_Sr2B2O5 C_Sr3B2O6->C_Sr2B2O5 E1 E1 C_Sr2B2O5->E1 C_SrB2O4 C_SrB4O7 C_SrB2O4->C_SrB4O7 E2 E2 C_SrB4O7->E2 C_B2O3 E1->C_SrB2O4 e1_right E1->e1_right E2->C_B2O3 e2_right E2->e2_right P1 P1 p1_right P1->p1_right L Liquid (L) S_SrO_L SrO(s) + L S_Sr3B2O6_L Sr₃B₂O₆(s) + L S_Sr2B2O5_L Sr₂B₂O₅(s) + L S_SrB2O4_L SrB₂O₄(s) + L S_B2O3_L B₂O₃(s) + L S_SrO_Sr3B2O6 SrO(s) + Sr₃B₂O₆(s) S_Sr3B2O6_Sr2B2O5 Sr₃B₂O₆(s) + Sr₂B₂O₅(s) S_Sr2B2O5_SrB2O4 Sr₂B₂O₅(s) + SrB₂O₄(s) S_SrB2O4_SrB4O7 SrB₂O₄(s) + SrB₄O₇(s) S_SrB4O7_B2O3 SrB₄O₇(s) + B₂O₃(s) C_SrO_melt p1_left p1_left->P1 e1_left e1_left->E1 e2_left e2_left->E2 Experimental_Workflow Start Sample Preparation (Mixing, Calcination, Pelletizing) Static Static Methods (Equilibrate & Quench) Start->Static Dynamic Dynamic Methods (In-situ Heating/Cooling) Start->Dynamic XRD Powder X-Ray Diffraction (XRD) (Phase Identification) Static->XRD SEM_EDS SEM / EDS (Microstructure & Composition) Static->SEM_EDS DTA_DSC DTA / DSC (Transition Temperatures) Dynamic->DTA_DSC HTXRD High-Temperature XRD (In-situ Phase Identification) Dynamic->HTXRD Analysis Data Compilation & Analysis XRD->Analysis SEM_EDS->Analysis DTA_DSC->Analysis HTXRD->Analysis End Construct Phase Diagram Analysis->End

References

Methodological & Application

Application Notes and Protocols for Sol-Gel Synthesis of Strontium Borate Phosphors for Luminescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium borate materials doped with rare-earth and other ions are of significant interest for a wide range of luminescence applications, including solid-state lighting, displays, and biomedical imaging. The sol-gel synthesis route offers a versatile and cost-effective low-temperature method for producing homogenous, high-purity this compound phosphors with controlled particle size and morphology. This document provides detailed application notes and experimental protocols for the synthesis of various doped this compound phosphors using both a standard sol-gel method and the Pechini (citrate) modification.

Luminescence Properties of Sol-Gel Synthesized this compound Phosphors

The luminescence characteristics of this compound phosphors are highly dependent on the host matrix composition (e.g., SrB₄O₇, Sr₂B₂O₅, Sr₃B₂O₆), the type of dopant ion, and the synthesis conditions. The sol-gel method allows for fine-tuning of these parameters to achieve desired emission colors and efficiencies.

Table 1: Luminescence Properties of Various Doped this compound and Related Phosphors

Host MaterialDopant (Concentration)Synthesis MethodExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (%)Decay LifetimeReference
Sr₂B₂O₅Eu³⁺Sol-Gel-610 (Red)Not ReportedNot Reported[1][2]
SrB₂O₄Eu³⁺Sol-Gel-593 (Orange)Not ReportedNot Reported[1]
SrB₄O₇Eu³⁺Sol-Gel-Eu²⁺ emission observedNot ReportedNot Reported[1]
Sr₃Y₂(BO₃)₄Eu³⁺Pechini Sol-Gel396615 (Red)54-59.4Not Reported[3]
SrAl₂O₄Eu²⁺, Dy³⁺Sol-Gel274, 356467 (Bluish-Green)Not ReportedNot Reported[4]
BaYAl₃O₇Eu²⁺, Nd³⁺Sol-Gel365492 (Blue-Green)Not Reported1149 ns[5]

Experimental Workflows

The sol-gel synthesis of doped this compound phosphors generally involves the formation of a stable sol from precursors, its transformation into a gel, followed by drying and calcination to obtain the final crystalline phosphor powder. The Pechini method is a modification that utilizes a chelating agent and a polymerizing agent to ensure a homogenous distribution of cations.

Sol_Gel_Workflow cluster_prep Solution Preparation cluster_reaction Sol-Gel Process cluster_product Final Product Precursors Strontium, Boron & Dopant Precursors Mixing Mixing & Stirring Precursors->Mixing Solvent Solvent (e.g., Deionized Water, Ethanol) Solvent->Mixing Sol Homogeneous Sol Formation Mixing->Sol Hydrolysis & Condensation Gelation Gel Formation (Aging) Sol->Gelation Drying Drying (e.g., 80-120°C) Gelation->Drying Calcination Calcination (e.g., 700-1000°C) Drying->Calcination Phosphor Doped this compound Phosphor Powder Calcination->Phosphor

Figure 1: General workflow for the sol-gel synthesis of this compound phosphors.

Pechini_Workflow cluster_prep Precursor Solution cluster_chelation_poly Chelation & Polymerization cluster_thermal_treatment Thermal Treatment cluster_product Final Product Metal_Nitrates Metal Nitrates (Sr, Dopant) Heating_Stirring Heating & Stirring (e.g., 80-90°C) Metal_Nitrates->Heating_Stirring Boric_Acid Boric Acid Boric_Acid->Heating_Stirring DI_Water Deionized Water DI_Water->Heating_Stirring Citric_Acid Citric Acid (Chelating Agent) Citric_Acid->Heating_Stirring Ethylene_Glycol Ethylene Glycol (Polymerizing Agent) Ethylene_Glycol->Heating_Stirring Polyesterification Polymeric_Gel Polymeric Resin Gel Heating_Stirring->Polymeric_Gel Drying Drying (e.g., 120-150°C) Polymeric_Gel->Drying Pre_Calcination Pre-Calcination (e.g., 400-600°C) Drying->Pre_Calcination Final_Calcination Final Calcination (e.g., 800-1000°C) Pre_Calcination->Final_Calcination Phosphor Doped this compound Phosphor Powder Final_Calcination->Phosphor

Figure 2: Workflow for the Pechini sol-gel synthesis of this compound phosphors.

Experimental Protocols

Protocol 1: Standard Sol-Gel Synthesis of Eu³⁺-Doped this compound (Sr₂B₂O₅:Eu³⁺)

This protocol describes a standard sol-gel synthesis for preparing red-emitting Sr₂B₂O₅:Eu³⁺ phosphor.[1][2]

Materials:

  • Strontium nitrate (Sr(NO₃)₂)

  • Boric acid (H₃BO₃)

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Equipment:

  • Beakers and magnetic stirrer

  • pH meter

  • Drying oven

  • Muffle furnace

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.2 M aqueous solution of strontium nitrate.

    • Separately, prepare an aqueous solution of boric acid. The molar ratio of Sr:B should be adjusted based on the desired stoichiometry (e.g., 2:2 for Sr₂B₂O₅).

    • Prepare a stock solution of europium nitrate. The amount to be added will depend on the desired doping concentration (an optimal concentration is often around 2 mol%).[1]

  • Sol Formation:

    • Add the appropriate amount of the europium nitrate stock solution to the strontium nitrate solution and stir until homogeneous.

    • Slowly add the boric acid solution to the strontium-europium solution under continuous stirring.

  • Gelation:

    • Slowly add a 0.5 M NaOH solution dropwise to the mixture while stirring to induce gelation.[6] The pH should be carefully monitored and adjusted to facilitate the formation of a stable gel.

    • Allow the resulting gel to age for several hours at room temperature to complete the hydrolysis and condensation reactions.

  • Drying:

    • Transfer the gel to a suitable container and dry in an oven at 80-120°C for 12-24 hours until all the solvent has evaporated, resulting in a xerogel.

  • Calcination:

    • Grind the dried xerogel into a fine powder.

    • Place the powder in an alumina crucible and calcine in a muffle furnace. A typical calcination temperature for strontium borates is in the range of 700-1000°C for 2-4 hours.[2] The exact temperature will influence the crystallinity and phase of the final product.

  • Characterization:

    • The resulting powder can be characterized by X-ray diffraction (XRD) to confirm the crystal phase and by photoluminescence spectroscopy to measure the excitation and emission spectra.

Protocol 2: Pechini (Citrate) Sol-Gel Synthesis of Dy³⁺-Doped this compound for Persistent Luminescence

This protocol is adapted for the synthesis of this compound phosphors co-doped for applications such as persistent luminescence, where a highly homogeneous distribution of dopants is crucial.[3][4]

Materials:

  • Strontium nitrate (Sr(NO₃)₂)

  • Boric acid (H₃BO₃)

  • Dysprosium(III) nitrate pentahydrate (Dy(NO₃)₃·5H₂O)

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O) (as an activator, optional)

  • Citric acid monohydrate (C₆H₈O₇·H₂O)

  • Ethylene glycol (C₂H₆O₂)

  • Deionized water

Equipment:

  • Beakers and hotplate with magnetic stirrer

  • Drying oven

  • Muffle furnace with controlled atmosphere capabilities (optional, for reducing atmospheres)

Procedure:

  • Precursor Solution and Chelation:

    • Dissolve stoichiometric amounts of strontium nitrate, boric acid, and the dopant nitrates (e.g., europium nitrate and dysprosium nitrate) in a minimal amount of deionized water with heating and stirring.

    • In a separate beaker, dissolve citric acid in deionized water. The molar ratio of citric acid to total metal cations is typically maintained between 1.5 and 2.

    • Add the citric acid solution to the metal salt solution and stir until a clear and homogeneous solution is obtained. This step facilitates the chelation of the metal ions by the citric acid.

  • Polymerization and Gel Formation:

    • Add ethylene glycol to the solution. The molar ratio of citric acid to ethylene glycol is commonly 1:4.

    • Heat the solution to 80-90°C with constant stirring. This will initiate a polyesterification reaction between citric acid and ethylene glycol, leading to the formation of a polymeric network.

    • Continue heating until excess water is evaporated and a viscous, transparent resin or gel is formed.

  • Drying and Pre-Calcination:

    • Dry the polymeric gel in an oven at 120-150°C for 24 hours to obtain a solid resin.

    • Perform a pre-calcination step at 400-600°C for 2-4 hours in air to decompose the organic resin. This should be done in a well-ventilated furnace.

  • Final Calcination:

    • Grind the pre-calcined powder.

    • Perform the final calcination at 800-1000°C for 4-6 hours in air. For Eu²⁺ activation, a reducing atmosphere (e.g., 5% H₂ in Ar or N₂) may be required during this step.[7]

  • Characterization:

    • Analyze the final product using XRD for phase identification and photoluminescence spectroscopy for emission, excitation, and decay curve measurements.

Logical Relationships in Luminescence

The luminescence of doped this compound is a multi-step process governed by the electronic structure of the dopant ions and their interaction with the host lattice.

Luminescence_Process Excitation Excitation (e.g., UV light) Excited_State Dopant Ion Excited State Excitation->Excited_State Absorption Ground_State Dopant Ion Ground State Excited_State->Ground_State Non_Radiative Non-Radiative Relaxation (Heat) Excited_State->Non_Radiative Radiative Radiative Relaxation (Luminescence) Excited_State->Radiative Traps Trap States (for Persistent Luminescence) Excited_State->Traps Trapping of Charge Carriers Non_Radiative->Ground_State Radiative->Ground_State Thermal_Release Thermal Release Traps->Thermal_Release Thermal_Release->Excited_State

Figure 3: Energy level diagram illustrating the processes involved in luminescence and persistent luminescence.

Conclusion

The sol-gel and Pechini methods are highly effective for the synthesis of this compound phosphors with desirable luminescent properties. The protocols provided herein offer a foundation for researchers to produce and optimize these materials for various applications. Careful control over precursor stoichiometry, pH, and calcination conditions is essential for achieving the desired crystal phase and luminescence performance. Further characterization of the synthesized materials will provide deeper insights into the structure-property relationships, enabling the rational design of novel phosphors.

References

Combustion Synthesis of Strontium Borate Phosphors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the combustion synthesis method for preparing strontium borate phosphors. It includes detailed experimental protocols, data on the photoluminescent properties of various compositions, and potential applications in biomedical fields.

Introduction to Combustion Synthesis

Combustion synthesis, also known as self-propagating high-temperature synthesis (SHS), is a versatile and rapid method for producing a wide range of materials, including advanced ceramics, catalysts, and phosphors. The process utilizes a self-sustaining exothermic reaction between an oxidizer (typically metal nitrates) and a fuel (e.g., urea, glycine, citric acid). This method offers several advantages over traditional solid-state reactions, including shorter synthesis times, lower energy consumption, and the production of fine, homogeneous, and crystalline powders.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of various this compound phosphors doped with different activators. The fundamental principle involves the dissolution of metal nitrates (oxidizers) and a fuel in deionized water, followed by heating to initiate a rapid combustion reaction.

General Protocol for Solution Combustion Synthesis

Materials:

  • Strontium Nitrate (Sr(NO₃)₂)

  • Boric Acid (H₃BO₃)

  • Urea (CO(NH₂)₂)

  • Activator Precursor (e.g., Europium(III) nitrate pentahydrate (Eu(NO₃)₃·5H₂O), Dysprosium(III) nitrate pentahydrate (Dy(NO₃)₃·5H₂O), Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O))

  • Deionized Water

  • High-temperature furnace

  • Alumina or silica crucible

  • Mortar and pestle

Procedure:

  • Stoichiometric Calculation: Calculate the required molar ratios of the precursors based on the desired final composition of the this compound phosphor. Urea is used as both a fuel and a source of non-metallic elements. The ratio of oxidizer to fuel is crucial for controlling the combustion temperature and the properties of the final product.

  • Precursor Solution Preparation: Dissolve the stoichiometric amounts of strontium nitrate, boric acid, and the chosen activator nitrate in a minimum amount of deionized water in a heat-resistant crucible. Stir the solution until all components are fully dissolved.

  • Addition of Fuel: Add the calculated amount of urea to the precursor solution and stir until a homogeneous solution is obtained.

  • Combustion: Place the crucible containing the solution into a preheated muffle furnace. The temperature should be set between 500 °C and 600 °C. The solution will dehydrate, followed by the ignition of a self-sustaining combustion reaction, which typically completes within a few minutes, yielding a voluminous, foamy powder.

  • Post-synthesis Annealing (Optional): The as-synthesized powder may be annealed at a higher temperature (e.g., 700-900 °C) for several hours to improve crystallinity and luminescent properties. For certain activators like Ce³⁺, a reducing atmosphere (e.g., CO or H₂/N₂ mixture) during annealing may be necessary.[1]

  • Final Product: After cooling to room temperature, the resulting powder is lightly ground using a mortar and pestle to obtain a fine phosphor powder.

Specific Protocols

Protocol 1: Synthesis of Sr₂B₂O₅:Eu³⁺ (Red Phosphor)

  • Target Composition: Sr₁.₉₄Eu₀.₀₆B₂O₅

  • Precursors:

    • Strontium Nitrate (Sr(NO₃)₂): 1.94 mmol

    • Europium(III) Nitrate (Eu(NO₃)₃·5H₂O): 0.06 mmol

    • Boric Acid (H₃BO₃): 2 mmol

    • Urea (CO(NH₂)₂): ~5 mmol (adjust as needed for optimal combustion)

  • Combustion Temperature: 550 °C

  • Annealing: 800 °C for 2 hours in air.

Protocol 2: Synthesis of SrB₄O₇:Dy³⁺ (White-light Emitting Phosphor)

  • Target Composition: Sr₀.₉₅Dy₀.₀₅B₄O₇

  • Precursors:

    • Strontium Nitrate (Sr(NO₃)₂): 0.95 mmol

    • Dysprosium(III) Nitrate (Dy(NO₃)₃·5H₂O): 0.05 mmol

    • Boric Acid (H₃BO₃): 4 mmol

    • Urea (CO(NH₂)₂): ~8 mmol (adjust as needed)

  • Combustion Temperature: 600 °C

  • Annealing: 900 °C for 3 hours in air.

Protocol 3: Synthesis of NaSrBO₃:Ce³⁺ (Blue Phosphor)

  • Target Composition: NaSr₀.₉₉Ce₀.₀₁BO₃

  • Precursors:

    • Sodium Nitrate (NaNO₃): 1 mmol

    • Strontium Nitrate (Sr(NO₃)₂): 0.99 mmol

    • Cerium(III) Nitrate (Ce(NO₃)₃·6H₂O): 0.01 mmol

    • Boric Acid (H₃BO₃): 1 mmol

    • Urea (CO(NH₂)₂): ~4 mmol (adjust as needed)

  • Combustion Temperature: 550 °C[1]

  • Annealing: 700 °C for 2 hours in a CO atmosphere for reduction of Ce⁴⁺ to Ce³⁺.[1]

Quantitative Data Presentation

The photoluminescent properties of this compound phosphors are highly dependent on the host material, the activator ion, and the synthesis conditions. The following tables summarize key quantitative data for different compositions.

Phosphor Composition Activator Excitation Peak (nm) Emission Peak (nm) CIE Coordinates (x, y) Particle Size
NaSrBO₃:Ce³⁺Ce³⁺275, 355430(0.15, 0.05)5-10 µm
Sr₂B₂O₅:Eu³⁺Eu³⁺~254, 394611 (dominant)Not reportedNot reported
SrB₄O₇:Dy³⁺Dy³⁺~350480 (blue), 575 (yellow)White regionNot reported
SrB₆O₁₀:Sm³⁺Sm³⁺400560, 596, 640(0.459, 0.337)Agglomerated rods
Phosphor Composition Quantum Yield (%) Luminescence Decay Time Notes
NaSrBO₃:Ce³⁺Not reportedNot reportedEmission intensity is maximal at 1 mol% Ce³⁺.[1]
Sr₂B₂O₅:Eu³⁺Not reportedNot reportedStrong red emission corresponding to the ⁵D₀ → ⁷F₂ transition of Eu³⁺.
SrB₄O₇:Dy³⁺Not reportedNot reportedThe ratio of blue to yellow emission can be tuned by adjusting the Dy³⁺ concentration.
SrB₆O₁₀:Sm³⁺Not reportedMilliseconds (biexponential)Exhibits reddish-orange emission.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Combustion Synthesis cluster_0 Preparation cluster_1 Synthesis cluster_2 Post-Processing cluster_3 Characterization A Stoichiometric Calculation of Precursors B Dissolution of Nitrates and Boric Acid in Deionized Water A->B C Addition of Urea (Fuel) B->C D Introduction into Pre-heated Furnace (500-600 °C) C->D E Dehydration and Auto-ignition D->E F Combustion Reaction E->F G Formation of Voluminous Powder F->G H Cooling to Room Temperature G->H I Optional Annealing (700-900 °C) H->I J Grinding of Phosphor Powder I->J K XRD, SEM, Photoluminescence Spectroscopy J->K

Caption: Experimental workflow for the combustion synthesis of this compound phosphors.

Application in Targeted Drug Delivery and Bioimaging

G Conceptual Application of Functionalized this compound Nanophosphors cluster_0 Nanoparticle Functionalization cluster_1 Targeted Delivery and Imaging A This compound Nanophosphor Core B Surface Coating (e.g., Silica) A->B C Conjugation of Targeting Ligands (e.g., Antibodies, Peptides) B->C D Drug Loading C->D E Systemic Administration D->E F Recognition of Target Cells (e.g., Cancer Cells) E->F G Receptor-Mediated Endocytosis F->G H Intracellular Drug Release G->H I Bioimaging via Luminescence G->I

Caption: Conceptual workflow for the application of functionalized this compound nanophosphors.

Application Notes for Researchers and Drug Development Professionals

While the primary applications of this compound phosphors are in lighting and displays, their nanoparticle formulations hold potential for biomedical applications, particularly in bioimaging and drug delivery. Strontium itself is known to have beneficial effects on bone health, which could provide an additional therapeutic advantage.

Bioimaging

The luminescent properties of this compound phosphors, with tunable emissions from blue to red depending on the activator, make them potential candidates for fluorescent probes in bioimaging. After appropriate surface functionalization to ensure biocompatibility and colloidal stability in physiological media, these nanoparticles could be used for in vitro and in vivo imaging. The functionalization can be achieved by coating the nanoparticles with a biocompatible material like silica, followed by the attachment of targeting ligands such as antibodies or peptides to direct them to specific cells or tissues.

Drug Delivery

The porous nature of the foam-like structure produced by combustion synthesis can be advantageous for loading therapeutic agents. Strontium-containing nanoparticles are being explored for their role in bone regeneration. Therefore, this compound nanoparticles could potentially be developed as carriers for drugs targeting bone diseases like osteoporosis or bone cancer. The release of both the drug and strontium ions at the target site could have a synergistic therapeutic effect.

Challenges and Future Directions

The translation of this compound phosphors into biomedical applications requires thorough investigation into their cytotoxicity, biodistribution, and long-term stability in biological environments. Research should focus on:

  • Surface Modification: Developing robust surface functionalization strategies to improve biocompatibility and enable targeted delivery.

  • Toxicity Studies: Comprehensive in vitro and in vivo studies to assess the safety profile of these nanoparticles.

  • Drug Loading and Release Kinetics: Optimizing drug loading capacity and controlling the release profile for effective therapy.

  • Multifunctional Platforms: Combining the luminescent properties for imaging with therapeutic functionalities to create theranostic agents.

The combustion synthesis method provides a scalable and cost-effective route to produce these promising materials, paving the way for further exploration of their potential in the biomedical field.

References

Application Notes & Protocols: Hydrothermal Synthesis of Strontium Boro-Tartrate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strontium Boro-Tartrate (SBT) is a novel semi-organic nonlinear optical (NLO) material. Its synthesis via the hydrothermal method offers a route to produce crystals with potential applications in optoelectronics and laser technology.[1] The incorporation of strontium may also be of interest in biomedical applications due to the role of strontium in bone regeneration.[2] This document provides a detailed protocol for the hydrothermal synthesis of SBT crystals and summarizes their key characteristics.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Strontium Boro-Tartrate (SBT) Crystals

This protocol details the hydrothermal method for the synthesis of Strontium Boro-Tartrate crystals.[1]

1. Materials and Equipment:

  • Strontium Nitrate (Sr(NO₃)₂)
  • Boric Acid (H₃BO₃)
  • Tartaric Acid (C₄H₆O₆)
  • Distilled water
  • Teflon-lined autoclave (45 ml capacity)
  • Magnetic stirrer with heating
  • Beakers
  • Filter paper

2. Procedure:

  • Reactant Preparation: Weigh the starting materials, Strontium Nitrate, Boric Acid, and Tartaric Acid, to achieve a molar ratio of 0.5:1:2.
  • Dissolution: In a beaker, dissolve the weighed reactants in 20 ml of distilled water.
  • Mixing: Stir the solution thoroughly using a magnetic stirrer to ensure homogeneity.
  • Transfer to Autoclave: Transfer the resulting solution into a 45 ml capacity Teflon-lined autoclave.
  • Hydrothermal Reaction: Seal the autoclave and heat it to a temperature of 50°C. Maintain this temperature for 240 minutes (4 hours).
  • Cooling: After the reaction period, allow the autoclave to cool down to room temperature over a period of 60 minutes.
  • Crystallization: Carefully open the autoclave and transfer the solution to a clean beaker. Allow the solution to stand undisturbed for crystallization to occur via slow evaporation at room temperature.
  • Crystal Harvesting: Harvest the resulting Strontium Boro-Tartrate crystals by filtration.

Data Presentation

Table 1: Synthesis Parameters for Hydrothermal Growth of SBT
ParameterValue
ReactantsSr(NO₃)₂, H₃BO₃, Tartaric Acid
Molar Ratio0.5 : 1 : 2
SolventDistilled Water
Solvent Volume20 ml
Reaction Temperature50°C
Reaction Time240 minutes
Cooling Time60 minutes
Crystallization MethodSlow evaporation
Table 2: Characterization Data for Strontium Boro-Tartrate (SBT) Crystals
PropertyResultReference
Optical Properties
Lower Cut-off Wavelength240 nm[1]
Second Harmonic Generation (SHG) Efficiency1.3 times that of KDP[1]
Structural Properties
Crystal SystemMonoclinic[1]
Thermal Properties
Thermal StabilityStable up to 100°C[1]

Visualizations

Diagram 1: Experimental Workflow for Hydrothermal Synthesis of SBT

G A Reactant Preparation (Sr(NO3)2, H3BO3, Tartaric Acid) Molar Ratio: 0.5:1:2 B Dissolution & Stirring in 20 ml Distilled Water A->B C Transfer to Teflon-lined Autoclave B->C D Hydrothermal Reaction (50°C for 240 mins) C->D E Cooling to Room Temperature (60 mins) D->E F Solution Transfer & Slow Evaporation E->F G SBT Crystal Formation & Harvesting F->G

Caption: Workflow for the hydrothermal synthesis of Strontium Boro-Tartrate crystals.

Applications and Significance

Strontium Boro-Tartrate (SBT) crystals exhibit promising nonlinear optical (NLO) properties, with a second harmonic generation (SHG) efficiency 1.3 times greater than that of potassium dihydrogen phosphate (KDP), a widely used NLO material.[1] The transparency of SBT in the ultraviolet region, with a lower cut-off wavelength of 240 nm, suggests its potential for use in the generation of lower wavelength lasers.[1] These characteristics make SBT a candidate material for applications in optoelectronic devices.[1] Furthermore, the presence of strontium and borate groups may warrant investigation into its potential biocompatibility and use in biomedical applications, given the roles of boron and strontium in biological processes.[2]

References

Application Notes and Protocols: Strontium Borate in Thermoluminescence Dosimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of strontium borate (SrB₄O₇) and its doped variants as a thermoluminescent dosimeter (TLD). These materials are of significant interest in radiation dosimetry due to their near-tissue equivalence, high sensitivity, and stability. These notes detail the synthesis, dosimetric properties, and experimental protocols for the use of this compound-based phosphors.

Introduction to this compound for TLD

This compound, particularly when doped with activators such as dysprosium (Dy), cerium (Ce), and europium (Eu), exhibits excellent thermoluminescent properties, making it a promising material for various radiation dosimetry applications, including personal, environmental, and medical dosimetry. Its effective atomic number (Zeff) is close to that of soft tissue, which results in a more accurate measurement of the absorbed dose in biological systems. This compound is also noted for its non-hygroscopic nature, a significant advantage over some other borate-based dosimeters.[1]

Synthesis of this compound Phosphors

Several methods are employed for the synthesis of this compound phosphors, each affecting the material's structural and dosimetric characteristics. The most common methods are solid-state reaction, melt quenching, and sol-gel synthesis.

Solid-State Reaction Protocol

This method involves the high-temperature reaction of precursor materials in their solid phase.

Experimental Protocol:

  • Precursor Preparation: Stoichiometric amounts of strontium carbonate (SrCO₃), boric acid (H₃BO₃), and the dopant oxide (e.g., Dy₂O₃, CeO₂, Eu₂O₃) are weighed.

  • Mixing: The precursors are thoroughly mixed and ground in an agate mortar to ensure a homogeneous mixture.

  • Calcination: The mixture is transferred to an alumina crucible and calcined in a muffle furnace. A typical two-stage heating process is often employed:

    • Initial heating at a lower temperature (e.g., 600°C for 2 hours) to decompose the precursors.

    • A subsequent higher temperature sintering (e.g., 900-950°C for 4-6 hours) to form the this compound crystal structure.[2]

  • Cooling and Pulverization: The crucible is allowed to cool down to room temperature. The resulting phosphor is then ground into a fine powder.

Melt Quenching Protocol

This technique is used to produce amorphous glass dosimeters.

Experimental Protocol:

  • Precursor Mixing: High-purity strontium carbonate (SrCO₃), boric acid (H₃BO₃), and the desired dopant oxide are weighed and mixed.

  • Melting: The mixture is placed in a platinum or alumina crucible and heated in a furnace to a high temperature (e.g., 1100-1200°C) until a homogenous molten liquid is formed.[3]

  • Quenching: The molten mixture is rapidly cooled by pouring it onto a pre-heated stainless steel or graphite plate. This rapid cooling prevents crystallization, resulting in a glassy material.

  • Annealing: The resulting glass is annealed at a temperature below its glass transition temperature (e.g., 400-500°C for several hours) to relieve internal stresses.

  • Sample Preparation: The glass is then cut and polished into the desired dimensions for dosimeters.

Sol-Gel Synthesis Protocol

The sol-gel method offers better homogeneity and control over the particle size at lower synthesis temperatures.

Experimental Protocol:

  • Sol Formation: Strontium nitrate (Sr(NO₃)₂) and boric acid (H₃BO₃) are dissolved in a suitable solvent, such as ethanol or distilled water, along with the dopant precursor (e.g., dysprosium nitrate). Citric acid is often added as a chelating agent.

  • Gelation: The solution is heated (e.g., at 80-90°C) and stirred continuously. As the solvent evaporates, the solution becomes more viscous and eventually forms a gel.

  • Drying: The gel is dried in an oven (e.g., at 120°C for 24 hours) to remove the remaining solvent.

  • Calcination: The dried gel is ground and then calcined at a higher temperature (e.g., 700-800°C) to obtain the final crystalline phosphor powder.

Thermoluminescent Properties

The dosimetric performance of this compound phosphors is characterized by several key parameters, which are summarized in the tables below.

Glow Curve Characteristics

The thermoluminescence glow curve is a plot of light intensity emitted by the phosphor as a function of temperature. The position and shape of the glow peaks are characteristic of the trapping centers within the material.

Table 1: Glow Curve Peak Temperatures for Doped this compound Phosphors

Phosphor MaterialDopant (mol%)Main Glow Peak Temperature (°C)Reference(s)
SrB₄O₇Dy (0.1)~200[4]
SrB₄O₇Ce (0.7)~265
SrB₄O₇Eu~180
SrB₄O₇Pb~190
Na₂O-SrO-B₂O₃Dy (0.1)186 - 232[1]
Li₂O-SrO-B₂O₃Dy (0.1)186 - 232[1]
CaO-SrO-B₂O₃Dy (0.3)186 - 232[1]
Dosimetric Performance

Key performance indicators for a TLD include its sensitivity, dose response, fading, and reproducibility.

Table 2: Dosimetric Properties of Doped this compound Phosphors

Phosphor MaterialDopantSensitivity (relative to TLD-100)Dose Response Linearity RangeFadingReproducibilityReference(s)
SrB₄O₇Dy~5 times0.1 Gy - 1 kGyModerateGood[4]
SrB₄O₇Ce~1.8 times1.5 mGy - 1.3 kGy~5% in 30 daysGood[5]
Na₂O-SrO-B₂O₃Dy (0.1)High1 Gy - 9 GyRapid initial fadingGood (after 5 cycles)[1][6]
Li₂O-SrO-B₂O₃Ce (0.7)HighUp to 500 Gy<5% in 1 monthGood[7]

Experimental Protocols for Thermoluminescence Dosimetry

Dosimeter Preparation and Annealing
  • Dosimeter Preparation: The synthesized phosphor powder can be used directly or mixed with a binder (e.g., Teflon) and pressed into pellets. Glass dosimeters can be cut to the desired size.

  • Pre-irradiation Annealing: To erase any residual signal and standardize the sensitivity, the dosimeters are annealed before irradiation. A common annealing procedure is heating at 300-400°C for 1 hour, followed by rapid cooling to room temperature.[8]

Irradiation

The dosimeters are irradiated using a calibrated radiation source (e.g., ⁶⁰Co gamma source, X-ray machine). The dose delivered should be within the linear range of the dosimeter's response.

Post-irradiation Annealing (Pre-readout)

To remove the contribution from unstable low-temperature glow peaks, a post-irradiation anneal at a lower temperature (e.g., 80-100°C for 15-20 minutes) is often performed. This step improves the stability of the signal.

TLD Readout

The thermoluminescence signal is measured using a TLD reader.

Typical TLD Reader Settings:

  • Heating Rate: A linear heating rate of 2-10°C/s is commonly used.[9] The optimal heating rate may vary depending on the specific phosphor.

  • Maximum Temperature: The readout is performed up to a temperature sufficient to empty all relevant traps (e.g., 300-400°C).

  • Atmosphere: The readout is typically performed in an inert nitrogen atmosphere to suppress spurious signals.

Glow Curve Analysis

The integrated area under the main dosimetric peak of the glow curve is proportional to the absorbed dose. Glow curve deconvolution techniques can be applied to separate overlapping peaks and improve the accuracy of the dose measurement.[10][11]

Visualizing Workflows and Concepts

Synthesis and Dosimetry Workflow

The following diagram illustrates the general workflow from phosphor synthesis to dose measurement.

G Workflow for this compound TLD cluster_synthesis Phosphor Synthesis cluster_dosimetry Dosimetry Protocol Precursors Precursor Materials (SrCO₃, H₃BO₃, Dopant) Mixing Mixing & Grinding Precursors->Mixing Calcination High-Temperature Calcination Mixing->Calcination Phosphor This compound Phosphor Powder Calcination->Phosphor Annealing Pre-irradiation Annealing Phosphor->Annealing Dosimeter Preparation Irradiation Irradiation Annealing->Irradiation Readout TLD Reader Readout Irradiation->Readout Analysis Glow Curve Analysis Readout->Analysis Dose Absorbed Dose Analysis->Dose

Caption: General workflow for this compound thermoluminescence dosimetry.

Thermoluminescence Mechanism

The underlying principle of thermoluminescence is the trapping of charge carriers upon irradiation and their subsequent release as light upon heating.

G Thermoluminescence Mechanism VB Valence Band CB Conduction Band Traps Electron Traps (T) CB->Traps Trapping Centers Recombination Centers (R) CB->Centers Recombination Traps->CB Light Light (hν) Centers->Light Irradiation Ionizing Radiation (γ, X) Irradiation->VB e⁻ excitation Heating Heating (ΔT) Heating->Traps De-trapping

Caption: Simplified energy band model of the thermoluminescence process.

References

Application Notes and Protocols: Strontium Borate Glass for Radiation Shielding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of strontium borate glass as a radiation shielding material. The information is intended for professionals in research, scientific, and drug development fields who require effective and adaptable radiation protection solutions.

Introduction

This compound glass is a versatile material that offers significant potential for radiation shielding applications. Its effectiveness stems from a combination of high density, the presence of elements with high atomic numbers (Z), and the ability to tailor its composition to attenuate specific types of radiation. Strontium oxide (SrO) enhances the chemical durability and thermal stability of borate glasses while contributing to improved gamma-ray attenuation due to its relatively high atomic number. The addition of other metal oxides, such as bismuth oxide (Bi₂O₃) and zinc oxide (ZnO), can further enhance the shielding properties of the glass network.

Applications

This compound-based glasses are promising materials for a variety of radiation shielding applications, including:

  • Medical Imaging: Shielding for X-ray and gamma-ray diagnostic and therapeutic equipment.

  • Nuclear Medicine: Protection from radiopharmaceuticals and during handling of radioactive isotopes.

  • Industrial Radiography: Shielding for non-destructive testing equipment.

  • Nuclear Energy: Applications in viewing windows and shielding for radioactive materials.

Experimental Protocols

Protocol 1: Synthesis of this compound Glass via Melt-Quenching

This protocol describes the standard melt-quenching technique for fabricating this compound glass samples.

1. Materials and Equipment:

  • High-purity analytical grade chemicals (e.g., SrO, B₂O₃, ZnO, Bi₂O₃)

  • Agate mortar and pestle

  • Alumina or porcelain crucible

  • High-temperature muffle furnace (capable of reaching at least 1200°C)

  • Stainless steel plate or mold

  • Annealing furnace

  • Balance (accuracy to four decimal places)

2. Procedure:

  • Weighing and Mixing: Accurately weigh the required molar percentages of the precursor chemicals.[1] Thoroughly mix the powders in an agate mortar to achieve a homogenous mixture.

  • Melting: Transfer the mixture to a crucible and place it in the high-temperature muffle furnace. Heat the crucible to a temperature between 1000°C and 1200°C, depending on the glass composition, to obtain a uniform melt.[1]

  • Quenching: Once a homogenous melt is achieved, quickly pour it onto a pre-heated stainless steel plate or into a mold.

  • Annealing: Immediately transfer the solidified glass to an annealing furnace. The annealing temperature is typically set near the glass transition temperature (Tg) of the specific glass composition (e.g., around 500-600°C).[2][3] This step is crucial to relieve internal stresses and prevent cracking.

  • Cooling: Slowly cool the glass to room temperature inside the furnace.

  • Cutting and Polishing: Cut and polish the annealed glass samples to the desired dimensions for characterization.

Protocol 2: Measurement of Gamma-Ray Shielding Parameters

This protocol outlines the experimental setup and procedure for determining the gamma-ray attenuation properties of the synthesized this compound glass.

1. Materials and Equipment:

  • Synthesized glass samples of known thickness

  • Radioactive point sources (e.g., ¹³⁷Cs for 0.662 MeV, ⁶⁰Co for 1.173 and 1.332 MeV)

  • Gamma-ray detector (e.g., NaI(Tl) scintillation detector or High-Purity Germanium (HPGe) detector)[1][4]

  • Lead collimator

  • Multi-channel analyzer (MCA)

  • Data acquisition system

2. Experimental Setup: The experimental arrangement should consist of the radioactive source, a lead collimator to produce a narrow beam of gamma rays, the glass sample, and the detector. The distance between the source, sample, and detector should be optimized to ensure good geometry and minimize scattered radiation.

3. Procedure:

  • Background Measurement: Record the background radiation spectrum without any source present.

  • Unattenuated Intensity (I₀): Place the radioactive source in front of the collimator and record the gamma-ray spectrum without the glass sample. The area under the photopeak of interest corresponds to the unattenuated intensity (I₀).[5]

  • Attenuated Intensity (I): Place the glass sample between the collimator and the detector and record the gamma-ray spectrum for the same duration. The area under the corresponding photopeak gives the attenuated intensity (I).[5]

  • Calculate Linear Attenuation Coefficient (LAC, μ): The LAC is calculated using the Beer-Lambert law: μ = (1/x) * ln(I₀/I) where 'x' is the thickness of the glass sample.

  • Calculate Mass Attenuation Coefficient (MAC, μm): The MAC is determined by dividing the LAC by the density (ρ) of the glass: μm = μ / ρ

  • Calculate Half-Value Layer (HVL): The HVL is the thickness of the material required to reduce the initial radiation intensity by half.[6] HVL = 0.693 / μ

  • Calculate Mean Free Path (MFP): The MFP is the average distance a photon travels before interacting. MFP = 1 / μ

Data Presentation

Table 1: Physical Properties of this compound Glass Systems
Glass Composition (mol%)Density (g/cm³)Molar Volume (cm³/mol)Reference
BPBSr0: 40B₂O₃ - 40PbO - 20Bi₂O₃6.2335.84[7]
BPBSr5: 40B₂O₃ - 40PbO - 15Bi₂O₃ - 5SrO6.0135.62[7]
BPBSr10: 40B₂O₃ - 40PbO - 10Bi₂O₃ - 10SrO5.7835.41[7]
BPBSr15: 40B₂O₃ - 40PbO - 5Bi₂O₃ - 15SrO5.5435.23[7]
BPBSr20: 40B₂O₃ - 40PbO - 20SrO5.3035.06[7]
x=0: 35ZnO - 65B₂O₃3.7323.03[8]
x=35: 35SrO - 65B₂O₃3.5428.53[8]
Table 2: Gamma-Ray Shielding Parameters of this compound Glass Systems at 0.662 MeV
Glass Composition (mol%)LAC (μ) (cm⁻¹)MAC (μm) (cm²/g)HVL (cm)MFP (cm)Reference
BPBSr0 0.6840.1101.0131.462[7]
BPBSr20 0.5280.0991.3121.894[7]
SBT60: 10SrO-35B₂O₃-35TeO₂-20Tl₂O₃---2.620[9][10]
BSrTe60: 60TeO₂-10SrO-30B₂O₃---2.620[9]

Note: Direct comparison of all parameters across different studies may be limited due to variations in experimental conditions and glass compositions.

Visualizations

Experimental Workflow for Glass Synthesis and Characterization

experimental_workflow cluster_synthesis Glass Synthesis cluster_characterization Shielding Characterization weighing Weighing & Mixing of Precursors melting Melting in Furnace (1000-1200°C) weighing->melting quenching Quenching on Steel Plate melting->quenching annealing Annealing near Tg quenching->annealing polishing Cutting & Polishing annealing->polishing setup Experimental Setup (Source, Collimator, Detector) polishing->setup Glass Sample measure_I0 Measure Unattenuated Intensity (I₀) setup->measure_I0 measure_I Measure Attenuated Intensity (I) setup->measure_I calculate Calculate Shielding Parameters (μ, HVL, MFP) measure_I0->calculate measure_I->calculate

Caption: Workflow for this compound glass synthesis and radiation shielding characterization.

Logical Relationship of Radiation Shielding Parameters

shielding_parameters cluster_properties Material Properties cluster_parameters Shielding Parameters composition Glass Composition (e.g., SrO, Bi₂O₃ content) density Density (ρ) composition->density lac Linear Attenuation Coefficient (μ) composition->lac mac Mass Attenuation Coefficient (μm) density->mac lac->mac hvl Half-Value Layer (HVL) lac->hvl mfp Mean Free Path (MFP) lac->mfp

Caption: Interrelationship between material properties and radiation shielding parameters.

References

Application Notes and Protocols: Preparation of Strontium Borate Glasses via Melt-Quenching

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of strontium borate glasses using the melt-quenching technique. This method is a versatile and widely used approach for synthesizing amorphous glass materials with various compositions and properties. This compound glasses are of particular interest for biomedical applications, including bone regeneration and drug delivery, due to their biocompatibility and the therapeutic effects of strontium and boron.[1][2][3]

Introduction to Melt-Quenching for this compound Glasses

The melt-quenching technique is a conventional method for producing glasses.[4] It involves melting a homogenous mixture of raw materials at a high temperature to form a liquid, followed by rapid cooling to prevent crystallization and solidify the melt into an amorphous, glassy state.[4] The resulting glass structure is disordered, lacking the long-range atomic order of crystalline materials, which can be confirmed by the absence of sharp peaks in an X-ray Diffraction (XRD) pattern.[5][6][7]

The incorporation of strontium oxide (SrO) into a borate glass network can modify its physical, thermal, and optical properties.[6] Strontium is known to promote bone formation and inhibit bone resorption, making strontium-containing bioactive glasses promising for orthopedic applications and the treatment of osteoporosis.[3][8][9] Furthermore, the borate glass matrix can be designed to degrade at a controlled rate, releasing therapeutic ions like Sr²⁺ and B³⁺.[2][10]

Experimental Protocols

Protocol for Synthesis of this compound Glasses via Melt-Quenching

This protocol outlines the standard procedure for preparing this compound glasses. Specific compositions and melting temperatures may vary depending on the desired properties of the final glass.

Materials and Reagents:

  • Boric acid (H₃BO₃) or Boron oxide (B₂O₃)

  • Strontium carbonate (SrCO₃) or Strontium oxide (SrO)

  • Other desired oxides or carbonates (e.g., ZnO, CaO, Na₂O, P₂O₅)[5][11]

  • High-purity platinum or alumina crucible

  • Electric muffle furnace (capable of reaching at least 1200°C)

  • Stainless steel or graphite mold (pre-heated)

  • Annealing furnace

  • Agate mortar and pestle

Procedure:

  • Batch Calculation and Weighing: Accurately weigh the required amounts of high-purity raw materials according to the desired molar or weight percentage of the final glass composition.

  • Mixing: Thoroughly mix the powders in an agate mortar to ensure a homogenous batch.

  • Melting: Transfer the mixed batch into a platinum or alumina crucible. Place the crucible in a high-temperature electric furnace and heat to the specified melting temperature (typically between 1000°C and 1400°C).[1][12] The melting duration is usually between 30 minutes to 2 hours to ensure a bubble-free and homogenous melt.[1][6]

  • Quenching: Rapidly pour the molten glass into a pre-heated stainless steel or graphite mold. This rapid cooling (quenching) is critical to prevent crystallization.

  • Annealing: To relieve internal stresses developed during quenching, transfer the solidified glass to an annealing furnace. The annealing temperature is typically set near the glass transition temperature (Tg) of the material. The glass is held at this temperature for several hours, followed by slow cooling to room temperature.[6]

  • Sample Preparation: The resulting glass can be cut, polished, or ground into a powder using an agate mortar and pestle for further characterization.

Protocol for Characterization of this compound Glasses

Purpose: To confirm the amorphous (non-crystalline) nature of the prepared glass.

Procedure:

  • Grind a small portion of the glass sample into a fine powder.

  • Mount the powder onto a sample holder.

  • Perform XRD analysis over a 2θ range, typically from 10° to 90°.

  • Expected Result: The absence of sharp Bragg peaks and the presence of a broad halo indicate an amorphous structure.[6][7]

Purpose: To identify the functional groups and structural units within the glass network.

Procedure:

  • Mix a small amount of the powdered glass sample with potassium bromide (KBr) powder.

  • Press the mixture into a pellet.

  • Record the FTIR spectrum, typically in the range of 400 to 4000 cm⁻¹.

  • Expected Result: The spectrum will show broad absorption bands corresponding to the vibrational modes of the borate network, such as the stretching vibrations of BO₃ and BO₄ units.[1][6][11]

Purpose: To determine the thermal properties of the glass, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).

Procedure:

  • Place a small, known weight of the powdered glass sample in an alumina or platinum crucible.

  • Place an empty reference crucible in the analyzer.

  • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., air or nitrogen).

  • The DTA/DSC thermogram will show endothermic and exothermic events corresponding to Tg, Tc, and Tm.

Data Presentation

The following tables summarize quantitative data for various this compound glass systems prepared by the melt-quenching technique.

Table 1: Compositions of this compound Glass Systems

Glass System DesignationB₂O₃ (mol%)SrO (mol%)Other Components (mol%)Reference
70B₂O₃-(30-x)SrO-xTiO₂7030-xxTiO₂[10]
70B₂O₃-20SrO-(10-x)Na₂O-xTiO₂7020(10-x)Na₂O, xTiO₂[10]
xSrO-(35-x)ZnO-65B₂O₃65x(35-x)ZnO[5]
(60-y)B₂O₃-20ZnO-10Li₂O-10PbO-ySrO60-yy20ZnO, 10Li₂O, 10PbO[13]
(40+x)Bi₂O₃-(60-x-y)B₂O₃-ySrO60-x-yy(40+x)Bi₂O₃[6]

Table 2: Physical and Thermal Properties of Selected this compound Glasses

Glass Composition (mol%)Density (g/cm³)Glass Transition Temperature (Tg) (°C)Crystallization Temperature (Tc) (°C)Reference
(40+x)Bi₂O₃-(60-x-y)B₂O₃-ySrO6.279 - 7.476362 - 432-[6]
(60-y)B₂O₃-20ZnO-10Li₂O-10PbO-ySrO3.2824 - 3.8717--[13][14]

Mandatory Visualizations

Experimental Workflow

Melt_Quenching_Workflow cluster_preparation Preparation cluster_synthesis Synthesis cluster_characterization Characterization weighing 1. Weigh Raw Materials mixing 2. Homogenous Mixing weighing->mixing melting 3. Melting (1000-1400°C) mixing->melting quenching 4. Quenching melting->quenching annealing 5. Annealing quenching->annealing xrd XRD annealing->xrd ftir FTIR annealing->ftir dta_dsc DTA / DSC annealing->dta_dsc

Caption: Experimental workflow for the melt-quenching synthesis of this compound glasses.

Application Logic for Drug Delivery

Drug_Delivery_Logic start This compound Glass (Drug-Loaded) degradation Glass Matrix Degradation in Physiological Environment start->degradation ion_release Release of Therapeutic Ions (Sr²⁺, B³⁺) degradation->ion_release drug_release Sustained Drug Release degradation->drug_release therapeutic_effect Therapeutic Effect (e.g., Bone Regeneration) ion_release->therapeutic_effect drug_release->therapeutic_effect

Caption: Logical flow of drug delivery from a this compound glass matrix.

Applications in Research and Drug Development

This compound glasses are highly versatile materials with significant potential in the biomedical field.

  • Bone Regeneration: The release of strontium ions can stimulate bone formation and reduce bone resorption, making these glasses ideal for bone grafts, coatings for orthopedic implants, and scaffolds for tissue engineering.[3][8][9] The boron released is also an essential element for bone health.[2]

  • Controlled Drug Delivery: The tunable degradation rate of the borate glass network allows for the controlled and sustained release of incorporated therapeutic agents.[10] This is particularly advantageous for localized drug delivery to treat bone infections or promote tissue regeneration.

  • Radiation Shielding: Due to the presence of heavy elements like strontium, these glasses can be formulated to have effective gamma-ray shielding properties, with potential applications in medical and nuclear fields.[5]

  • Biocompatible Coatings: this compound glasses can be used as coatings on metallic implants to improve their biocompatibility and promote osseointegration.

For drug development professionals, the ability to tailor the glass composition to control the release kinetics of both therapeutic ions and loaded drugs offers a promising platform for developing novel drug delivery systems for orthopedic and other applications. The degradation products are generally biocompatible, though cytotoxicity should be assessed for specific compositions and ion release concentrations.[1][10]

References

Application Notes and Protocols: Strontium Borate as a Host Material for Persistent Luminescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of strontium borate (SrB4O7) as a host material for persistent luminescence. This document includes detailed synthesis protocols, data on luminescent properties, and the underlying mechanism of persistent luminescence.

Introduction to this compound for Persistent Luminescence

This compound, particularly in its tetraborate form (SrB4O7), has emerged as a promising host material for persistent luminescence, also known as afterglow. When doped with appropriate activator and co-dopant ions, such as Europium (Eu2+) and Dysprosium (Dy3+), this compound phosphors can store excitation energy (e.g., from UV light) and release it slowly in the form of visible light over an extended period. This property makes them suitable for a wide range of applications, including bioimaging, safety signage, and photocatalysis. The borate host offers advantages such as good thermal and chemical stability.[1][2]

Data Presentation: Luminescent Properties

The persistent luminescence characteristics of SrB4O7:Eu2+,Dy3+ are highly dependent on the concentration of the dopants and the synthesis method employed. While comprehensive datasets are best generated through specific experimental work, the following tables summarize typical findings and provide a template for data organization.

Table 1: Photoluminescence and Persistent Luminescence Emission Characteristics of SrB4O7:Eu2+,Dy3+

Dopant Concentration (mol%)Excitation Wavelength (nm)Emission Peak (nm)Color
SrB4O7:1%Eu2+~365~367Blue-Violet
SrB4O7:1%Eu2+, 1%Dy3+~365~480-520Green-Blue
SrB4O7:2%Eu2+, 2%Dy3+~365~480-520Green-Blue

Note: The emission color and peak can be tuned by adjusting the dopant concentrations and the specific this compound phase.

Table 2: Persistent Luminescence Decay Properties of SrB4O7:Eu2+,Dy3+

Dopant Concentration (mol%)Initial Intensity (a.u.)Afterglow Duration (hours)Decay Time Constant(s) (s)
SrB4O7:1%Eu2+, 1%Dy3+User Data>1User Data (typically multi-exponential)
SrB4O7:2%Eu2+, 2%Dy3+User Data>2User Data (typically multi-exponential)

Afterglow duration is defined as the time taken for the luminescence intensity to decrease to the limit of detection.

Table 3: Quantum Yield of SrB4O7:Eu2+,Dy3+ Phosphors

Dopant Concentration (mol%)Synthesis MethodExcitation Wavelength (nm)Photoluminescence Quantum Yield (%)
SrB4O7:1%Eu2+, 1%Dy3+Solid-State365User Data
SrB4O7:1%Eu2+, 1%Dy3+Sol-Gel365User Data
SrB4O7:1%Eu2+, 1%Dy3+Combustion365User Data

Quantum yield is a critical parameter for evaluating the efficiency of the phosphor. For comparison, SrAl2O4:Eu2+,Dy3+ prepared by combustion can have a quantum yield of around 15.18%.[3]

Mechanism of Persistent Luminescence in SrB4O7:Eu2+,Dy3+

The persistent luminescence in Eu2+ and Dy3+ co-doped this compound is generally understood to involve the trapping and slow release of electrons. The process can be summarized in the following steps, as illustrated in the diagram below:

  • Excitation: Upon irradiation with a suitable light source (e.g., UV light), an electron in the 4f orbital of the Eu2+ ion is promoted to the higher energy 5d orbital.

  • Electron Trapping: The excited electron is then transferred to the conduction band of the SrB4O7 host lattice. This electron can then be captured by electron traps created by the Dy3+ co-dopant ions.

  • Thermal Release: The trapped electrons can be slowly released back into the conduction band by thermal energy at room temperature.

  • Recombination and Emission: The released electrons migrate back to the Eu2+ ions and recombine with the holes left after the initial excitation. This recombination process results in the characteristic emission of light from the 5d to 4f transition of the Eu2+ ions, leading to the observed afterglow.

G Conduction_Band Conduction Band Eu_5d 5d Level Conduction_Band->Eu_5d Recombination Dy_Trap Electron Trap (Dy³⁺) Conduction_Band->Dy_Trap Valence_Band Valence Band Eu_5d->Conduction_Band Electron Transfer Eu_4f 4f Ground State Eu_5d->Eu_4f 4. Persistent Luminescence (Visible Light) Dy_Trap->Conduction_Band Excitation Excitation Excitation->Eu_4f 1. Excitation

Persistent Luminescence Mechanism in SrB4O7:Eu2+,Dy3+

Experimental Protocols

Detailed protocols for the synthesis and characterization of SrB4O7:Eu2+,Dy3+ persistent phosphors are provided below.

I. Synthesis of SrB4O7:Eu2+,Dy3+ Phosphors

Three common synthesis methods are detailed: solid-state reaction, sol-gel synthesis, and combustion synthesis.

This method involves the high-temperature reaction of solid precursors.

Materials:

  • Strontium carbonate (SrCO3, 99.9%)

  • Boric acid (H3BO3, 99.9%)

  • Europium(III) oxide (Eu2O3, 99.99%)

  • Dysprosium(III) oxide (Dy2O3, 99.99%)

  • Alumina crucibles

  • Mortar and pestle

  • High-temperature tube furnace with a reducing atmosphere (e.g., 5% H2 in N2)

Procedure:

  • Precursor Stoichiometry: Calculate the molar ratios of the precursors for the desired composition, for example, Sr0.97Eu0.01Dy0.02B4O7.

  • Mixing: Weigh the stoichiometric amounts of SrCO3, H3BO3, Eu2O3, and Dy2O3. A slight excess of H3BO3 (e.g., 5-10 mol%) can be added to compensate for its volatilization at high temperatures.

  • Grinding: Thoroughly grind the mixture in an agate mortar for at least 30 minutes to ensure homogeneity.

  • Calcination:

    • Transfer the ground powder to an alumina crucible.

    • Place the crucible in a muffle furnace and pre-heat at 600 °C for 2 hours in air to decompose the carbonate and boric acid.

    • After cooling, lightly grind the powder again.

    • Transfer the powder to a tube furnace.

    • Heat the sample to 900-950 °C at a rate of 5 °C/min under a reducing atmosphere (e.g., 5% H2 / 95% N2) and hold for 2-4 hours to facilitate the reduction of Eu3+ to Eu2+.

  • Cooling and Pulverization: Allow the furnace to cool down to room temperature naturally. The resulting sintered cake is then ground into a fine powder.

G start Start weigh Weigh Precursors (SrCO₃, H₃BO₃, Eu₂O₃, Dy₂O₃) start->weigh grind1 Grind Mixture (30 min) weigh->grind1 preheat Pre-heat in Air (600°C, 2h) grind1->preheat grind2 Regrind Powder preheat->grind2 sinter Sinter in Reducing Atmosphere (900-950°C, 2-4h) grind2->sinter cool Cool to Room Temperature sinter->cool grind3 Final Grinding cool->grind3 end SrB₄O₇:Eu²⁺,Dy³⁺ Powder grind3->end

Solid-State Synthesis Workflow

This wet-chemical method offers better homogeneity at lower synthesis temperatures.

Materials:

  • Strontium nitrate (Sr(NO3)2, 99.9%)

  • Boric acid (H3BO3, 99.9%)

  • Europium(III) nitrate hexahydrate (Eu(NO3)3·6H2O, 99.9%)

  • Dysprosium(III) nitrate pentahydrate (Dy(NO3)3·5H2O, 99.9%)

  • Citric acid (C6H8O7)

  • Ethylene glycol (C2H6O2)

  • Deionized water

  • Beakers, magnetic stirrer, and hotplate

  • Drying oven and muffle furnace

Procedure:

  • Solution Preparation:

    • Dissolve stoichiometric amounts of Sr(NO3)2, Eu(NO3)3·6H2O, and Dy(NO3)3·5H2O in deionized water.

    • In a separate beaker, dissolve boric acid in deionized water with gentle heating.

  • Chelation: Add citric acid to the metal nitrate solution in a 1.5:1 molar ratio with respect to the total metal ions. Stir until a clear solution is formed. This acts as a chelating agent.

  • Mixing: Slowly add the boric acid solution to the metal-citrate complex solution while stirring.

  • Polymerization: Add ethylene glycol to the solution. The molar ratio of citric acid to ethylene glycol is typically 1:1.

  • Gel Formation: Heat the solution on a hotplate at 80-90 °C with continuous stirring. The solution will gradually become more viscous and form a transparent gel.

  • Drying: Dry the gel in an oven at 120 °C for 12 hours to obtain a xerogel.

  • Calcination:

    • Grind the xerogel into a powder.

    • Pre-heat the powder at 500 °C for 2 hours in air to burn off the organic components.

    • Calcine the resulting powder at 800-900 °C for 4 hours in a reducing atmosphere (5% H2 / 95% N2).

  • Final Product: After cooling, lightly grind the powder to obtain the final SrB4O7:Eu2+,Dy3+ phosphor.

G start Start dissolve Dissolve Precursors (Nitrates, Boric Acid) start->dissolve chelate Add Citric Acid (Chelation) dissolve->chelate mix Mix Solutions chelate->mix polymerize Add Ethylene Glycol (Polymerization) mix->polymerize gel Heat to Form Gel (80-90°C) polymerize->gel dry Dry Gel (120°C, 12h) gel->dry precalcine Pre-calcine in Air (500°C, 2h) dry->precalcine calcine Calcine in Reducing Atmosphere (800-900°C, 4h) precalcine->calcine cool Cool and Grind calcine->cool end SrB₄O₇:Eu²⁺,Dy³⁺ Powder cool->end

Sol-Gel Synthesis Workflow

This method is a rapid and energy-efficient technique for producing fine phosphor powders.

Materials:

  • Strontium nitrate (Sr(NO3)2)

  • Boric acid (H3BO3)

  • Europium(III) nitrate hexahydrate (Eu(NO3)3·6H2O)

  • Dysprosium(III) nitrate pentahydrate (Dy(NO3)3·5H2O)

  • Urea (CO(NH2)2) as fuel

  • Deionized water

  • High-temperature-resistant beaker or crucible

  • Muffle furnace preheated to 500-600 °C

Procedure:

  • Precursor Solution: Dissolve stoichiometric amounts of the metal nitrates and boric acid in a minimal amount of deionized water to form a clear solution.

  • Fuel Addition: Add urea to the solution. The molar ratio of urea to metal nitrates is a critical parameter and typically ranges from 2 to 3.

  • Combustion:

    • Place the beaker or crucible containing the solution into a muffle furnace preheated to 500-600 °C.

    • The solution will boil, dehydrate, and then ignite, leading to a self-sustaining combustion reaction that produces a voluminous, foamy powder. This process is very rapid.

  • Post-annealing: The as-synthesized powder may not be in the pure desired phase. Therefore, a post-annealing step is often required.

    • Lightly grind the combustion product.

    • Anneal the powder at 900-1000 °C for 2 hours in a reducing atmosphere (5% H2 / 95% N2).

  • Final Product: After cooling, the final product is a fine powder of SrB4O7:Eu2+,Dy3+.

G start Start dissolve Dissolve Nitrates and Boric Acid start->dissolve add_fuel Add Urea (Fuel) dissolve->add_fuel combust Combustion in Furnace (500-600°C) add_fuel->combust grind Grind As-synthesized Powder combust->grind anneal Anneal in Reducing Atmosphere (900-1000°C, 2h) grind->anneal cool Cool to Room Temperature anneal->cool end SrB₄O₇:Eu²⁺,Dy³⁺ Powder cool->end

Combustion Synthesis Workflow
II. Characterization of Persistent Luminescence

This protocol describes how to measure the decay of the afterglow intensity over time.

Equipment:

  • A light source for excitation (e.g., a UV lamp with a specific wavelength, typically around 365 nm).

  • A light-tight sample chamber.

  • A photodetector (e.g., a photomultiplier tube or a CCD camera) connected to a data acquisition system.

  • A spectrometer for recording emission spectra.

Procedure:

  • Sample Preparation: Place a small amount of the phosphor powder in a sample holder.

  • Excitation: Expose the sample to the UV light source for a fixed duration (e.g., 5-10 minutes) to ensure saturation of the traps.

  • Decay Measurement:

    • After switching off the excitation source, immediately start recording the luminescence intensity as a function of time using the photodetector.

    • The data acquisition should continue until the intensity decays to the background level.

  • Data Analysis:

    • Plot the luminescence intensity versus time on a logarithmic scale.

    • The decay curve can often be fitted with a multi-exponential function of the form: I(t) = I0 + A1exp(-t/τ1) + A2exp(-t/τ2) + ... where I(t) is the intensity at time t, I0 is the background intensity, and Ai and τi are the amplitudes and decay time constants of the different decay components.

The quantum yield is a measure of the efficiency of the luminescence process. The absolute method using an integrating sphere is the most accurate.

Equipment:

  • A fluorescence spectrophotometer equipped with an integrating sphere.

  • A calibrated light source.

  • A powder sample holder.

  • A reference material with known reflectance (e.g., BaSO4 or Spectralon®).

Procedure:

  • Reference Measurement (Empty Sphere): Measure the spectrum of the excitation light with the empty integrating sphere to obtain the incident photon flux.

  • Reference Measurement (Standard): Measure the spectrum with the reference material in the sample holder to account for the sphere's reflectivity.

  • Sample Measurement:

    • Place the phosphor sample in the holder and measure the emission spectrum and the scattered excitation light.

    • The measurement should cover the entire emission range of the phosphor.

  • Calculation: The quantum yield (QY) is calculated as the ratio of the number of emitted photons to the number of absorbed photons: QY = (Number of emitted photons) / (Number of absorbed photons) Number of emitted photons = Integral of the sample's emission spectrum. Number of absorbed photons = (Integral of the excitation profile with the empty sphere) - (Integral of the excitation profile with the sample).

Specialized software provided with the spectrophotometer is typically used to perform these calculations automatically.

References

Application Notes and Protocols for the Synthesis of Europium and Dysprosium Co-doped Strontium Borate Phosphors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Strontium borate compounds co-doped with rare-earth elements such as europium (Eu) and dysprosium (Dy) are of significant interest to the scientific community due to their unique luminescent properties. These materials often exhibit long-lasting phosphorescence, making them suitable for a wide range of applications including safety signage, emergency lighting, and advanced optical displays. The specific luminescent characteristics, such as emission color and afterglow duration, are highly dependent on the host material's crystal structure and the synthesis protocol employed. This document provides detailed protocols for three common synthesis methods: the solid-state reaction, sol-gel synthesis, and co-precipitation methods.

Experimental Protocols

Three primary methods for the synthesis of europium and dysprosium co-doped this compound are detailed below.

1.1. Protocol 1: Solid-State Reaction Method

This method is a conventional and widely used technique for preparing polycrystalline phosphors. It involves the high-temperature reaction of solid precursors.

Materials:

  • Strontium Carbonate (SrCO₃, 99.9%)

  • Boric Acid (H₃BO₃, 99.9%)

  • Europium Oxide (Eu₂O₃, 99.99%)

  • Dysprosium Oxide (Dy₂O₃, 99.99%)

Equipment:

  • Agate mortar and pestle

  • Alumina crucible

  • High-temperature tube furnace with atmospheric control

  • Digital balance

Procedure:

  • Stoichiometric Calculation: Calculate the required molar ratios of the precursors to synthesize the target compound, for example, SrB₄O₇, co-doped with specific atomic percentages of Eu and Dy. A typical doping concentration for Eu is around 2-4 at.% and for Dy is around 4-8 at.%. An excess of boric acid (e.g., 2 mol%) can be added to compensate for its volatilization at high temperatures.[1]

  • Mixing: Weigh the calculated amounts of SrCO₃, H₃BO₃, Eu₂O₃, and Dy₂O₃. Thoroughly grind the mixture in an agate mortar for at least 30 minutes to ensure homogeneity.

  • Pre-sintering: Transfer the mixed powder into an alumina crucible. Heat the mixture in a furnace at a slow rate (e.g., 5°C/min) to 200-250°C and hold for 2-3 hours to dehydrate the boric acid.[1]

  • Sintering: Increase the furnace temperature to 850-1050°C and hold for 2-4 hours.[1][2] The atmosphere can be air or a reducing atmosphere (e.g., a mixture of 5% H₂ and 95% N₂), which is often necessary to reduce Eu³⁺ to Eu²⁺ for desired luminescence.

  • Cooling and Pulverization: Allow the furnace to cool down to room temperature naturally. The resulting sintered product is then finely ground into a powder for characterization.

1.2. Protocol 2: Sol-Gel Synthesis Method

The sol-gel method offers better homogeneity and control over particle size at lower synthesis temperatures compared to the solid-state reaction.

Materials:

  • Strontium Nitrate (Sr(NO₃)₂, 99.9%)

  • Boric Acid (H₃BO₃, 99.9%) or Triethyl Borate

  • Europium Nitrate Hexahydrate (Eu(NO₃)₃·6H₂O, 99.9%)

  • Dysprosium Nitrate Pentahydrate (Dy(NO₃)₃·5H₂O, 99.9%)

  • Citric Acid Monohydrate (C₆H₈O₇·H₂O) as a chelating agent

  • Ethylene Glycol (C₂H₆O₂) as a gelling agent

  • Deionized water

Equipment:

  • Beakers and magnetic stirrer with hotplate

  • Drying oven

  • Muffle furnace

Procedure:

  • Precursor Solution: Dissolve stoichiometric amounts of Sr(NO₃)₂, Eu(NO₃)₃·6H₂O, and Dy(NO₃)₃·5H₂O in deionized water.

  • Chelation: Add citric acid to the solution in a 1:1 molar ratio with the total metal cations. Stir the solution until the citric acid is completely dissolved.

  • Boron Addition: Add the stoichiometric amount of boric acid or triethyl borate to the solution and stir until a clear solution is formed.

  • Polymerization and Gel Formation: Add ethylene glycol to the solution. The molar ratio of citric acid to ethylene glycol is typically maintained at 1:1. Heat the solution to 80-90°C with continuous stirring. The solution will gradually become viscous and form a transparent gel.

  • Drying: Dry the gel in an oven at 120-150°C for 12-24 hours to obtain a porous precursor powder.

  • Calcination: Calcine the precursor powder in a muffle furnace. A two-step calcination is often employed: first at a lower temperature (e.g., 600°C for 4-6 hours) to remove organic matter, followed by a higher temperature (e.g., 900-1150°C for 4-10 hours) for crystallization.[3][4]

1.3. Protocol 3: Co-precipitation Method

This method involves the simultaneous precipitation of the metal ions from a solution to achieve a highly homogeneous precursor powder.

Materials:

  • Strontium Chloride (SrCl₂) or Strontium Nitrate (Sr(NO₃)₂)

  • Sodium Borohydride (NaBH₄) or Ammonium Borate ((NH₄)₂B₄O₇)

  • Europium Chloride (EuCl₃) or Europium Nitrate (Eu(NO₃)₃)

  • Dysprosium Chloride (DyCl₃) or Dysprosium Nitrate (Dy(NO₃)₃)

  • A precipitating agent (e.g., NaOH or NH₄OH solution)

  • Deionized water

Equipment:

  • Beakers, burette, and magnetic stirrer

  • Filtration setup (e.g., Buchner funnel)

  • Drying oven

  • Muffle furnace

Procedure:

  • Solution Preparation: Prepare an aqueous solution containing the desired molar ratios of strontium, europium, and dysprosium salts.

  • Precipitation: Slowly add the borate source solution (e.g., ammonium borate) to the metal salt solution under vigorous stirring. Adjust the pH of the solution using a precipitating agent like ammonium hydroxide to facilitate complete precipitation.

  • Aging: Age the resulting precipitate by continuing to stir the suspension for a few hours at a controlled temperature.

  • Washing and Filtration: Filter the precipitate and wash it several times with deionized water to remove any unreacted ions and by-products. Further wash with ethanol to minimize agglomeration.

  • Drying: Dry the washed precipitate in an oven at 80-100°C for several hours to obtain a fine precursor powder.

  • Calcination: Calcine the dried powder in a furnace at temperatures ranging from 600°C to 900°C for 2-4 hours to form the final crystalline phosphor.

Data Presentation

The following table summarizes typical quantitative data for Eu³⁺-doped this compound phosphors. Data for co-doped systems with Dy would require specific experimental investigation but would be expected to show characteristic Dy³⁺ emissions as well.

This compound PhaseSynthesis MethodDopant (at.%)Excitation λ (nm)Emission λ (nm)Emission ColorReference
SrB₄O₇Solid-StateEu (2%)~250~367 (Eu²⁺)Blue[5]
Sr₂B₂O₅Solid-State / Sol-GelEu³⁺ (2%)-610Red[2][6]
SrB₂O₄Solid-State / Sol-GelEu³⁺ (2%)-593Orange[2][6]
SrB₆O₁₀Solid-StateDy³⁺300-400-White[2]

Characterization Workflow

The synthesized phosphor powders are typically characterized to determine their phase purity, morphology, and luminescent properties.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis SolidState Solid-State Reaction XRD XRD Analysis (Phase & Crystal Structure) SolidState->XRD SolGel Sol-Gel Synthesis SolGel->XRD CoPrecipitation Co-Precipitation CoPrecipitation->XRD SEM SEM/TEM Analysis (Morphology & Particle Size) XRD->SEM Structure Structural Properties XRD->Structure EDS EDS/XPS Analysis (Elemental Composition) SEM->EDS PL Photoluminescence Spectroscopy (Excitation & Emission Spectra) EDS->PL Decay Decay Time Measurement (Afterglow Performance) PL->Decay Optical Optical Properties PL->Optical Decay->Optical

Caption: Experimental workflow for synthesis and characterization.

Signaling Pathway/Logical Relationship Diagram

The mechanism of persistent luminescence in Eu²⁺, Dy³⁺ co-doped materials involves several key steps from excitation to emission.

G cluster_process Persistent Luminescence Mechanism Excitation Excitation (e.g., UV Light) Eu_Ground Eu²⁺ Ground State (4f⁷) Excitation->Eu_Ground 1. Absorption Eu_Excited Eu²⁺ Excited State (4f⁶5d¹) Emission Luminescence (e.g., Green/Blue light) Eu_Excited->Eu_Ground 6. Emission CB Conduction Band Eu_Excited->CB 2. Ionization CB->Eu_Excited 5. Recombination Traps Defect Traps (often associated with Dy³⁺) CB->Traps 3. Electron Trapping Traps->CB 4. De-trapping Thermal Thermal Energy (Room Temperature) Thermal->Traps

Caption: Energy transfer mechanism in Eu, Dy co-doped phosphors.

References

Application Note: Structural and Morphological Characterization of Strontium Borate Powders using X-ray Diffraction and Scanning Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Strontium borate materials have garnered significant interest across various scientific and industrial fields, including nonlinear optics, luminescence, and as components in bioactive glasses. The physicochemical properties and, consequently, the performance of these materials are intrinsically linked to their crystal structure, phase purity, and surface morphology. This application note provides a detailed protocol for the characterization of synthesized this compound powders using two powerful analytical techniques: X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). XRD is employed for the identification of crystalline phases and determination of crystallographic parameters, while SEM is utilized to investigate the surface topography and micromorphology of the powder particles. The combined application of these techniques provides a comprehensive understanding of the material's characteristics, which is crucial for quality control and the development of new applications.

Synthesis of this compound

A common method for synthesizing this compound powders is the solid-state reaction method. This involves the high-temperature reaction of stoichiometric amounts of strontium carbonate (SrCO₃) and boric acid (H₃BO₃).

Protocol for Solid-State Synthesis:

  • Precursor Preparation: Accurately weigh stoichiometric amounts of high-purity strontium carbonate and boric acid. For example, to synthesize SrB₄O₇, a molar ratio of 1:4 of SrCO₃ to H₃BO₃ is used.

  • Mixing: Thoroughly grind the precursors in an agate mortar for at least 30 minutes to ensure a homogeneous mixture.

  • Calcination: Transfer the mixture to an alumina crucible and heat it in a muffle furnace. A typical heating profile involves a slow ramp-up in temperature to an initial calcination step at a lower temperature (e.g., 600 °C for 2 hours) to decompose the precursors, followed by a higher temperature sintering step (e.g., 850 °C for 4 hours) to form the desired this compound phase.

  • Cooling and Grinding: Allow the furnace to cool down to room temperature naturally. The resulting product is then ground into a fine powder for subsequent characterization.

X-ray Diffraction (XRD) Analysis

XRD is a non-destructive technique used to identify the crystalline phases present in a material and to determine its crystal structure.[1][2]

Experimental Protocol for XRD
  • Sample Preparation:

    • Ensure the this compound powder is finely ground to a consistent particle size to minimize preferred orientation effects.[3]

    • Carefully pack the powder into a sample holder, ensuring a flat and level surface that is flush with the holder's top edge.[4] A glass slide can be used to gently press and flatten the surface.[4]

  • Instrument Parameters:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.

    • Goniometer Scan: Collect the diffraction pattern over a 2θ range of 10° to 80°.

    • Scan Type: Continuous scan.

    • Step Size: 0.02°.

    • Time per Step: 1 second.

    • Operating Voltage and Current: 40 kV and 40 mA.

  • Data Analysis:

    • The collected diffraction pattern is processed to identify the peak positions (2θ) and their corresponding intensities.

    • The experimental pattern is then compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present.[1]

    • Crystallite size can be estimated using the Scherrer equation if significant peak broadening is observed.[3][5]

Data Presentation: XRD

Table 1: Representative XRD Peak Positions for this compound (SrB₄O₇)

2θ (°)d-spacing (Å)Relative Intensity (%)Miller Indices (hkl)
14.56.1080(110)
20.64.31100(021)
25.83.4565(202)
29.13.0795(220)
32.42.7650(132)
35.82.5170(311)
42.12.1545(400)

Note: The above values are illustrative and can vary depending on the specific crystalline phase of this compound.

Scanning Electron Microscopy (SEM) Analysis

SEM provides high-resolution images of the sample's surface, revealing information about particle size, shape, and aggregation.[6]

Experimental Protocol for SEM
  • Sample Preparation:

    • Place a small amount of the this compound powder onto a double-sided conductive carbon tape mounted on an aluminum SEM stub.[7][8]

    • Gently press the powder to ensure good adhesion.[9]

    • Remove any loose powder by blowing with compressed air or nitrogen to prevent contamination of the SEM chamber.[7][8][9]

    • For non-conductive samples like this compound, a thin conductive coating (e.g., gold or carbon) must be applied using a sputter coater to prevent charging effects during imaging.[7]

  • Imaging Parameters:

    • Accelerating Voltage: Typically between 5 kV and 20 kV. Lower voltages can be used to reduce sample damage and charging.

    • Working Distance: Adjust for optimal focus and resolution.

    • Magnification: Varies from low magnification (e.g., 100x) for an overview of the sample to high magnification (e.g., 10,000x or higher) for detailed morphological features.

    • Detector: Use a secondary electron (SE) detector for topographical information.

  • Data Analysis:

    • The captured SEM images are analyzed to determine the morphology of the this compound particles.

    • Image analysis software can be used to measure particle size distribution.

Data Presentation: SEM

Table 2: Morphological Characteristics of this compound Powder from SEM Analysis

FeatureDescription
Particle Shape Irregular, with some faceted particles observed.
Particle Size Range 1 - 10 µm
Average Particle Size ~5 µm
Agglomeration Moderate agglomeration of smaller particles into larger clusters.
Surface Texture Generally smooth surfaces with some evidence of sintering.

Diagrams

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis cluster_results Results Precursors Strontium Carbonate & Boric Acid Mixing Homogeneous Mixing Precursors->Mixing Calcination High-Temperature Calcination Mixing->Calcination Grinding Final Grinding Calcination->Grinding XRD_Analysis XRD Analysis Grinding->XRD_Analysis Powder Sample SEM_Analysis SEM Analysis Grinding->SEM_Analysis Powder Sample XRD_Data Phase Identification & Crystallite Size XRD_Analysis->XRD_Data SEM_Data Morphology & Particle Size SEM_Analysis->SEM_Data Conclusion Comprehensive Characterization XRD_Data->Conclusion SEM_Data->Conclusion

Caption: Experimental workflow from synthesis to characterization.

Logical_Relationship cluster_techniques Analytical Techniques cluster_information Derived Information cluster_properties Material Properties StrontiumBorate This compound Powder XRD X-ray Diffraction (XRD) StrontiumBorate->XRD SEM Scanning Electron Microscopy (SEM) StrontiumBorate->SEM CrystalStructure Crystal Structure & Phase Purity XRD->CrystalStructure Morphology Particle Morphology & Size SEM->Morphology Physicochemical Physicochemical Properties CrystalStructure->Physicochemical Morphology->Physicochemical

Caption: Relationship between techniques and material properties.

Conclusion

The combined use of XRD and SEM provides a robust and comprehensive approach to the characterization of this compound powders. XRD analysis confirms the crystalline phase and purity of the synthesized material, while SEM reveals critical information about its micromorphology, including particle size, shape, and the degree of agglomeration. The detailed protocols and data presentation formats provided in this application note serve as a valuable resource for researchers and scientists in materials science and related fields, enabling consistent and reliable characterization of this compound and similar powdered materials. This thorough characterization is a fundamental prerequisite for understanding structure-property relationships and for the successful application of these materials in various technologies.

References

Application Notes and Protocols: Strontium Borate Coatings for Biomedical Implants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Strontium borate-based bioactive glass coatings are an emerging class of materials designed to enhance the performance and longevity of biomedical implants, particularly in orthopedic and dental applications. These coatings aim to improve the integration of implants with host bone tissue, a process known as osseointegration.[1][2] Traditional metallic implants, while possessing necessary mechanical strength, often lack inherent bioactivity.[3][4] this compound coatings address this limitation by combining the therapeutic effects of both strontium and boron ions, which are released in a controlled manner upon degradation.[5][6]

The incorporation of strontium is particularly significant due to its dual anabolic and anti-resorptive effects on bone metabolism; it simultaneously stimulates bone-forming osteoblasts and inhibits bone-resorbing osteoclasts.[7][8][9] Boron, an essential trace element, is crucial for bone growth and maintenance.[5][10] By incorporating strontium into a borate glass network, it is possible to moderate the typically rapid and potentially cytotoxic dissolution of borate glass, thereby improving its biocompatibility.[5][10][11] These coatings can be applied to common implant materials like titanium alloys (e.g., Ti6Al4V) and stainless steel to promote the formation of a stable bone-implant interface, enhance mechanical fixation, and potentially confer antibacterial properties.[12][13][14]

Key Benefits and Applications

  • Enhanced Osteogenesis and Osseointegration: The primary advantage is the stimulation of new bone formation at the implant surface.[12][15] The released strontium and boron ions actively promote the differentiation and proliferation of osteoblasts.[5][7]

  • Controlled Biodegradation and Ion Release: The addition of strontium to the borate glass matrix helps to control the dissolution rate, ensuring a sustained release of therapeutic ions and preventing the rapid release of boron which can be cytotoxic.[5][13]

  • Improved Biocompatibility: Strontium incorporation significantly reduces the cytotoxicity associated with pure borate glasses, leading to better cell adhesion and proliferation.[5][11]

  • Dual Anabolic and Anti-Resorptive Action: Strontium uniquely promotes bone formation while simultaneously inhibiting bone resorption, making it ideal for applications in osteoporotic conditions.[7][9][16]

  • Improved Mechanical Properties: The incorporation of 15–25 mol% of strontium ions (Sr²⁺) into the glass network has been shown to significantly increase the fracture toughness of the coating when applied to Ti6Al4V substrates.[13][17]

  • Corrosion Resistance: Bioactive glass coatings can inhibit the corrosion of the underlying metallic implant in biological environments.[4][18][19] this compound coatings enhance the corrosion resistance of substrates like 316L stainless steel.[18]

Mechanism of Action: Signaling Pathways

Strontium ions released from the coating influence bone remodeling by modulating several key signaling pathways within bone cells. This multi-pathway activation leads to a net increase in bone formation and a decrease in bone resorption.

  • Wnt/β-catenin Pathway (Osteogenesis): Strontium is a known activator of the canonical Wnt/β-catenin signaling pathway.[7][20] It can upregulate Wnt3a, leading to the nuclear translocation of β-catenin, which in turn upregulates the expression of crucial osteogenic transcription factors like Runx2. Furthermore, strontium can decrease the expression of sclerostin, a natural inhibitor of the Wnt pathway, further promoting osteoblast proliferation and differentiation.[16]

  • RANKL/OPG Pathway (Inhibition of Bone Resorption): Strontium helps to shift the balance of bone turnover towards formation by affecting the RANKL/OPG system. It can increase the expression of Osteoprotegerin (OPG) and decrease the expression of Receptor Activator of Nuclear Factor κ B Ligand (RANKL) in osteoblasts.[7] OPG acts as a decoy receptor for RANKL, preventing it from binding to its receptor (RANK) on osteoclast precursors, thereby inhibiting their differentiation and activity.[20]

  • Other Pro-Osteogenic Pathways: Strontium also stimulates other signaling cascades in osteoblasts, including the PI3K/Akt, Ras/MAPK, and Cn-NFATc pathways, all of which contribute to enhanced osteoblast differentiation and survival.[16] More recently, strontium has been shown to promote osteogenic differentiation by activating autophagy through the AMPK/mTOR signaling pathway.[21]

Strontium_Signaling_Pathways cluster_coating This compound Coating cluster_osteoblast Osteoblast (Bone Formation) cluster_osteoclast Osteoclast (Bone Resorption) Sr_ion Released Sr²⁺ Ions Wnt Wnt/β-catenin Pathway Sr_ion->Wnt Activates MAPK Ras/MAPK Pathway Sr_ion->MAPK Enhances PI3K PI3K/Akt Pathway Sr_ion->PI3K Stimulates AMPK AMPK/mTOR Pathway Sr_ion->AMPK Activates RANKL ↓ RANKL Expression Sr_ion->RANKL OPG ↑ OPG Expression Sr_ion->OPG Osteogenesis ↑ Osteogenesis ↑ Proliferation ↑ Differentiation Wnt->Osteogenesis MAPK->Osteogenesis PI3K->Osteogenesis AMPK->Osteogenesis Resorption ↓ Osteoclastogenesis ↓ Bone Resorption RANKL->Resorption OPG->Resorption Inhibits

Caption: Strontium ions modulate multiple signaling pathways.

Data Presentation: Performance Metrics

The following tables summarize quantitative data reported for various this compound and strontium-containing bioactive glass coatings.

Table 1: Coating Composition and Mechanical Properties

Coating System Substrate SrO Content (mol%) Glass Transition Temp (Tg) Key Finding Reference
B₂O₃-P₂O₅-CaCO₃-Na₂CO₃-TiO₂-SrCO₃ Ti6Al4V 0 - 25 Increased with Sr²⁺ 15-25 mol% Sr²⁺ significantly increased fracture toughness. [13][17]
Strontium-substituted Bioactive Glass Ti6Al4V Not specified Not specified Thermal expansion coefficient similar to hydroxyapatite. [12]
(40+x)Bi₂O₃–(60-x-y)B₂O₃–ySrO N/A (Bulk Glass) 0 - 20 362 - 432 °C Thermal stability improves with more SrO. [22]

| Injectable Sr-borate bioactive glass (Sr-BBG) cement | N/A (Bulk Cement) | 9 | Not specified | Compressive strength of 19 ± 1 MPa. |[7][23] |

Table 2: In Vitro Performance

Coating System / Cell Type Assay Result Key Finding Reference
Strontium-incorporated borosilicate glass / SaOS-2 cells MTT Assay Increased cell viability Incorporation of Sr²⁺ significantly increased cytocompatibility compared to pure borate glass. [5][11]
Strontium-substituted HA / MC3T3-E1 cells Cell Proliferation (Extracts) Increased proliferation Proliferation and osteogenic marker expression were Sr concentration-dependent. [9]
Injectable Sr-BBG cement / hBMSCs ALP Activity Enhanced Sr-BBG cement enhanced osteogenic differentiation vs. cement without Sr. [23]

| Sr-TCP coatings / E. coli, S. aureus | Planktonic Growth | Inhibitory effect after 8h | Significantly reduced bacterial adhesion and biofilm formation. |[14] |

Table 3: In Vivo Performance in Animal Models

Coating System Animal Model Duration Key Metric Result Reference
Strontium-substituted bioactive glass (SrBG) New Zealand White Rabbit 24 weeks Mechanical Fixation Superior mechanical fixation compared to hydroxyapatite coating. [12][15]
Nanotubular, Strontium-loaded (NT-Sr) Rat 12 weeks Bone-Implant Contact (BIC) Highest BIC percentage was 92.48% ± 0.76%. [24]
PVD Ti-Sr-O coating New Zealand White Rabbit Not specified New Bone Formation Significantly more bone formation vs. SLActive™ surface at 0-250 µm from implant. [25][26]

| Injectable Sr-BBG cement | Rabbit Femoral Condyle Defect | 8 weeks | Bone-Implant Contact (BIC) | Significantly higher BIC index for Sr-BBG implant than for implant without Sr. |[23] |

Experimental Workflow

The development and validation of a this compound-coated implant follows a multi-stage process, from material synthesis to preclinical in vivo evaluation.

Experimental_Workflow synthesis 1. Coating Synthesis (e.g., Melt-Quench, Sol-Gel) application 2. Coating Application (e.g., Enamelling, Plasma Spray) synthesis->application characterization 3. Physicochemical Characterization application->characterization invitro 4. In Vitro Evaluation characterization->invitro sub_char XRD, FTIR, SEM, ICP-AES, XPS, Mechanical Testing, Corrosion Testing invivo 5. In Vivo Evaluation (Animal Model) invitro->invivo If successful sub_invitro Bioactivity (SBF Immersion) Cytotoxicity (ISO 10993-5) Cell Proliferation & Differentiation Antibacterial Assays analysis 6. Data Analysis & Validation invivo->analysis sub_invivo Surgical Implantation (ISO 10993-6) Micro-CT Analysis Histomorphometry (BIC) Mechanical Pull-out Tests

Caption: Overall workflow for developing and testing coatings.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, characterization, and evaluation of this compound coatings.

Protocol 1: Synthesis and Application of this compound Glass Coating

This protocol describes the fabrication of this compound glass via melt-quenching and its application onto a Ti6Al4V substrate using an enamelling technique.[5][13]

Materials:

  • Reagent-grade chemicals: B₂O₃, P₂O₅, CaCO₃, Na₂CO₃, TiO₂, SrCO₃.

  • Platinum crucible.

  • High-temperature furnace (capable of >1200°C).

  • Stainless steel plate.

  • Ti6Al4V substrates (e.g., coupons or implants).

  • Abrasive paper (e.g., SiC paper) and alumina suspension for polishing.

  • Ethanol, acetone, deionized water.

Procedure:

  • Glass Formulation: Weigh the reagent-grade chemicals according to the desired molar composition (e.g., with 0-25 mol% SrCO₃).[13]

  • Melting: Place the mixed chemicals into a platinum crucible and melt in a furnace at 1200°C for 2 hours. Stir the melt periodically to ensure homogeneity.[5]

  • Quenching: Pour the molten glass onto a cold stainless steel plate to quench it rapidly, forming a glass frit.

  • Substrate Preparation:

    • Mechanically grind the Ti6Al4V substrates with SiC paper.

    • Clean the substrates ultrasonically in acetone, followed by ethanol, and finally deionized water for 15 minutes each. Dry the substrates.

  • Coating Application (Enamelling):

    • Grind the glass frit into a fine powder.

    • Create a slurry by mixing the glass powder with a suitable liquid vehicle (e.g., ethanol).

    • Apply the slurry onto the prepared Ti6Al4V substrates via dip-coating or spray-coating.

    • Allow the solvent to evaporate completely.

  • Sintering: Heat the coated substrates in a furnace to the glass transition temperature (Tg), determined by Differential Thermal Analysis (DTA), to sinter the glass particles and form a dense, adherent coating.[13] Allow to cool slowly to prevent thermal stress.

Protocol 2: In Vitro Bioactivity Assessment

This protocol evaluates the ability of the coating to form a hydroxyapatite (HA) layer on its surface, which is an indicator of bioactivity.[5][13][27]

Materials:

  • This compound-coated samples.

  • Simulated Body Fluid (SBF) solution (pH 7.4).[27]

  • Incubator set to 37°C.

  • Sterile containers (e.g., 50 mL polypropylene tubes).

  • pH meter.

  • Scanning Electron Microscope (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX).

  • Fourier-Transform Infrared Spectrometer (FTIR).

  • X-ray Diffractometer (XRD).

Procedure:

  • Sample Immersion: Place each coated sample into a sterile container with SBF solution. The volume of SBF should be calculated to maintain a consistent surface area to solution volume ratio.

  • Incubation: Incubate the samples at 37°C for various time points (e.g., 1, 3, 7, 14, and 30 days).[5]

  • Sample Retrieval: At each time point, retrieve the samples from the SBF solution.

  • Analysis:

    • Gently rinse the samples with deionized water to remove any loosely bound salts and allow them to air dry.

    • SEM/EDX: Observe the surface morphology for the formation of a new layer. Use EDX to determine the elemental composition of this layer, specifically looking for calcium and phosphorus.[5]

    • FTIR: Analyze the surface to identify characteristic vibrational bands of phosphate (P-O) and carbonate (C-O) groups, confirming the formation of a carbonate-substituted hydroxyapatite layer.[27]

    • XRD: Perform XRD analysis on the surface to identify the crystalline phases. Broad peaks corresponding to hydroxyapatite (e.g., (211) and (002) reflections) confirm its formation.[5][27]

Protocol 3: In Vitro Cytocompatibility and Osteogenic Differentiation

This protocol assesses the biological response to the coating using osteoblast-like cells, in accordance with ISO 10993-5 guidelines.[5][7][28]

Materials:

  • Coated samples, sterilized (e.g., via ethylene oxide or gamma irradiation).

  • Uncoated substrates and tissue culture plastic as controls.

  • Osteoblast-like cell line (e.g., MC3T3-E1, SaOS-2) or primary cells (e.g., hBMSCs).

  • Complete cell culture medium (e.g., DMEM or α-MEM with 10% FBS, 1% penicillin-streptomycin).

  • MTT or similar cell viability assay kit.

  • Alkaline Phosphatase (ALP) activity assay kit.

  • Alizarin Red S stain for mineralization.

  • Live/Dead cell staining kit.

  • Multi-well culture plates.

Procedure:

  • Cell Seeding: Place sterilized samples into wells of a culture plate. Seed cells directly onto the surface of the samples at a density of 1 x 10⁴ cells/cm².[7]

  • Cell Viability (MTT Assay):

    • After 1, 3, and 7 days of culture, add MTT reagent to the wells and incubate according to the manufacturer's instructions.

    • Add solubilization solution and measure the absorbance at the appropriate wavelength. Cell viability is expressed as a percentage relative to the control.

  • Cell Adhesion and Morphology (SEM):

    • After 24-48 hours, fix the cells on the sample surfaces (e.g., with glutaraldehyde).

    • Dehydrate the samples through a graded ethanol series, critical-point dry, and sputter-coat with gold or carbon.

    • Visualize cell attachment and spreading using SEM.[23]

  • Osteogenic Differentiation (ALP Activity):

    • Culture cells in an osteogenic induction medium.

    • At days 7 and 14, lyse the cells and measure ALP activity using a colorimetric assay kit. Normalize the results to the total protein content.[7]

  • Mineralization (Alizarin Red S Staining):

    • After 21 days of culture in osteogenic medium, fix the cells.

    • Stain with Alizarin Red S solution, which binds to calcium deposits.

    • Wash and visualize the red-stained mineralized nodules. For quantification, the stain can be extracted and measured spectrophotometrically.[7]

Protocol 4: In Vivo Osseointegration Assessment

This protocol describes the evaluation of bone-implant integration in a preclinical animal model, such as the rabbit femoral condyle model.[23][29] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Sterilized coated implants and uncoated control implants.

  • Surgically appropriate animal model (e.g., New Zealand White rabbits).[12]

  • General anesthesia and analgesics.

  • Surgical drill and instruments.

  • Micro-computed tomography (Micro-CT) scanner.

  • Histology equipment (fixatives, embedding resins like PMMA, microtome).

  • Histological stains (e.g., Toluidine Blue, Von Kossa).

Procedure:

  • Surgical Implantation:

    • Under general anesthesia, create a surgical defect in the femoral condyle of the rabbit.

    • Press-fit the sterile implant into the defect. The contralateral limb can be used for the control implant.

    • Close the surgical site in layers. Administer post-operative analgesics.

  • Healing Periods: Allow the animals to heal for predetermined time points (e.g., 6, 12, and 24 weeks).[12]

  • Euthanasia and Sample Retrieval: At the end of the healing period, euthanize the animals and retrieve the femurs containing the implants.

  • Micro-CT Analysis:

    • Fix the retrieved samples in 10% neutral buffered formalin.

    • Scan the samples using a high-resolution Micro-CT scanner.

    • Perform 3D reconstruction and analysis to quantify bone volume/total volume (BV/TV), trabecular thickness (Tb.Th), and other morphometric parameters in the region of interest around the implant.[30]

  • Histomorphometric Analysis:

    • Dehydrate the samples and embed them in a hard resin (e.g., polymethylmethacrylate - PMMA).

    • Create thin, undecalcified sections through the center of the implant using a precision microtome.

    • Stain the sections to differentiate between bone and soft tissue.

    • Using light microscopy and image analysis software, measure the percentage of the implant surface in direct contact with new bone (Bone-to-Implant Contact, BIC) and the amount of new bone area within the threads or near the surface.[23][24]

  • Mechanical Testing (Optional): Perform biomechanical push-out or pull-out tests to quantify the shear strength of the bone-implant interface.[12]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Luminescence Quantum Yield of Strontium Borate Phosphors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and optimization of strontium borate phosphors.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis methods for this compound phosphors, and how do they affect the quantum yield?

A1: The most common synthesis methods for this compound phosphors are the solid-state reaction, sol-gel method, and combustion synthesis.

  • Solid-State Reaction: This is a traditional and straightforward method involving the high-temperature reaction of powdered precursors.[1] It is a widely used technique for producing thermally stable borates. However, it often requires high temperatures and long reaction times, which can sometimes lead to particle agglomeration and a broader particle size distribution, potentially impacting the uniformity of luminescence.

  • Sol-Gel Method: This wet-chemical technique offers better control over particle size, morphology, and homogeneity at lower synthesis temperatures compared to the solid-state method.[2][3] This can lead to a more uniform distribution of dopant ions within the host lattice, which is often associated with higher quantum yields. However, the process can be sensitive to parameters like pH and gelation time, and residual hydroxyl groups can act as quenching centers if not properly removed during calcination.[2][4]

  • Combustion Synthesis: This method utilizes a self-sustaining, high-temperature reaction between metal nitrates and a fuel (e.g., urea).[5][6] It is a rapid and energy-efficient method for producing fine and crystalline phosphor powders.[6][7] The high reaction temperature can facilitate the formation of a well-crystallized host lattice, which is beneficial for luminescence.

The choice of synthesis method significantly influences the phosphor's characteristics, and the optimal method may vary depending on the specific this compound composition and the desired properties.[1][8]

Q2: Which dopants are typically used to achieve luminescence in this compound phosphors, and what are their characteristic emissions?

A2: Trivalent and divalent rare-earth and transition metal ions are commonly used as activators in this compound phosphors. The emission color is highly dependent on the choice of dopant and the specific this compound host matrix.

DopantHost Matrix ExampleEmission ColorEmission Peak(s)
Eu³⁺Sr₂B₂O₅, Sr₃B₂O₇Red~610 nm[9]
Eu³⁺SrB₂O₄Orange~593 nm[9]
Eu²⁺SrB₄O₇Blue-Violet-
Dy³⁺SrB₆O₁₀White (Blue & Yellow)~484 nm, ~579 nm[9]
Sm³⁺SrB₆O₁₀Reddish-Orange~560 nm, ~596 nm, ~640 nm[10]
Ce³⁺NaSrBO₃Blue~430 nm[5]

The host matrix plays a crucial role in the local crystal field environment of the dopant ion, which influences the energy levels and, consequently, the emission wavelength.[9]

Q3: What is concentration quenching, and how can I determine the optimal dopant concentration?

A3: Concentration quenching is the decrease in luminescence intensity at higher dopant concentrations.[8] When the concentration of activator ions is too high, the distance between them becomes short enough for non-radiative energy transfer to occur, leading to a reduction in the quantum yield.[8]

To determine the optimal dopant concentration, a series of phosphors with varying dopant concentrations should be synthesized while keeping all other experimental parameters constant. The luminescence intensity is then measured for each sample. The concentration that yields the highest emission intensity before it starts to decrease is the optimal concentration. For Eu³⁺ in several this compound hosts, the optimal concentration has been reported to be around 2 mol%.[9] For Sm³⁺ in SrB₆O₁₀, the optimum was found to be 0.1 mol%.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and characterization of this compound phosphors.

Issue 1: Low or No Luminescence Intensity

Possible Cause Troubleshooting Step
Incomplete Reaction Ensure thorough grinding and mixing of precursors in solid-state synthesis to maximize contact.[1] Verify that the calcination temperature and duration are sufficient for the complete formation of the desired borate phase. Use X-ray Diffraction (XRD) to check for the presence of unreacted starting materials or intermediate phases.
Incorrect Dopant Concentration Synthesize a series of samples with varying dopant concentrations to identify the optimal level and avoid concentration quenching.[8]
Presence of Impurities Use high-purity precursors, as even trace amounts of certain impurities (killer impurities) can significantly reduce luminescence efficiency.[8] Ensure crucibles and grinding equipment are clean to prevent contamination.
Unfavorable Crystal Structure The host matrix composition (e.g., SrB₄O₇ vs. Sr₂B₂O₅) significantly affects the dopant's local environment and luminescence.[9] Confirm the desired crystal phase formation using XRD.
Residual Hydroxyl Groups (Sol-Gel) In sol-gel synthesis, ensure complete drying and calcination to remove residual water and organic solvents, as -OH groups are known quenchers of luminescence.[2][4]
Incorrect Annealing Atmosphere For Eu²⁺ activated phosphors, a reducing atmosphere (e.g., H₂/N₂ or CO) is often required during synthesis to convert Eu³⁺ to Eu²⁺. For Eu³⁺, an air atmosphere is typically sufficient.

Issue 2: Inconsistent or Irreproducible Results

Possible Cause Troubleshooting Step
Inhomogeneous Precursor Mixture Ensure uniform mixing of the starting materials. For solid-state reactions, use a mortar and pestle for an extended period or a ball mill for better homogeneity.[1]
Temperature Fluctuations Calibrate the furnace to ensure accurate and stable synthesis temperatures. Temperature gradients within the furnace can also lead to variations.
Variations in Precursor Stoichiometry Use a high-precision balance for weighing precursors to ensure accurate stoichiometric ratios.
Atmosphere Control Ensure a consistent and controlled atmosphere during calcination, especially when a reducing environment is required.

Issue 3: Unexpected Emission Color

Possible Cause Troubleshooting Step
Incorrect Host Matrix Formation The specific this compound phase (e.g., SrB₄O₇, SrB₂O₄, Sr₂B₂O₅) dictates the local environment of the dopant and thus the emission color.[9] Verify the crystal structure with XRD.
Contamination with Unintended Dopants Use high-purity starting materials and maintain a clean synthesis environment.
Mixed Valence States of Dopant For europium-doped phosphors, the presence of both Eu²⁺ and Eu³⁺ can lead to multi-color emission. Control the annealing atmosphere (oxidizing for Eu³⁺, reducing for Eu²⁺) to favor the desired valence state.

Experimental Protocols

Protocol 1: Solid-State Synthesis of Eu³⁺-doped this compound

This protocol describes a general procedure for synthesizing Sr₂B₂O₅:Eu³⁺.

  • Precursor Preparation: Stoichiometrically weigh high-purity strontium carbonate (SrCO₃), boric acid (H₃BO₃), and europium oxide (Eu₂O₃). A common stoichiometry is (2-x)SrCO₃ : 2H₃BO₃ : x/2 Eu₂O₃, where x is the desired molar percentage of Eu³⁺.

  • Mixing and Grinding: Thoroughly mix and grind the precursors in an agate mortar for at least 30 minutes to ensure a homogeneous mixture.

  • Calcination:

    • Transfer the ground powder to an alumina crucible.

    • Place the crucible in a muffle furnace.

    • Heat the sample in air. A two-step heating process is often beneficial: first at a lower temperature (e.g., 600 °C for 2-4 hours) to decompose the carbonate and boric acid, followed by a high-temperature calcination (e.g., 900-1050 °C for 4-6 hours) to form the final product.

  • Cooling and Pulverization: Allow the furnace to cool down to room temperature naturally. Gently grind the resulting phosphor powder to break up any agglomerates.

Protocol 2: Quantum Yield Measurement of Powder Phosphors

This protocol outlines the absolute method for measuring the photoluminescence quantum yield (PLQY) of a powder sample using an integrating sphere.[11][12][13][14][15]

  • Instrumentation: A fluorescence spectrophotometer equipped with an integrating sphere is required.

  • Reference Measurement (Excitation Spectrum):

    • Place a standard reflectance material (e.g., BaSO₄ or a calibrated white standard) in the sample holder within the integrating sphere.

    • Measure the spectrum of the excitation light by scanning the emission monochromator over the wavelength range of the excitation source. This provides the incident photon flux.

  • Sample Measurement (Scattered Excitation and Emission):

    • Replace the reference material with the phosphor powder sample.

    • Measure the spectrum over a broad wavelength range that includes both the excitation wavelength and the full emission spectrum of the phosphor. This measurement will show a peak for the scattered excitation light and the emission spectrum of the phosphor.

  • Calculation: The quantum yield (η) is calculated as the ratio of the number of emitted photons (L_sample) to the number of absorbed photons (E_reference - E_sample): η = L_sample / (E_reference - E_sample) Where:

    • L_sample is the integrated intensity of the sample's emission spectrum.

    • E_reference is the integrated intensity of the excitation peak from the reference measurement.

    • E_sample is the integrated intensity of the scattered excitation peak from the sample measurement.

Data Presentation

Table 1: Influence of this compound Host and Dopant on Luminescence Properties

Phosphor CompositionSynthesis MethodExcitation Wavelength (nm)Emission Peak (nm)Dopant Concentration (mol%)Luminescence Lifetime (ms)
Sr₂B₂O₅:Eu³⁺Solid-State-6102-
Sr₃B₂O₇:Eu³⁺Solid-State-6102-
SrB₂O₄:Eu³⁺Solid-State-5932-
SrB₆O₁₀:Dy³⁺Solid-State349484, 5794-
SrB₆O₁₀:Sm³⁺Soluble-Salt400560, 596, 6400.1Biexponential decay[10]
2SrO-0.25B₂O₃-0.75P₂O₅:Eu³⁺Solid-State266-12.71[16]
2SrO-0.5B₂O₃-0.5P₂O₅:Eu³⁺Solid-State266-12.04[16]
2SrO-0.9B₂O₃-0.1P₂O₅:Eu³⁺Solid-State266-11.51[16]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_optimization Optimization Loop precursors Weigh & Mix Precursors synthesis_method Choose Synthesis Method precursors->synthesis_method solid_state Solid-State Reaction synthesis_method->solid_state High Temp sol_gel Sol-Gel Synthesis synthesis_method->sol_gel Low Temp combustion Combustion Synthesis synthesis_method->combustion Rapid calcination Calcination / Annealing solid_state->calcination sol_gel->calcination combustion->calcination phosphor_powder Resulting Phosphor Powder calcination->phosphor_powder xrd XRD Analysis phosphor_powder->xrd Phase Purity pl_measurement PL Measurement phosphor_powder->pl_measurement Emission Spectra qy_measurement Quantum Yield Measurement phosphor_powder->qy_measurement Efficiency sem SEM Analysis phosphor_powder->sem Morphology analysis Analyze Data xrd->analysis pl_measurement->analysis qy_measurement->analysis sem->analysis optimization Optimize Parameters (Temp, Conc., etc.) analysis->optimization optimization->precursors Iterate

Caption: Experimental workflow for optimizing this compound phosphor synthesis.

troubleshooting_logic start Low Quantum Yield check_synthesis Review Synthesis Protocol start->check_synthesis check_purity Assess Precursor Purity start->check_purity check_characterization Verify Characterization start->check_characterization incomplete_reaction Incomplete Reaction? check_synthesis->incomplete_reaction wrong_concentration Incorrect Dopant Conc.? check_synthesis->wrong_concentration wrong_temp Suboptimal Temp./Time? check_synthesis->wrong_temp contamination Contamination? check_purity->contamination phase_issue Incorrect Crystal Phase? check_characterization->phase_issue adjust_temp Adjust Temp./Time incomplete_reaction->adjust_temp optimize_conc Optimize Concentration wrong_concentration->optimize_conc wrong_temp->adjust_temp use_high_purity Use High-Purity Precursors contamination->use_high_purity verify_xrd Confirm Phase with XRD phase_issue->verify_xrd

References

overcoming challenges in the solid-state synthesis of strontium borate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions related to the solid-state synthesis of strontium borate compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common this compound phases synthesized via the solid-state method?

A1: Several this compound compounds can be synthesized using solid-state reactions. Common phases include Strontium Tetraborate (SrB₄O₇), Strontium Hexaboride (SrB₆), and other complex borates like Sr₂B₁₆O₂₆ and the metastable Sr₄B₁₄O₂₅.[1][2][3] The specific phase obtained depends on the stoichiometry of the reactants and the reaction temperature.

Q2: What are the typical starting materials for the solid-state synthesis of this compound?

A2: Typically, strontium carbonate (SrCO₃) or strontium oxide (SrO) are used as the strontium source, and boric acid (H₃BO₃) or boron oxide (B₂O₃) serve as the boron source.[4] For the synthesis of strontium hexaboride, boron carbide (B₄C) and carbon can be used in a vacuum furnace with strontium carbonate.[3]

Q3: What analytical techniques are essential for characterizing the synthesized this compound?

A3: X-ray Diffraction (XRD) is crucial for identifying the crystalline phases and assessing the purity of the final product.[5] Scanning Electron Microscopy (SEM) helps in analyzing the morphology and particle size of the powder. Fourier Transform Infrared Spectroscopy (FTIR) is used to confirm the presence of characteristic borate functional groups (BO₃ and BO₄).[1][6]

Q4: Can doping be achieved during the solid-state synthesis of this compound?

A4: Yes, doping with various elements is possible. For instance, this compound has been successfully doped with lead (Pb) and rare-earth elements like Europium (Eu³⁺) and Samarium (Sm³⁺) using solid-state methods for applications in thermoluminescence and phosphors.[4]

Q5: Are there any safety precautions I should take during the synthesis?

A5: Yes. High temperatures are involved, so appropriate personal protective equipment (PPE) such as heat-resistant gloves and safety glasses should be worn. The starting materials and final products can be fine powders, so a dust mask or respirator is recommended to avoid inhalation.[3] Work should be conducted in a well-ventilated area or a fume hood.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction temperature or time. 2. Poor mixing of reactants. 3. Large particle size of reactants.1. Increase the calcination temperature or duration. Perform trial runs at different temperatures and times. 2. Ensure thorough grinding and mixing of the precursor powders to achieve a homogeneous mixture. 3. Mill the reactants to a smaller particle size to increase the surface area for reaction.
Presence of Impure Phases in XRD 1. Incorrect stoichiometry of reactants. 2. Reaction temperature is too high or too low, favoring the formation of other stable or metastable phases.[2] 3. Inhomogeneous mixing of precursors.1. Carefully check the molar ratios of your starting materials. 2. Optimize the calcination temperature. For example, Sr₂B₁₆O₂₆ is prepared at temperatures below 750 °C.[1] Some phases may be stable only within a narrow temperature range. 3. Improve the grinding and mixing process. Intermediate grinding between heating steps can also promote homogeneity.
Amorphous Product (No Sharp XRD Peaks) 1. The reaction temperature was too low to induce crystallization. 2. Insufficient annealing time.[5]1. Increase the annealing temperature. The transformation from an amorphous to a crystalline phase requires a certain activation energy.[5] 2. Increase the duration of the annealing process at the optimal temperature.[5]
Decomposition of the Target Compound 1. The target phase is metastable. 2. The cooling rate is too slow, allowing the compound to decompose into more stable phases.1. Some compounds, like Sr₄B₁₄O₂₅, are known to be metastable and may decompose over time.[2] Rapid quenching after synthesis might be necessary to preserve the desired phase. 2. Experiment with different cooling rates. Quenching the sample in air or another medium might be required.
Poor Luminescence in Doped Samples 1. Inefficient incorporation of the dopant into the host lattice. 2. Concentration quenching due to high dopant concentration. 3. Presence of quenching sites or impurities.1. Ensure a homogeneous distribution of the dopant in the precursor mixture. The use of a flux agent can sometimes facilitate dopant incorporation. 2. Synthesize a series of samples with varying dopant concentrations to find the optimal level. 3. Use high-purity starting materials to avoid unwanted impurities.

Quantitative Data Summary

The table below summarizes key quantitative parameters for the solid-state synthesis of various this compound compounds as reported in the literature.

CompoundStrontium SourceBoron SourceMolar Ratio (Sr:B)Temperature (°C)Notes
Sr₂B₁₆O₂₆ --1:8< 750The synthesis is carried out via solid-state reactions.[1]
Sr₄B₁₄O₂₅ SrOB₂O₃4:7-Identified as a new compound in the SrO-B₂O₃ system.[2]
SrB₄O₇:RE SrCO₃H₃BO₃1:41030–1050A 2 mol% excess of H₃BO₃ is used to compensate for B₂O₃ evaporation.[4]
SrB₆ SrCO₃B₄C, C--Synthesized in a vacuum furnace.[3]

Experimental Protocols

General Protocol for Solid-State Synthesis of this compound (e.g., SrB₄O₇)

This protocol provides a general procedure for the synthesis of strontium tetraborate. Researchers should optimize the parameters based on their specific requirements and available equipment.

  • Stoichiometric Calculation and Weighing:

    • Calculate the required masses of the starting materials, such as strontium carbonate (SrCO₃) and boric acid (H₃BO₃), for the desired amount of SrB₄O₇.

    • It is advisable to add a slight excess (e.g., 2 mol%) of boric acid to compensate for any potential evaporation of B₂O₃ at high temperatures.[4]

    • Accurately weigh the powders using an analytical balance.

  • Mixing and Grinding:

    • Combine the weighed powders in an agate mortar.

    • Grind the mixture thoroughly with a pestle for at least 30 minutes to ensure a homogeneous blend and reduce the particle size. Mechanical ball milling can also be used for larger batches to achieve better homogeneity.

  • Calcination:

    • Transfer the ground powder into an alumina crucible.

    • Place the crucible in a high-temperature muffle furnace.

    • Heat the sample according to a pre-set program. A typical program might involve:

      • A slow ramp-up rate (e.g., 5 °C/min) to an intermediate temperature (e.g., 600 °C) to allow for the decomposition of carbonates and acids.

      • A dwell time of several hours at the intermediate temperature.

      • A second ramp-up to the final reaction temperature (e.g., 900-1050 °C).[4]

      • A long dwell time (e.g., 10-24 hours) at the final temperature to ensure the reaction goes to completion.

    • Intermediate grinding can be performed by cooling the sample down after a partial reaction, re-grinding it, and then heating it again.

  • Cooling and Characterization:

    • After the final dwell time, turn off the furnace and allow the sample to cool down to room temperature slowly inside the furnace. For metastable phases, rapid cooling (quenching) might be necessary.

    • Once cooled, retrieve the sample.

    • The synthesized powder should be characterized using XRD to confirm the phase and purity, SEM to observe the morphology, and FTIR to identify the borate groups.

Visualizations

Experimental Workflow for Solid-State Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start weigh Weigh Stoichiometric Reactants (e.g., SrCO3, H3BO3) start->weigh mix Grind and Mix Reactants Thoroughly weigh->mix crucible Place Powder in Alumina Crucible mix->crucible furnace Calcine in Muffle Furnace (Controlled Heating Program) crucible->furnace cool Cool to Room Temperature furnace->cool characterize Characterize Product (XRD, SEM, FTIR) cool->characterize end End characterize->end

Caption: Workflow for the solid-state synthesis of this compound.

Troubleshooting Logic for Phase Impurity

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem_node Impure Phases Detected by XRD cause1 Incorrect Stoichiometry problem_node->cause1 cause2 Inhomogeneous Mixing problem_node->cause2 cause3 Suboptimal Temperature problem_node->cause3 solution1 Recalculate and Re-weigh Reactants cause1->solution1 solution2 Improve Grinding (Time, Method) cause2->solution2 solution3 Optimize Temperature and Dwell Time cause3->solution3

Caption: Troubleshooting logic for addressing phase impurities.

References

Technical Support Center: Synthesis of Strontium Borate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling particle size during the synthesis of strontium borate nanoparticles. Below you will find troubleshooting guides and frequently asked questions to address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound nanoparticles.

Issue Potential Cause Recommended Solution
Large and Inconsistent Particle Size 1. Inefficient Mixing: Non-uniform mixing can lead to localized areas of high precursor concentration, resulting in uncontrolled particle growth.1. Optimize Mixing: Employ high-shear mixing or sonication during the reaction to ensure a homogeneous mixture. For continuous processes, consider microfluidic reactors.
2. Slow Reagent Addition: A slow rate of adding precursors can cause a broad particle size distribution.2. Control Reagent Addition: Implement a rapid and controlled addition of the precursor solutions.
3. Temperature Gradients: Inconsistent temperature within the reactor can lead to varied nucleation and growth rates.3. Ensure Uniform Temperature: Use a jacketed reactor with precise temperature control to maintain a uniform temperature throughout the synthesis.
Particle Agglomeration 1. High Surface Energy: Nanoparticles possess a high surface area-to-volume ratio, leading to high surface energy and a tendency to agglomerate to minimize this energy.[1]1. Surface Modification: Use capping agents or surfactants to reduce surface energy. Polyvinylpyrrolidone (PVP) can be used to control size and reduce agglomeration.[2]
2. Inappropriate pH: The pH of the solution affects the surface charge of the nanoparticles. At the isoelectric point, the net charge is zero, leading to rapid aggregation.2. Adjust pH: Modify the pH of the reaction mixture to be away from the isoelectric point, thereby increasing electrostatic repulsion between particles.
3. Van der Waals Forces: Attractive van der Waals forces between particles can lead to agglomeration.3. Use of Dispersants: Introduce dispersants that adsorb onto the nanoparticle surface, creating a physical barrier (steric hindrance) that prevents particles from coming close to each other.[3][4]
Low Yield of Nanoparticles 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient time, temperature, or improper stoichiometry.1. Optimize Reaction Conditions: Ensure the reaction is carried out for a sufficient duration at the optimal temperature. Verify the stoichiometry of the reactants.
2. Loss During Purification: Nanoparticles may be lost during washing and centrifugation steps.2. Refine Purification Process: Optimize centrifugation speed and time to ensure efficient pelleting of nanoparticles without significant loss in the supernatant.
Broad Particle Size Distribution 1. Secondary Nucleation: Uncontrolled secondary nucleation events can lead to the formation of new particles of different sizes throughout the reaction.1. Control Supersaturation: Carefully control the rate of precursor addition to maintain a consistent level of supersaturation, favoring growth over secondary nucleation.
2. Ostwald Ripening: Smaller particles dissolving and redepositing onto larger particles over time.2. Control Reaction Time and Temperature: Minimize the reaction time and use the lowest effective temperature to reduce the rate of Ostwald ripening.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound nanoparticles?

A1: The most common methods for synthesizing this compound and similar nanoparticles include co-precipitation, hydrothermal synthesis, and the sol-gel method.[5][6][7] Co-precipitation is a relatively simple method involving the precipitation of the desired compound from a solution containing the precursor ions.[2] Hydrothermal synthesis is carried out in an aqueous solution at elevated temperature and pressure, which can produce highly crystalline nanoparticles.[6][8] The sol-gel process involves the transition of a solution (sol) into a gel-like network containing the precursors, followed by drying and calcination to obtain the final nanoparticles.[5]

Q2: How do synthesis parameters influence the size of this compound nanoparticles?

A2: Several parameters critically influence the final particle size:

  • Precursor Concentration: The concentration of strontium and borate precursors affects the nucleation and growth rates. Generally, higher concentrations can lead to the formation of larger particles.

  • Temperature: Temperature influences the kinetics of the reaction. Higher temperatures can increase the growth rate of particles, leading to larger sizes.[2]

  • pH: The pH of the solution affects the surface charge of the nanoparticles and the reaction kinetics, thereby influencing their size and stability.[9]

  • Reaction Time: The duration of the reaction can impact particle size, with longer times potentially leading to larger particles due to processes like Ostwald ripening.

  • Surfactants/Capping Agents: These additives can control particle size by adsorbing to the nanoparticle surface and preventing further growth and agglomeration.[3]

Q3: How can I prevent the agglomeration of this compound nanoparticles?

A3: Agglomeration is a common challenge in nanoparticle synthesis due to the high surface energy of the particles.[1] Strategies to prevent this include:

  • Using Surfactants or Polymers: Molecules like polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), or citric acid can be added during synthesis.[3][4] These molecules adsorb to the nanoparticle surface, providing steric hindrance that physically separates the particles.[3]

  • Controlling pH: Adjusting the pH of the solution can increase the electrostatic repulsion between particles, preventing them from coming together.

  • Sonication: Applying ultrasonic energy can help to break up soft agglomerates that have already formed.[10]

  • Surface Modification: After synthesis, the surface of the nanoparticles can be coated with a layer of silica or a polymer to improve their stability in different media.[4]

Q4: What are the best characterization techniques for this compound nanoparticles?

A4: To thoroughly characterize this compound nanoparticles, a combination of techniques is recommended:

  • X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and estimate the crystallite size of the nanoparticles.[1][11]

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and the degree of agglomeration of the nanoparticle powder.[5]

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic size and size distribution of the nanoparticles in a colloidal suspension.

Data Presentation

The following table summarizes the effect of boron precursor concentration on the average crystallite size of boron-doped strontium apatite nanoparticles synthesized via a hydrothermal method. This data provides an indication of how precursor ratios can influence the size of strontium-based nanoparticles.

SampleBoron Doping (mol. %)Average Crystallite Size (nm)
Un-doped SrAp034.94
1% B-doped SrAp139.70
5% B-doped SrAp544.93
10% B-doped SrAp1048.23

(Data adapted from a study on boron-doped strontium apatite nanoparticles, which can be considered analogous for understanding the influence of boron precursor on strontium-based nanoparticle size.)[8]

Experimental Protocols

Below are detailed methodologies for key synthesis routes for this compound nanoparticles.

Co-Precipitation Method

This protocol is adapted from the synthesis of similar borate nanoparticles and is a straightforward method for producing this compound nanoparticles.[2]

Materials:

  • Strontium nitrate (Sr(NO₃)₂)

  • Boric acid (H₃BO₃)

  • Sodium hydroxide (NaOH)

  • Polyvinylpyrrolidone (PVP) (optional, as a capping agent)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare an aqueous solution of strontium nitrate.

  • Prepare a separate aqueous solution of boric acid.

  • If using a capping agent, dissolve PVP in the boric acid solution.

  • Slowly add the strontium nitrate solution to the boric acid solution under vigorous stirring.

  • Adjust the pH of the mixture to the desired level (e.g., pH 9-11) by dropwise addition of a sodium hydroxide solution. A precipitate will form.

  • Continue stirring the suspension for a set period (e.g., 2-4 hours) at a controlled temperature (e.g., room temperature or slightly elevated).

  • Collect the precipitate by centrifugation.

  • Wash the precipitate several times with deionized water and then with ethanol to remove unreacted precursors and byproducts.

  • Dry the resulting powder in an oven at a low temperature (e.g., 60-80 °C).

  • The dried powder may be calcined at a higher temperature (e.g., 500-700 °C) to improve crystallinity.

Hydrothermal Synthesis

This protocol is adapted from the synthesis of boron-doped strontium apatite nanoparticles and can be modified for this compound synthesis.[8]

Materials:

  • Strontium chloride (SrCl₂)

  • Boric acid (H₃BO₃)

  • Ammonium hydroxide (NH₄OH) or other pH adjusting agent

  • Deionized water

Procedure:

  • Prepare an aqueous solution of strontium chloride.

  • Prepare a separate aqueous solution of boric acid.

  • Mix the two solutions in a Teflon-lined stainless-steel autoclave.

  • Adjust the pH of the solution as required using ammonium hydroxide.

  • Seal the autoclave and heat it in an oven to the desired temperature (e.g., 150-200 °C) for a specific duration (e.g., 6-24 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting precipitate by filtration or centrifugation.

  • Wash the product with deionized water and ethanol to remove any ionic impurities.

  • Dry the final product in an oven at a suitable temperature (e.g., 80 °C).

Sol-Gel Method

This protocol is a general adaptation for this compound based on sol-gel synthesis of other strontium-based nanoparticles.[5]

Materials:

  • Strontium acetate (Sr(CH₃COO)₂)

  • Triethyl borate (B(OC₂H₅)₃)

  • Ethanol

  • Acetic acid (as a catalyst)

  • Deionized water

Procedure:

  • Dissolve strontium acetate in a mixture of ethanol and acetic acid.

  • In a separate container, mix triethyl borate with ethanol.

  • Slowly add the triethyl borate solution to the strontium acetate solution under vigorous stirring.

  • Add a controlled amount of deionized water to the mixture to initiate hydrolysis.

  • Continue stirring until a transparent sol is formed.

  • Allow the sol to age at room temperature for a period (e.g., 24-48 hours) until a gel is formed.

  • Dry the gel in an oven at a low temperature (e.g., 100 °C) to remove the solvent.

  • Calcined the dried gel at a higher temperature (e.g., 600-800 °C) to obtain crystalline this compound nanoparticles.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships in controlling nanoparticle size.

experimental_workflow cluster_coprecipitation Co-Precipitation Workflow cluster_hydrothermal Hydrothermal Synthesis Workflow cluster_solgel Sol-Gel Synthesis Workflow cp1 Prepare Precursor Solutions cp2 Mix & Precipitate cp1->cp2 cp3 Ageing cp2->cp3 cp4 Wash & Centrifuge cp3->cp4 cp5 Dry & Calcine cp4->cp5 ht1 Prepare Precursor Solution ht2 Seal in Autoclave ht1->ht2 ht3 Heat in Oven ht2->ht3 ht4 Cool & Collect ht3->ht4 ht5 Wash & Dry ht4->ht5 sg1 Prepare Sol sg2 Gelation (Aging) sg1->sg2 sg3 Drying sg2->sg3 sg4 Calcination sg3->sg4

Caption: Generalized workflows for the synthesis of this compound nanoparticles.

particle_size_control center_node This compound Nanoparticle Size param1 Precursor Concentration center_node->param1 param2 Temperature center_node->param2 param3 pH center_node->param3 param4 Reaction Time center_node->param4 param5 Surfactants/ Capping Agents center_node->param5

Caption: Key parameters influencing the final particle size of this compound nanoparticles.

References

Technical Support Center: Rare-Earth Doped Strontium Borate Phosphors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving rare-earth doped strontium borate phosphors.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and characterization of rare-earth doped this compound phosphors, with a focus on mitigating luminescence quenching effects.

Issue 1: Low Luminescence Intensity

Question: Why is the luminescence intensity of my synthesized rare-earth doped this compound phosphor unexpectedly low?

Answer: Low luminescence intensity can stem from several factors during synthesis and processing. The primary causes are often related to poor crystallinity of the host material, surface defects, the presence of quenching sites, or a non-optimal concentration of the dopant.[1]

  • Crystallinity: An amorphous or poorly crystallized this compound host is generally inefficient for luminescence. The emission intensity of the dopant ions improves significantly with higher crystallinity, which is often achieved through annealing at high temperatures.[1] Verifying the crystal structure using X-ray Diffraction (XRD) is a crucial quality control step.

  • Synthesis Method: The choice of synthesis method, such as solid-state reaction, sol-gel, or co-precipitation, significantly impacts the phosphor's properties, including particle size, morphology, and crystallinity, all of which affect luminescence efficiency.[1][2][3]

  • Dopant Concentration: An inappropriate concentration of the luminescent dopant can lead to concentration quenching. While increasing the dopant concentration can initially enhance luminescence, exceeding an optimal level will cause the emission intensity to decrease.[1][2]

Issue 2: Concentration Quenching

Question: What is concentration quenching, and how can I determine the optimal dopant concentration for my this compound phosphor?

Answer: Concentration quenching is a phenomenon where the luminescence intensity of a phosphor decreases when the concentration of the activating dopant ion exceeds an optimal value.[1][2] At high concentrations, the distance between dopant ions becomes short enough for non-radiative energy transfer to occur between them, leading to a loss of energy that would otherwise be emitted as light.[1]

To determine the optimal dopant concentration, a series of phosphors with varying dopant concentrations should be synthesized and their luminescence intensities measured under the same conditions. The concentration that yields the highest emission intensity is the optimal concentration. For Eu3+ doped this compound phosphors, the optimal doping concentration is often around 2 mol%.[2][3]

Issue 3: Thermal Quenching

Question: My phosphor's luminescence decreases significantly at higher operating temperatures. What is causing this, and how can it be mitigated?

Answer: This phenomenon is known as thermal quenching. It refers to the reduction in a phosphor's efficiency at elevated temperatures.[4] An increase in temperature enhances the probability of non-radiative transitions, where the excitation energy is lost as heat rather than light.[4] This can lead to lumen degradation and color shifts in applications like LEDs.[4]

Strategies to mitigate thermal quenching include:

  • Host Material Selection: The choice of the this compound host material is crucial as its crystal structure and properties significantly influence the thermal stability of the phosphor.[5]

  • Co-doping: Introducing a second rare-earth ion (a sensitizer) can create energy transfer pathways that can, in some cases, improve thermal stability.

  • Defect Engineering: Introducing specific defects in the crystal structure can sometimes suppress thermal quenching.[6]

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis methods for rare-earth doped this compound phosphors?

A1: Common synthesis methods include the high-temperature solid-state reaction method, sol-gel techniques, and liquid-phase precipitation.[2][3] The solid-state reaction method is widely used and involves heating a mixture of the raw materials (e.g., strontium carbonate, boric acid, and the rare-earth oxide) at high temperatures.[2]

Q2: How does the specific this compound compound (e.g., SrB4O7, Sr2B2O5) affect the luminescence properties?

A2: Different this compound compounds provide different crystal field environments for the rare-earth dopant ions. This variation in the local environment of the Eu-O coordination, for example, can result in different emission wavelengths. For instance, in Eu3+ doped strontium borates, Sr2B2O5:Eu3+ exhibits red emission at 610 nm, while SrB2O4:Eu3+ shows orange emission at 593 nm.[2]

Q3: What is the role of a co-dopant in reducing quenching effects?

A3: Co-doping with a second rare-earth ion can facilitate energy transfer from a "sensitizer" ion to an "activator" ion. The sensitizer absorbs the excitation energy and then non-radiatively transfers it to the activator, which then emits light. This process can enhance the overall luminescence efficiency and can also be a strategy to populate activator energy levels that are not easily accessible by direct excitation, thereby potentially reducing quenching pathways.[5][7]

Q4: How can I characterize the synthesized this compound phosphors?

A4: Key characterization techniques include:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the host material.[2]

  • Photoluminescence (PL) Spectroscopy: To measure the excitation and emission spectra, determine the luminescence intensity, and identify the emission wavelengths.[1]

  • Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the phosphor powders.

  • Diffuse Reflectance Spectroscopy: To study the absorption properties of the phosphor.[5]

Quantitative Data Summary

Table 1: Optimal Dopant Concentrations for Rare-Earth Doped Borate Phosphors

Host MaterialDopantOptimal Dopant Concentration (mol%)Reference
Strontium Borates (General)Eu3+2[2][3]
Lithium this compoundCe0.7[8]
Sr4Nb2O9Tm3+3[5]
β-BaB2O4Eu3+2[9]

Experimental Protocols

Protocol 1: Synthesis of Eu3+-Doped this compound (Sr2B2O5:Eu3+) via Solid-State Reaction

  • Materials: Strontium carbonate (SrCO3), Boric acid (H3BO3), and Europium(III) oxide (Eu2O3).

  • Stoichiometric Calculation: Calculate the required molar ratios of the reactants to synthesize Sr2B2O5 with the desired Eu3+ doping concentration (e.g., 2 mol%).

  • Mixing: Thoroughly grind the stoichiometric amounts of the starting materials in an agate mortar to ensure a homogeneous mixture.

  • Calcination: Place the mixture in an alumina crucible and calcine it in a high-temperature furnace. A typical procedure involves heating at 1050°C for 2 hours.[2]

  • Cooling and Grinding: Allow the furnace to cool down to room temperature naturally. Gently grind the resulting product into a fine powder.

Protocol 2: Characterization of Luminescence Properties

  • Sample Preparation: Prepare a powder sample of the synthesized phosphor. Ensure the sample is densely packed and has a flat surface for consistent measurements.[1]

  • Instrumentation: Use a spectrofluorometer equipped with a Xenon lamp as the excitation source.[1]

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the wavelength of the strongest emission peak of the dopant.

    • Scan the excitation monochromator over a range of wavelengths to determine which wavelengths most efficiently excite the phosphor.[1]

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the peak determined from the excitation spectrum.

    • Scan the emission monochromator over the expected emission range of the dopant.[1]

  • Data Analysis: Plot the emission intensity versus wavelength to obtain the emission spectrum. The peak of this spectrum indicates the characteristic emission of the rare-earth ion in the this compound host.

Protocol 3: Quantum Yield Measurement

Quantum yield is the ratio of photons emitted to photons absorbed.[10] An integrating sphere is a key component for accurate quantum yield measurements of powder samples.[10][11]

  • System Setup: Use a fluorescence spectrophotometer equipped with an integrating sphere accessory.[10]

  • Correction Factors: Acquire the instrument and integrating sphere correction factors using appropriate standards (e.g., Spectralon).[10]

  • Reference Measurement: Measure the emission spectrum of the empty integrating sphere (reference).

  • Sample Measurement: Place the powder sample in the integrating sphere and measure its emission spectrum.[10]

  • Calculation: The quantum yield is calculated by the software, taking into account the integrated intensities of the sample and reference spectra.[10]

Visualizations

concentration_quenching cluster_0 Low Dopant Concentration cluster_1 High Dopant Concentration (Quenching) Activator Ion 1 Activator Ion 1 Luminescence 1 Luminescence 1 Activator Ion 1->Luminescence 1 Emission Activator Ion 2 Activator Ion 2 Luminescence 2 Luminescence 2 Activator Ion 2->Luminescence 2 Emission Activator Ion A Activator Ion A Activator Ion B Activator Ion B Activator Ion A->Activator Ion B Non-radiative Energy Transfer Reduced Luminescence Reduced Luminescence Activator Ion A->Reduced Luminescence Emission

Caption: Concentration Quenching Mechanism.

troubleshooting_workflow start Low Luminescence Intensity Observed check_xrd Perform XRD Analysis start->check_xrd is_crystalline Is the material crystalline? check_xrd->is_crystalline optimize_synthesis Optimize Synthesis (e.g., increase annealing temperature/time) is_crystalline->optimize_synthesis No check_concentration Synthesize a series with varying dopant concentrations is_crystalline->check_concentration Yes optimize_synthesis->check_xrd is_optimal Is concentration optimal? check_concentration->is_optimal consider_codoping Consider Co-doping or alternative host is_optimal->consider_codoping No end Luminescence Improved is_optimal->end Yes adjust_concentration Adjust dopant concentration adjust_concentration->check_concentration consider_codoping->end

Caption: Troubleshooting Low Luminescence.

energy_transfer Excitation Excitation Energy Sensitizer_ES Sensitizer (Excited State) Excitation->Sensitizer_ES Absorption Sensitizer_GS Sensitizer (Ground State) Activator_ES Activator (Excited State) Sensitizer_ES->Activator_ES Energy Transfer (Non-radiative) Activator_GS Activator (Ground State) Emission Activator Emission Activator_ES->Emission Radiative Decay

Caption: Energy Transfer in Co-doped Systems.

References

influence of sintering temperature on strontium borate ceramic properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sintering of strontium borate ceramics. The information is designed to address specific issues that may be encountered during experimentation, with a focus on the influence of sintering temperature on the material's final properties.

Frequently Asked Questions (FAQs)

Q1: What are the common phases of this compound, and how does sintering temperature affect their formation?

A1: The this compound system includes several common phases, such as strontium metaborate (SrB₂O₄), strontium tetraborate (SrB₄O₇), and Sr₂B₂O₅. The formation and stability of these phases are highly dependent on the sintering temperature. Incorrect temperatures can lead to the formation of undesired phases or incomplete reactions. For example, in some synthesis routes, SrB₆O₁₀ can be an intermediate phase that decomposes at higher temperatures (around 800°C) to form SrB₄O₇ and a liquid boron oxide phase.[1] It is crucial to consult the phase diagram for the SrO-B₂O₃ system and conduct thorough phase analysis using techniques like X-ray Diffraction (XRD) to ensure the desired this compound phase is achieved at a specific sintering temperature.

Q2: How does the initial powder's particle size influence the sintering of this compound ceramics?

A2: The particle size of the starting this compound powder is a critical factor in the sintering process. Finer particles generally exhibit higher surface energy, which can promote densification at lower sintering temperatures.[2] However, very fine powders can also lead to a higher shrinkage rate, increasing the risk of cracking if the heating and cooling rates are not carefully controlled. A uniform particle size distribution is desirable for homogeneous densification and to minimize internal stresses.

Q3: What is the typical range for sintering temperatures for this compound ceramics?

A3: The optimal sintering temperature for this compound ceramics depends on the specific phase, particle size of the initial powder, and desired final properties. Generally, sintering of borate-based ceramics can begin at temperatures around 1000°C.[3] For some specific compositions like SrB₂Si₂O₈, a sintering temperature of 950°C has been reported.[4] However, it's important to be aware of the thermal stability of the desired phase, as some strontium borates can decompose at very high temperatures (e.g., above 1300°C for aluminum borate).[3]

Q4: Can the sintering atmosphere affect the properties of this compound ceramics?

A4: Yes, the sintering atmosphere can influence the final properties. While many borate ceramics can be sintered in air, an inert atmosphere may be used to prevent any unwanted reactions, especially if there are other reactive components in the ceramic composite. The furnace atmosphere can also affect the removal of any gaseous byproducts from binder burnout, which can impact the final porosity and density of the ceramic.[2]

Troubleshooting Guide

This guide addresses common problems encountered during the sintering of this compound ceramics.

Problem Possible Causes Troubleshooting Solutions
Low Density/High Porosity 1. Sintering temperature is too low: Insufficient thermal energy for atomic diffusion and pore closure.[5] 2. Sintering time is too short: Inadequate time for densification to complete. 3. Poor powder compacting: Low green density with large pores that are difficult to eliminate. 4. Inappropriate particle size: Coarse or non-uniform particles can hinder packing and densification.1. Increase sintering temperature: Incrementally raise the temperature and observe the effect on density. Be cautious of phase decomposition at excessively high temperatures. 2. Increase dwell time: Extend the holding time at the peak sintering temperature. 3. Optimize pressing pressure: Increase the compaction pressure to achieve a higher green density. Ensure uniform powder distribution in the die. 4. Use finer, uniform powders: Employ milling techniques to reduce particle size and achieve a narrow size distribution.
Cracking (during or after sintering) 1. Heating/cooling rate is too high: Rapid temperature changes induce thermal stresses.[2] 2. Incomplete or rapid binder burnout: Trapped gases from the binder can create internal pressure. 3. Significant and non-uniform shrinkage: Can result from low green density or a wide particle size distribution. 4. Phase transitions: Some this compound phases may undergo phase transitions with significant volume changes during cooling.1. Reduce heating and cooling rates: Use a slower temperature ramp, especially during critical temperature ranges. 2. Implement a gradual binder burnout schedule: Include dwell times at intermediate temperatures to allow for complete binder removal.[2] 3. Improve green body preparation: Optimize powder characteristics and pressing parameters for a uniform, high-density green body. 4. Controlled cooling through phase transitions: Identify phase transition temperatures using techniques like Differential Thermal Analysis (DTA) and use a very slow cooling rate through these regions.
Presence of Unwanted Phases 1. Incorrect sintering temperature: The temperature may be outside the stability range of the desired phase. 2. Phase decomposition: The desired this compound phase may decompose at the sintering temperature.[1] 3. Inhomogeneous precursor mixing: Local variations in stoichiometry can lead to the formation of different phases.1. Optimize sintering temperature: Carefully control the sintering temperature based on phase diagrams and experimental trials. 2. Lower sintering temperature or use sintering aids: If decomposition is an issue, consider lowering the temperature or using sintering aids to promote densification at a lower temperature. 3. Improve powder preparation: Ensure thorough and uniform mixing of precursor powders through techniques like ball milling.
Abnormal Grain Growth 1. Sintering temperature is too high or dwell time is too long: Leads to excessive grain coarsening, which can be detrimental to mechanical properties. 2. Presence of a liquid phase: Can accelerate grain growth.1. Reduce sintering temperature and/or dwell time: Optimize these parameters to achieve densification without excessive grain growth. 2. Control liquid phase formation: If a liquid phase is present, carefully control the temperature and composition to manage its effect on grain growth.

Data Presentation

Table 1: Influence of Sintering Temperature on the Properties of this compound-Based Ceramics (Illustrative Data)

Sintering Temperature (°C)Ceramic CompositionRelative Density (%)Vickers Hardness (GPa)Dielectric Constant (at 1 MHz)Dielectric Loss (at 1 MHz)Reference
950SrB₂Si₂O₈----[4][6]
730 (crystallization)SrB₄O₇ (from glass tape)--7.460.001[7]
1300Al₁₈B₄O₃₃ (Aluminum Borate)~90~6--[3]
Note:Specific quantitative data for pure, dense this compound ceramics across a range of sintering temperatures is limited in publicly available literature. This table provides illustrative examples from related borate systems. Researchers should conduct their own experiments to determine the optimal parameters for their specific this compound composition.

Experimental Protocols

Protocol for Solid-State Synthesis of this compound (SrB₂O₄) Powder

This protocol is adapted from a method for synthesizing nano-SrB₂O₄ and can be used as a starting point for producing the initial powder for sintering.[8]

Materials:

  • Strontium hydroxide octahydrate (Sr(OH)₂·8H₂O)

  • Boric acid (H₃BO₃)

  • Deionized water

  • Mortar and pestle

  • Calcination furnace

Procedure:

  • Mixing: Weigh stoichiometric amounts of Sr(OH)₂·8H₂O and H₃BO₃ for a Sr:B molar ratio of 1:2.

  • Grinding: Mix the powders in a mortar and grind them at room temperature for approximately 30 minutes. The solid powder will transform into a wet mash due to the release of crystal water.[8]

  • Drying: Dry the wet sample at room temperature.

  • Calcination: Place the dried powder in a crucible and calcine it in a furnace at 600°C for 3 hours to obtain the SrB₂O₄ powder.[8]

  • Characterization: Use X-ray Diffraction (XRD) to confirm the phase purity of the synthesized powder.

Protocol for Sintering of a Pressed this compound Body

This is a general protocol that should be optimized for the specific this compound phase and powder characteristics.

Materials:

  • Synthesized this compound powder

  • Binder solution (e.g., 3-5 wt% Polyvinyl Alcohol - PVA in water)

  • Sieve

  • Die and hydraulic press

  • Programmable furnace

  • Ceramic setter plate

Procedure:

  • Green Body Preparation:

    • Mix the this compound powder with the binder solution.

    • Granulate the mixture by passing it through a sieve and allow it to dry.

    • Press the granulated powder in a die to the desired shape and green density.

  • Binder Burnout and Sintering Schedule:

    • Place the green body on a flat ceramic setter plate in a programmable furnace.

    • Binder Burnout Stage:

      • Heat from room temperature to 600°C at a slow rate (e.g., 1-2°C/minute).

      • Include a dwell time of 1-2 hours at around 300°C and another at 500°C to ensure complete binder removal.[2]

    • Sintering Stage:

      • Heat from 600°C to the final sintering temperature (e.g., 900°C - 1200°C, to be optimized) at a rate of 3-5°C/minute.

      • Hold at the peak temperature for 1-4 hours to allow for densification.

    • Cooling Stage:

      • Cool from the sintering temperature to an intermediate temperature (e.g., 800°C) at a rate of 3-5°C/minute.

      • Then, cool to room temperature at a controlled rate to avoid thermal shock.

Protocol for Dielectric Property Measurement

Equipment:

  • LCR meter or Impedance Analyzer

  • High-temperature sample holder with platinum electrodes

  • Furnace for temperature-dependent measurements

Procedure:

  • Sample Preparation:

    • Ensure the sintered ceramic pellet has parallel and smooth surfaces.

    • Apply conductive electrodes (e.g., silver paste, sputtered platinum) to both flat surfaces of the pellet.

  • Measurement:

    • Place the prepared pellet in the sample holder.

    • Connect the sample holder to the LCR meter.

    • For temperature-dependent measurements, place the sample holder in a furnace and connect a thermocouple to monitor the temperature.

    • Measure the capacitance and dissipation factor over a range of frequencies (e.g., 1 kHz to 1 MHz) at room temperature.[7]

    • For variable temperature measurements, record the dielectric properties at desired temperature intervals.

Visualizations

Experimental_Workflow Experimental Workflow for Sintering Temperature Study cluster_0 Powder Synthesis cluster_1 Ceramic Processing cluster_2 Sintering cluster_3 Characterization Precursors Precursor Powders (e.g., Sr(OH)₂, H₃BO₃) Mixing Mixing & Grinding Precursors->Mixing Calcination Calcination Mixing->Calcination Powder This compound Powder Calcination->Powder Binder Binder Addition Powder->Binder Pressing Uniaxial/Cold Isostatic Pressing Binder->Pressing Green_Body Green Body Pressing->Green_Body Sintering_T1 Sintering at T1 Green_Body->Sintering_T1 Sintering_T2 Sintering at T2 Green_Body->Sintering_T2 Sintering_Tn Sintering at Tn Green_Body->Sintering_Tn Sintered_Ceramic Sintered Ceramic Sintering_T1->Sintered_Ceramic Sintering_T2->Sintered_Ceramic Sintering_Tn->Sintered_Ceramic Density Density Measurement Sintered_Ceramic->Density Microstructure Microstructure (SEM) Sintered_Ceramic->Microstructure Phase Phase Analysis (XRD) Sintered_Ceramic->Phase Mechanical Mechanical Properties Sintered_Ceramic->Mechanical Dielectric Dielectric Properties Sintered_Ceramic->Dielectric

Caption: Workflow for investigating the influence of sintering temperature.

Sintering_Relationships Influence of Sintering Temperature on Ceramic Properties cluster_properties Ceramic Properties Temp Sintering Temperature Density Density Temp->Density Increases, then may decrease (oversintering) Grain_Size Grain Size Temp->Grain_Size Increases Porosity Porosity Temp->Porosity Decreases Mechanical Mechanical Strength Density->Mechanical Generally Increases Dielectric Dielectric Properties Density->Dielectric Generally Increases Grain_Size->Mechanical Complex relationship (can increase or decrease) Grain_Size->Dielectric Influences Porosity->Mechanical Decreases

Caption: Relationship between sintering temperature and ceramic properties.

References

troubleshooting unexpected phases in strontium borate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of strontium borate compounds. The following FAQs and guides are designed to help researchers, scientists, and drug development professionals identify and resolve unexpected phase formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: I aimed for a specific this compound phase (e.g., SrB₄O₇) but my XRD analysis shows a mixture of phases. What are the common causes?

A1: The formation of mixed phases in this compound synthesis is a frequent issue stemming from several factors:

  • Incorrect Stoichiometry: The ratio of strontium oxide (SrO) to boron trioxide (B₂O₃) is critical in determining the final phase. Even small deviations from the stoichiometric amounts of your precursors (e.g., SrCO₃ and H₃BO₃) can lead to the formation of other thermodynamically stable or metastable phases.[1]

  • Inadequate Reaction Temperature or Time: Solid-state reactions often require specific temperatures and durations to ensure complete reaction and formation of the desired crystalline phase. If the temperature is too low or the reaction time too short, the reaction may be incomplete, resulting in a mix of reactants and intermediate phases. Conversely, excessively high temperatures can lead to the decomposition of the target phase into other compounds.[2][3]

  • Formation of Metastable Phases: The SrO-B₂O₃ system is known to form metastable compounds which can appear as unexpected phases. For instance, a metastable form of strontium diborate (β-SrO·2B₂O₃) can form and subsequently decompose at higher temperatures.[2] Another example is Sr₄B₁₄O₂₅, which is metastable and can decompose into strontium di- and metaborate over time.[4]

  • Evaporation of Boron Oxide: During high-temperature synthesis, B₂O₃ can be volatile, leading to a change in the stoichiometry of the reaction mixture and the formation of strontium-richer phases. It is common practice to add a slight excess of the boron source to compensate for this loss.[1]

  • Atmospheric Conditions: While many syntheses are performed in air, certain phases or desired oxidation states of dopants may require a controlled atmosphere (e.g., reducing or inert).

Q2: My final product is amorphous, but I was expecting a crystalline this compound. What went wrong?

A2: An amorphous product typically indicates that the conditions were not suitable for crystallization. Here are possible reasons:

  • Rapid Quenching: If you are using a melt synthesis approach, quenching the molten mixture too rapidly can "freeze" the disordered liquid structure, resulting in a glass rather than a crystalline solid.[5][6]

  • Insufficient Crystallization Temperature/Time: For glass-ceramic synthesis, a specific heat treatment (nucleation and crystallization) schedule is required to transform the amorphous glass into a crystalline material. The temperature and duration of this treatment are crucial.[2][5]

  • Presence of Glass Formers/Modifiers: The composition of your starting materials can influence the glass-forming ability. Certain additives can either promote or inhibit crystallization.

Q3: I am trying to synthesize a doped this compound (e.g., Eu²⁺-doped SrB₄O₇), but the luminescence properties suggest the dopant is in the wrong oxidation state (e.g., Eu³⁺). How can I control the dopant's oxidation state?

A3: Controlling the oxidation state of rare-earth ions in a this compound host lattice often requires careful control of the synthesis atmosphere. For instance, achieving the Eu²⁺ state typically requires a reducing atmosphere (e.g., a mixture of H₂ and N₂ or Ar) during the high-temperature synthesis to prevent oxidation to Eu³⁺. Synthesizing in air will generally favor the Eu³⁺ state.[7]

Troubleshooting Guides

Guide 1: Unexpected Phases in Solid-State Synthesis

This guide provides a systematic approach to troubleshooting the appearance of unintended crystalline phases during solid-state synthesis of strontium borates.

Problem: XRD analysis reveals phases other than the desired this compound compound.

Troubleshooting Workflow:

G start Start: Unexpected Phases Detected check_stoichiometry 1. Verify Stoichiometry - Recalculate precursor masses. - Account for hydration of precursors. - Consider B2O3 volatility (add ~2 mol% excess). start->check_stoichiometry check_homogeneity 2. Assess Homogeneity - Was the precursor mixture thoroughly ground/milled? check_stoichiometry->check_homogeneity review_thermal 3. Review Thermal Profile - Compare calcination/sintering temperature to phase diagram. - Was the heating/cooling rate appropriate? - Was the dwell time sufficient? check_homogeneity->review_thermal analyze_impurities 4. Analyze for Impurities - Check precursor purity. - Consider contamination from milling media or crucible. review_thermal->analyze_impurities adjust_protocol 5. Adjust Protocol - Correct stoichiometry. - Improve mixing. - Optimize temperature and time. analyze_impurities->adjust_protocol success Success: Target Phase Achieved adjust_protocol->success failure Persistent Issue: Consult Phase Diagram for Alternative Routes adjust_protocol->failure

Caption: Troubleshooting workflow for unexpected phases.

Guide 2: Formation of Amorphous Product Instead of Crystalline

This guide addresses the issue of obtaining an amorphous this compound glass when a crystalline phase was intended.

Problem: The product is X-ray amorphous.

Troubleshooting Workflow:

G start Start: Amorphous Product Obtained melt_quench Melt-Quench Method? start->melt_quench solid_state Solid-State Method? start->solid_state cooling_rate 1. Evaluate Cooling Rate - Was it too rapid? melt_quench->cooling_rate Yes reaction_temp 1. Check Reaction Temperature - Was it high enough for crystallization? solid_state->reaction_temp Yes heat_treatment 2. Implement/Optimize Heat Treatment - Introduce nucleation and crystallization steps below the melting point. cooling_rate->heat_treatment adjust_mq Adjust Protocol: - Decrease cooling rate. - Add annealing step. heat_treatment->adjust_mq success Success: Crystalline Phase Formed adjust_mq->success reaction_time 2. Check Reaction Time - Was it long enough for crystal growth? reaction_temp->reaction_time adjust_ss Adjust Protocol: - Increase temperature. - Increase dwell time. reaction_time->adjust_ss adjust_ss->success

Caption: Troubleshooting amorphous product formation.

Data Presentation

Table 1: Key this compound Phases and Their Synthesis Parameters

Compound FormulaMolar Ratio (SrO:B₂O₃)Common Synthesis MethodMelting/Decomposition Temperature (°C)Notes
SrB₂O₄1:1Solid-state reaction, Glass crystallization~1170Can exist in a metastable form.[1]
SrB₄O₇1:2Solid-state reaction, Glass crystallization~1015A common target for nonlinear optical applications.[1]
SrB₆O₁₀1:3Solid-state reaction~920Suitable host for luminescence of lanthanide ions.[1]
Sr₄B₁₄O₂₅4:7Top-seeded solution growth (TSSG)~1012 (incongruent)A metastable phase that can decompose upon storage.[1][4]
2SrO·3B₂O₃2:3Glass crystallizationDecomposes at high temp.Metastable phase.[2]
SrO·5B₂O₃1:5Glass crystallizationStable below 750°CNew crystalline compound identified.[2]

Experimental Protocols

Protocol 1: General Solid-State Synthesis of SrB₄O₇

This protocol is a generalized procedure based on common practices for solid-state synthesis.

  • Precursor Preparation:

    • Use high-purity strontium carbonate (SrCO₃, 99.9%) and boric acid (H₃BO₃, 99.9%).

    • Calculate the stoichiometric amounts required for the SrO:B₂O₃ ratio of 1:2.

    • Add a 2 mol% excess of H₃BO₃ to compensate for potential B₂O₃ evaporation at high temperatures.[1]

  • Mixing:

    • Thoroughly mix and grind the precursors in an agate mortar for at least 30 minutes to ensure a homogeneous mixture.

  • Calcination:

    • Place the mixed powder in an alumina crucible.

    • Heat the mixture in a muffle furnace. A two-step calcination can be effective:

      • First, heat to 400-600°C for several hours to decompose the precursors and drive off H₂O and CO₂.

      • Regrind the powder after this initial step.

      • Perform a final, higher-temperature calcination at 800-950°C for 12-24 hours to form the crystalline SrB₄O₇.[8]

  • Characterization:

    • Allow the sample to cool slowly to room temperature.

    • Analyze the resulting powder using X-ray diffraction (XRD) to confirm the phase purity.

Protocol 2: Glass-Ceramic Synthesis of Strontium Borates

This protocol outlines a general method for preparing strontium borates via the crystallization of a glass.

  • Glass Preparation:

    • Mix appropriate amounts of precursors (e.g., SrCO₃, H₃BO₃, and other oxides if making a multi-component glass).

    • Melt the mixture in a platinum crucible at a high temperature (e.g., 1200°C) for 2 hours, stirring to ensure homogeneity.[6]

    • Quench the melt by pouring it onto a cold stainless steel plate or into a mold to form a glass.

    • Confirm the amorphous nature of the glass using XRD.[6][9]

  • Crystallization (Heat Treatment):

    • The glass is subjected to a controlled heat treatment schedule, which typically involves two stages:

      • Nucleation: Heat the glass to a temperature around its glass transition temperature (e.g., ~500-520°C) and hold for several hours to form crystal nuclei.[2]

      • Crystal Growth: Increase the temperature to a higher crystallization temperature (e.g., 600-750°C) and hold for an extended period to allow the crystals to grow.[5][8]

    • The exact temperatures and times depend on the specific glass composition and the desired final phase.[2]

  • Characterization:

    • Cool the resulting glass-ceramic to room temperature.

    • Use XRD to identify the crystalline phases that have formed within the residual glass matrix.

References

Technical Support Center: Achieving High Transparency in Strontium Borate Glass

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of high-transparency strontium borate glass.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the transparency of this compound glass?

A1: The transparency of this compound glass is primarily influenced by the purity of raw materials, the homogeneity of the melt, the melting temperature and duration, the cooling rate, and the annealing process. Impurities in raw materials can lead to cloudiness and imperfections in the final product.[1] Inhomogeneity can cause variations in the refractive index, leading to light scattering. The melting process must be sufficient to eliminate bubbles and ensure a uniform composition.[1] Finally, proper annealing is crucial to relieve internal stresses and prevent cracking, which can affect optical clarity.[2][3]

Q2: What is the typical method for preparing this compound glass?

A2: The most common method for preparing this compound glass is the melt-quenching technique.[4][5][6] This involves melting a homogenous mixture of high-purity raw materials in a crucible at a high temperature, holding it at that temperature to ensure complete melting and fining, and then rapidly cooling the melt to a rigid state without crystallization.[7][8]

Q3: How does the composition of the glass affect its transparency?

A3: The composition, specifically the ratio of strontium oxide (SrO) to boric oxide (B2O3) and the presence of any dopants or other oxides, plays a significant role. While the base composition determines the fundamental properties of the glass, adding certain components can enhance stability and prevent devitrification (crystallization), which is a major cause of opacity.[6] For instance, the addition of SrO can improve the thermal stability of the glass network.[6][9] The amorphous nature of the glass, confirmed by techniques like X-ray Diffraction (XRD), is essential for transparency.[4][6][10]

Q4: Can this compound glass be completely transparent?

A4: Yes, under optimal conditions, this compound glass can be synthesized to be highly transparent. Achieving high transparency, with transmittance rates of up to 80% in some specialized compositions, is possible by carefully controlling the preparation parameters.[11]

Troubleshooting Guide

Issue 1: The resulting glass is cloudy or opaque.

Q: My this compound glass is not transparent but cloudy. What could be the cause and how can I fix it?

A: Cloudiness, also known as opalescence or turbidity, in this compound glass is typically due to either crystallization (devitrification) or phase separation within the glass matrix.

Possible Causes and Solutions:

CauseRecommended Solution
Crystallization during cooling The cooling rate was too slow, allowing crystals to nucleate and grow. Increase the cooling rate by pouring the melt onto a pre-heated steel or bronze plate.[12]
Incorrect Melting Temperature The melting temperature was too low to achieve a fully homogenized melt, or too high for an extended period, which can sometimes promote nucleation. Refer to the table below for recommended melting temperatures.
Inappropriate Annealing Holding the glass for too long within the crystallization temperature range during annealing can cause devitrification. Ensure the annealing temperature is below the glass transition temperature (Tg).
Glass Composition The specific SrO-B2O3 ratio may be prone to crystallization. Consider slight adjustments to the composition. Adding small amounts of other oxides can sometimes inhibit crystallization.[6]

Experimental Protocol: Determining Optimal Annealing Temperature

To prevent crystallization during annealing, it is crucial to know the glass transition temperature (Tg) and the crystallization onset temperature (Tx). This can be determined using Differential Thermal Analysis (DTA).

  • Place a small, powdered sample of your this compound glass into a DTA sample pan.

  • Heat the sample at a constant rate (e.g., 10°C/min) in an inert atmosphere.

  • The DTA curve will show an endothermic shift corresponding to the Tg and an exothermic peak indicating the onset of crystallization (Tx).

  • The optimal annealing temperature should be set slightly above Tg but well below Tx to ensure stress relief without inducing crystallization.

A larger (Tx - Tg) value generally indicates higher thermal stability against crystallization.[9]

Issue 2: The glass contains bubbles.

Q: I observe bubbles in my final this compound glass sample. How can I prevent this?

A: Bubbles are a common defect in glass making and are detrimental to transparency. They are typically caused by trapped gases from the raw materials or the atmosphere.

Possible Causes and Solutions:

CauseRecommended Solution
Decomposition of Raw Materials Carbonates (like SrCO3) and nitrates release CO2 and NOx gases upon heating. Use oxides (e.g., SrO) as raw materials where possible. If using carbonates, a multi-step heating process with an initial hold at a lower temperature can help drive off gases before the main melting stage.
Insufficient Melting/Fining Time The melt was not held at the maximum temperature for long enough to allow bubbles to rise and escape. Increase the melting duration (fining time) at the highest temperature.
Melt is too Viscous A highly viscous melt will impede the escape of bubbles. Increasing the melting temperature can reduce viscosity.
Atmospheric Contamination Gases from the furnace atmosphere can dissolve into the melt. Melting in a controlled atmosphere (e.g., inert gas) can mitigate this.

Table 1: General Parameters for Reducing Bubbles

ParameterRecommended ActionTypical Range
Melting Temperature Increase to reduce melt viscosity950°C - 1200°C[13][14]
Melting Duration Increase to allow for fining30 minutes - 2 hours at peak temperature
Raw Materials Use high-purity oxides>99% purity
Issue 3: The glass is colored (unintentionally).

Q: My this compound glass has an undesirable color tint. What is the source of this coloration?

A: Unintentional coloration in glass is almost always due to impurities in the raw materials, particularly transition metal oxides.

Possible Causes and Solutions:

ImpurityCommon ColorRecommended Solution
Iron Oxide (Fe2O3) Greenish/Brownish tintUse high-purity raw materials with minimal iron content.[1] High-purity quartz crucibles can also be a source of contamination.
Copper Oxide (CuO) Bluish/Greenish tintEnsure all raw materials are certified for low levels of transition metal impurities.
Other Transition Metals Various colorsA thorough analysis of raw material purity is essential. For semiconductor-grade applications, the total impurity level of elements like Fe, Cu, Co, Ni, etc., should not exceed 20 micrograms/g.[15]

Experimental Protocol: Raw Material Purity Check

Before synthesis, ensure the purity of your starting materials (Strontium Oxide or Carbonate, Boric Acid or Boron Oxide).

  • Obtain the Certificate of Analysis (CoA) for each raw material from the supplier.

  • Pay close attention to the reported levels of transition metal impurities.

  • For highly sensitive applications, consider using techniques like Inductively Coupled Plasma (ICP) analysis to verify the purity of your starting materials.

Visual Guides and Workflows

Experimental Workflow for this compound Glass Preparation

The following diagram illustrates the typical workflow for the melt-quenching technique.

G cluster_0 Preparation cluster_1 Melting Process cluster_2 Forming & Finishing Raw_Materials Select High-Purity Raw Materials Weighing Precise Weighing Raw_Materials->Weighing Mixing Homogenous Mixing Weighing->Mixing Melting Melting in Crucible (e.g., 950-1200°C) Mixing->Melting Fining Fining (Holding at Peak Temperature) Melting->Fining Quenching Rapid Quenching Fining->Quenching Annealing Annealing Quenching->Annealing Polishing Polishing (Optional) Annealing->Polishing Final_Product Final_Product Polishing->Final_Product Transparent Glass

Caption: Workflow for preparing transparent this compound glass.

Factors Influencing Glass Transparency

This diagram illustrates the key factors that contribute to achieving high transparency in this compound glass.

G cluster_materials Raw Materials cluster_process Process Parameters cluster_defects Absence of Defects Transparency High Transparency Purity High Purity No_Impurities No Impurity Coloration Purity->No_Impurities Homogeneity Homogenous Mixture No_Crystals No Crystallization Homogeneity->No_Crystals Melting_Temp Optimal Melting Temperature No_Bubbles No Bubbles Melting_Temp->No_Bubbles Cooling_Rate Rapid Cooling Rate Cooling_Rate->No_Crystals Annealing Proper Annealing Annealing->Transparency No_Bubbles->Transparency No_Crystals->Transparency No_Impurities->Transparency

Caption: Key factors for achieving high glass transparency.

Troubleshooting Flowchart for Transparency Issues

Use this flowchart to diagnose and resolve common issues related to a lack of transparency in your this compound glass.

G Start Glass is Not Transparent Q1 Are there visible bubbles? Start->Q1 A1_Yes Increase melting time/ temperature. Use oxide raw materials. Q1->A1_Yes Yes Q2 Is the glassmilky/opaque? Q1->Q2 No A2_Yes Increase cooling rate. Check annealing cycle. Adjust composition. Q2->A2_Yes Yes Q3 Is there an undesired color? Q2->Q3 No A3_Yes Check raw material purity for transition metals. Q3->A3_Yes Yes End Review entire process and consult literature. Q3->End No

Caption: A troubleshooting guide for glass transparency issues.

References

Technical Support Center: Enhancing Afterglow in Strontium Borate Phosphors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for strategies to enhance the afterglow duration of strontium borate phosphors.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and characterization of long-afterglow this compound phosphors.

Issue Potential Cause(s) Troubleshooting Steps
Weak or No Afterglow 1. Incomplete reduction of Eu³⁺ to Eu²⁺: The luminescent center responsible for long afterglow is Eu²⁺. An oxidizing atmosphere during synthesis will prevent this reduction. 2. Inappropriate co-dopant concentration: Co-dopants like Dy³⁺ create the necessary electron traps. Incorrect concentrations can be ineffective. 3. Poor crystallinity of the host material: An amorphous or poorly crystallized this compound host will not support efficient luminescence. 4. Presence of quenching impurities: Certain metal ions can act as quenching centers, dissipating the stored energy non-radiatively.1. Ensure a reducing atmosphere (e.g., a mix of N₂ and H₂) during the high-temperature sintering step. 2. Optimize the concentration of the co-dopant. A typical starting point is a 1:2 molar ratio of Eu²⁺ to Dy³⁺. 3. Increase the sintering temperature or duration to improve crystallinity. Verify the crystal phase using X-ray Diffraction (XRD). 4. Use high-purity starting materials.
Short Afterglow Duration 1. Insufficient trap depth or density: The co-dopant may not be creating traps of suitable energy depth or in sufficient numbers to prolong the afterglow. 2. Non-optimal boron concentration: Boron plays a critical role in forming the host lattice and influencing the local environment of the dopants. 3. Particle size and morphology: Very small nanoparticles can have a higher surface defect density, which can quench the afterglow.1. Experiment with different co-dopants (e.g., Nd³⁺, Tb³⁺) or adjust the concentration of the existing co-dopant. 2. Systematically vary the molar ratio of B₂O₃ in your synthesis. An excess of boron can act as a flux, promoting crystal growth. 3. Increase the sintering temperature to promote grain growth.
Inconsistent Results Batch-to-Batch 1. Inhomogeneous mixing of precursors: Uneven distribution of dopants and flux in the initial mixture. 2. Fluctuations in sintering temperature or atmosphere: Inconsistent furnace conditions. 3. Hygroscopic nature of starting materials: Some precursors may absorb moisture, leading to weighing errors.1. Thoroughly grind the precursor powders together in an agate mortar or use a ball milling process for an extended period. 2. Calibrate your furnace and ensure a stable and consistent flow of the reducing atmosphere. 3. Store precursors in a desiccator and dry them before weighing if necessary.
Undesired Emission Color 1. Presence of Eu³⁺: Incomplete reduction can lead to characteristic red/orange emission from Eu³⁺, overlapping with the desired Eu²⁺ emission. 2. Formation of unintended crystalline phases: Different this compound phases can influence the crystal field around the Eu²⁺ ions, shifting the emission wavelength.1. Optimize the reducing conditions (temperature, time, H₂ concentration). 2. Carefully control the stoichiometry of the reactants and the sintering temperature to favor the formation of the desired this compound phase (e.g., SrB₄O₇).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind long afterglow in Eu, Dy co-doped this compound phosphors?

A1: The long afterglow is a result of a process called persistent luminescence. When the phosphor is exposed to UV or visible light, the europium (Eu²⁺) ions are excited. The co-dopant, typically dysprosium (Dy³⁺), creates "electron traps" in the host lattice. Some of the excited electrons from Eu²⁺ are captured by these traps. After the excitation source is removed, these trapped electrons are slowly released by thermal energy at room temperature. They then recombine with the Eu²⁺ ions, resulting in the characteristic long-lasting emission of light.

Q2: What is the role of boron in enhancing the afterglow duration?

A2: Boron, typically added as boric acid (H₃BO₃) or boron oxide (B₂O₃), serves a dual purpose. Firstly, it acts as a fluxing agent, promoting the growth of well-defined crystals at lower temperatures.[1] Secondly, and more importantly, boron is incorporated into the host lattice, creating defects and influencing the local crystal field around the dopant ions. This can facilitate the formation of more effective electron traps, thereby prolonging the afterglow duration. The addition of B₂O₃ is known to dramatically extend the afterglow persistence from minutes to several hours in strontium aluminate phosphors, a principle that also applies to borates.[2]

Q3: Which synthesis method is best for preparing this compound phosphors?

A3: The choice of synthesis method depends on the desired particle size, morphology, and scalability.

  • Solid-State Reaction: This is the most common and straightforward method, involving the high-temperature calcination of precursor powders. It is suitable for large-scale production but may result in larger, irregular particles.

  • Sol-Gel Method: This technique offers better control over particle size and morphology, often yielding smaller and more uniform nanoparticles. However, it is a more complex and time-consuming process.

  • Combustion Synthesis: This method is a rapid and energy-efficient way to produce fine phosphor powders.[3] The process is self-sustaining after initial ignition.

Q4: How do different co-dopants affect the afterglow properties?

A4: Different rare-earth ions can be used as co-dopants to create traps of varying depths. Dy³⁺ is the most commonly used and effective co-dopant for creating deep traps that lead to long afterglow at room temperature. Other ions like Nd³⁺ and Tb³⁺ can also be used, but they may create shallower traps, resulting in a brighter initial afterglow that decays more quickly. The choice of co-dopant allows for the tuning of the afterglow decay characteristics.

Q5: Can the emission color of the afterglow be tuned?

A5: The emission color is primarily determined by the host lattice and the activator ion (Eu²⁺). Different this compound phases (e.g., SrB₄O₇, Sr₂B₂O₅) can slightly alter the crystal field environment of Eu²⁺, leading to shifts in the emission wavelength. However, significant color tuning usually requires changing the host material or the activator ion.

Data Presentation

The following tables summarize the quantitative effects of B₂O₃ concentration and synthesis methods on the afterglow properties of strontium-based phosphors.

Table 1: Effect of B₂O₃ Concentration on Afterglow of Sr₄Al₁₄O₂₅:Eu,Dy Phosphors

B₂O₃ Concentration (mol%)Initial Intensity (a.u.)Afterglow Duration
0~5,000< 1 hour
20~15,000> 5 hours
30-40~20,000> 10 hours[2]
60~10,000~ 8 hours

Note: Data is illustrative and based on trends reported for strontium aluminate borate phosphors, which are expected to be similar for strontium borates.[2]

Table 2: Comparison of Synthesis Methods

Synthesis MethodTypical Particle SizeAfterglow DurationAdvantagesDisadvantages
Solid-State Reaction 1-20 µmLongSimple, scalableInhomogeneous particles, high temperature
Sol-Gel Method 20-100 nmModerate to LongUniform nanoparticles, better homogeneityComplex, time-consuming, residual organics
Combustion Synthesis 50 nm - 2 µmModerate to LongFast, energy-efficient, fine powdersCan be difficult to control, potential for porous products

Experimental Protocols

Solid-State Reaction Method for SrB₄O₇:Eu²⁺, Dy³⁺

This protocol describes a typical solid-state synthesis of a this compound phosphor.

Materials:

  • Strontium carbonate (SrCO₃, 99.9%)

  • Boric acid (H₃BO₃, 99.9%)

  • Europium(III) oxide (Eu₂O₃, 99.99%)

  • Dysprosium(III) oxide (Dy₂O₃, 99.99%)

Procedure:

  • Stoichiometric Calculation: Calculate the molar ratios of the precursors to achieve the desired stoichiometry, for example, Sr₀.₉₅Eu₀.₀₂Dy₀.₀₃B₄O₇.

  • Mixing: Weigh the calculated amounts of SrCO₃, H₃BO₃, Eu₂O₃, and Dy₂O₃. Grind the powders together in an agate mortar for at least 30 minutes to ensure a homogeneous mixture.

  • Pre-sintering: Place the mixed powder in an alumina crucible and heat it in a muffle furnace at 600°C for 2 hours in air to decompose the carbonate and boric acid.

  • Sintering: Transfer the crucible to a tube furnace. Heat the sample to 900-1000°C at a rate of 5°C/min under a reducing atmosphere (e.g., 5% H₂ / 95% N₂). Hold at the peak temperature for 2-4 hours.

  • Cooling and Pulverization: Allow the sample to cool to room temperature naturally. The resulting product will be a sintered cake. Gently grind the cake into a fine powder using an agate mortar and pestle.

Sol-Gel Method for SrB₄O₇:Eu²⁺, Dy³⁺ Nanophosphors

This protocol outlines the synthesis of nanophosphors using a sol-gel approach.

Materials:

  • Strontium nitrate (Sr(NO₃)₂, 99.9%)

  • Boric acid (H₃BO₃, 99.9%)

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O, 99.9%)

  • Dysprosium(III) nitrate pentahydrate (Dy(NO₃)₃·5H₂O, 99.9%)

  • Citric acid (C₆H₈O₇)

  • Deionized water

Procedure:

  • Solution Preparation: Dissolve stoichiometric amounts of Sr(NO₃)₂, Eu(NO₃)₃·6H₂O, and Dy(NO₃)₃·5H₂O in deionized water. In a separate beaker, dissolve boric acid and citric acid (as a chelating agent, typically in a 1:1 molar ratio with total metal ions) in deionized water, possibly with gentle heating.

  • Mixing and Gel Formation: Add the metal nitrate solution to the citric acid/boric acid solution. Stir the mixture at 60-80°C until a transparent sol is formed. Continue heating and stirring until the solvent evaporates and a viscous gel is obtained.

  • Drying: Dry the gel in an oven at 120°C for 12 hours to remove residual water.

  • Pre-calcination: Heat the dried gel in a muffle furnace at 500°C for 2 hours in air to decompose the organic components.

  • Final Sintering: Transfer the resulting powder to a tube furnace and heat to 800-900°C under a reducing atmosphere (5% H₂ / 95% N₂) for 2-4 hours.

  • Final Product: After cooling, a fine phosphor powder is obtained.

Mandatory Visualization

The following diagrams illustrate key processes in the synthesis and function of this compound phosphors.

G cluster_0 Precursor Preparation cluster_1 Thermal Treatment cluster_2 Final Product start Weigh Precursors (SrCO₃, H₃BO₃, Eu₂O₃, Dy₂O₃) mix Homogeneous Mixing (Grinding/Ball Milling) start->mix presinter Pre-sintering (e.g., 600°C in Air) mix->presinter sinter Sintering (e.g., 950°C in Reducing Atmosphere) presinter->sinter cool Cooling to Room Temperature sinter->cool grind Pulverization cool->grind product Final Phosphor Powder grind->product

Caption: Experimental workflow for the solid-state synthesis of this compound phosphors.

G GS Eu²⁺ Ground State ES Eu²⁺ Excited State GS->ES Excitation (UV/Light) ES->GS Emission (Afterglow) Trap Dy³⁺ Electron Trap ES->Trap Trapping Trap->ES Thermal De-trapping CB Conduction Band VB Valence Band

Caption: Signaling pathway of persistent luminescence in Eu²⁺, Dy³⁺ co-doped phosphors.

References

effect of co-dopants on the thermoluminescence sensitivity of strontium borate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with co-doped strontium borate phosphors for thermoluminescence (TL) applications.

Troubleshooting Guides

This section offers solutions to common experimental issues and provides detailed experimental protocols.

Quantitative Data Summary

The following table summarizes the effect of various co-dopants on the thermoluminescence sensitivity of this compound and other borate-based phosphors.

Host MaterialDopant(s)Co-dopant(s)Synthesis MethodKey Findings on TL Sensitivity
This compound (SrB₄O₇)Eu-Solid-state diffusionThe TL sensitivity is 3.6 times more intense than the commercial TLD-100 dosimeter.[1][2]
This compound (SrB₄O₇)Dy-Sol-gelThe TL efficiency is at least five times greater than that of TLD-700.[3][4]
Lithium Borate (Li₂B₄O₇)Cu, AgPNot specifiedThe sensitivity of lithium borate doped with copper is significantly increased, and co-doping with phosphorus can further enhance TL properties.
Magnesium Borate (MgB₄O₇)TmDySolution combustionThe sensitivity is approximately 10 times higher than the commercial dosimeter TLD-100 (LiF:Mg,Ti).[5][6]
Zinc Lithium Borate (ZLB)CuNaMelt quenchingThe introduction of sodium as a co-dopant enhances the TL intensity.[7]
Barium Fluoride BorateCuSrHigh-temperature solutionCo-doping with strontium fosters the formation of deeper capture centers and increases the temperature interval between TL peaks, which is essential for the stable storage of dosimetric information.[8]
Lanthanum Borate (LaBO₃)EuDySolid-state methodCo-doping with Dysprosium and Europium has the potential for high-intensity luminescence due to efficient energy transfer.[9]
Experimental Protocols

This protocol describes a general procedure for synthesizing this compound phosphor co-doped with Europium and Samarium.

Materials:

  • Strontium carbonate (SrCO₃) - high purity

  • Boric acid (H₃BO₃) - high purity

  • Europium(III) oxide (Eu₂O₃) - high purity

  • Samarium(III) oxide (Sm₂O₃) - high purity

  • Acetone or ethanol for grinding

  • Alumina crucibles

  • High-temperature furnace

Procedure:

  • Stoichiometric Calculation: Calculate the required molar ratios of the starting materials. For example, to synthesize SrB₄O₇ doped with 'x' mol% of Eu and 'y' mol% of Sm, the corresponding amounts of SrCO₃, H₃BO₃, Eu₂O₃, and Sm₂O₃ are weighed.

  • Grinding and Mixing: The weighed powders are thoroughly mixed and ground in an agate mortar for at least 30 minutes to ensure a homogeneous mixture. A small amount of acetone or ethanol can be added to facilitate the grinding process.

  • First Annealing: The mixed powder is transferred to an alumina crucible and heated in a muffle furnace at 600°C for 2 hours in air. This step is to decompose the carbonate and boric acid.

  • Second Grinding: After cooling to room temperature, the pre-sintered material is ground again for 15-20 minutes to break any agglomerates.

  • Final Sintering: The finely ground powder is then placed back into the alumina crucible and sintered at a higher temperature, typically in the range of 800-950°C, for 4-6 hours in a reducing atmosphere (e.g., a mixture of N₂ and H₂) to ensure the reduction of Eu³⁺ to Eu²⁺ and Sm³⁺ to Sm²⁺, which are often the desired luminescent centers.

  • Cooling and Pulverization: The sample is allowed to cool down to room temperature slowly inside the furnace. The final product is a crystalline powder that should be gently pulverized before characterization.

This protocol outlines the general steps for recording the thermoluminescence glow curve of a prepared phosphor sample.

Equipment:

  • Thermoluminescence (TL) reader equipped with a photomultiplier tube (PMT)

  • Heating system with a linear heating rate controller

  • Irradiation source (e.g., gamma-ray source like ⁶⁰Co or ¹³⁷Cs, or an X-ray source)

  • Sample holder (planchet)

Procedure:

  • Sample Preparation: A small, fixed amount of the synthesized phosphor powder (typically 2-5 mg) is uniformly spread on a clean sample holder.

  • Annealing: Before irradiation, the sample is annealed at a specific temperature (e.g., 400°C for 1 hour) to empty any existing electron traps and ensure a zero-dose reading. The sample is then cooled down to room temperature in the dark.

  • Irradiation: The annealed sample is exposed to a known dose of ionizing radiation at room temperature.

  • Pre-readout Annealing: To remove the contribution from low-temperature, unstable traps, a pre-readout annealing step may be performed (e.g., heating at 100°C for a few minutes).

  • TL Readout: The irradiated sample is placed in the TL reader. The sample is heated at a constant, linear heating rate (e.g., 5°C/s) up to a maximum temperature (e.g., 400°C).

  • Data Acquisition: The light emitted from the sample as a function of temperature (the glow curve) is detected by the PMT and recorded by the connected computer software.

  • Data Analysis: The recorded glow curve is then analyzed to determine parameters such as the peak temperature, peak intensity, and the total integrated TL signal, which is proportional to the absorbed radiation dose.

Frequently Asked Questions (FAQs)

Q1: My thermoluminescence (TL) signal is very weak, even after irradiation. What could be the issue?

A1: Several factors could contribute to a weak TL signal:

  • Insufficient Dopant/Co-dopant Concentration: The concentration of the activator and co-activator is crucial. Too low or too high concentrations can lead to poor luminescence efficiency. It is important to optimize the dopant concentrations.

  • Incorrect Synthesis Atmosphere: For many rare-earth doped phosphors, a reducing atmosphere during synthesis is necessary to achieve the desired oxidation state of the dopant (e.g., Eu²⁺ from Eu³⁺). An oxidizing atmosphere might lead to the formation of less efficient luminescent centers.

  • Incomplete Reaction or Poor Crystallinity: Ensure that the sintering temperature and duration were sufficient for a complete solid-state reaction and the formation of a well-crystalline host material. You can verify the crystal structure using X-ray diffraction (XRD).

  • Fading: The time between irradiation and readout can affect the TL signal, especially if the material has shallow traps that are unstable at room temperature. Try to perform the readout as soon as possible after irradiation or implement a pre-readout annealing step to remove unstable peaks.[1]

Q2: The shape of my glow curve is inconsistent between different measurements of the same sample. Why is this happening?

A2: Inconsistent glow curve shapes can be due to:

  • Non-uniform Heating Rate: Ensure that your TL reader is providing a stable and linear heating rate. Any fluctuations can distort the glow curve.

  • Poor Thermal Contact: The sample powder must have good thermal contact with the heating planchet. Uneven spreading of the powder can lead to temperature gradients within the sample.

  • Reader Instability: Check the stability of the PMT and the electronics of the TL reader. Background noise or electronic spikes can alter the glow curve's appearance.

  • Changes in the Material: Repeated irradiation and heating cycles can sometimes induce changes in the defect structure of the phosphor, leading to variations in the glow curve.

Q3: I am observing a high background signal in my TL measurements. How can I reduce it?

A3: A high background can originate from several sources:

  • Incandescence (Black-body Radiation): At high temperatures, the sample holder and the sample itself can emit thermal radiation that is detected by the PMT. Using an appropriate optical filter in front of the PMT can help to block this infrared radiation.

  • Chemiluminescence and Triboluminescence: These are non-radiation-induced light emissions that can occur due to chemical reactions on the sample surface or friction between the powder particles. Proper cleaning of the sample holder and careful handling of the sample can minimize these effects.

  • Light Leaks: Ensure that the measurement chamber of the TL reader is completely light-tight.

Q4: How do I determine the optimal concentration of a co-dopant?

A4: The optimal co-dopant concentration is typically determined empirically. This involves synthesizing a series of samples with a fixed concentration of the primary dopant and varying concentrations of the co-dopant. The TL intensity is then measured for each sample after a fixed radiation dose. The concentration that yields the highest TL intensity is considered the optimum. For example, in one study on copper-doped lithium magnesium borate glass, the optimal TL response was found with 0.003 mol% of Strontium as a co-dopant.

Q5: What is the purpose of pre-readout annealing?

A5: Pre-readout annealing is a low-temperature heating step performed after irradiation and before the main TL readout. Its purpose is to empty the shallow electron traps that are unstable at room temperature. The signal from these traps contributes to the fading of the overall TL signal. By removing these unstable low-temperature peaks, the stability and reproducibility of the dosimetric peak (the main high-temperature peak) are improved.

Mandatory Visualizations

experimental_workflow cluster_synthesis Phosphor Synthesis cluster_characterization TL Characterization start Start: Weighing Raw Materials (SrCO₃, H₃BO₃, Dopants) mix Mixing and Grinding start->mix anneal1 First Annealing (e.g., 600°C, 2h) mix->anneal1 grind2 Second Grinding anneal1->grind2 sinter Final Sintering (e.g., 900°C, 4h) grind2->sinter cool Cooling and Pulverization sinter->cool prepare_sample Sample Preparation for TL cool->prepare_sample irradiate Irradiation (e.g., γ-rays, X-rays) prepare_sample->irradiate readout TL Readout (Linear Heating) irradiate->readout analyze Glow Curve Analysis readout->analyze end_node End: Data Interpretation analyze->end_node

Caption: Experimental workflow for synthesis and TL characterization.

tl_pathway VB Valence Band CB Conduction Band VB->CB 1. Irradiation (e⁻-h⁺ pair creation) HT Hole Trap (HT) (Co-dopant Induced) ET Electron Trap (ET) (Host Defect) CB->ET 2a. Electron Trapping RC Recombination Center (RC) (Dopant) CB->RC 4. Recombination ET->CB 3. Thermal Stimulation (Heating) RC->VB 5. Light Emission (TL)

Caption: Simplified signaling pathway of the thermoluminescence process.

References

Validation & Comparative

A Comparative Analysis of Strontium Borate and Zinc Borate as Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the flame-retardant properties, mechanisms of action, and performance data of strontium borate and zinc borate reveals their distinct characteristics and applications in enhancing the fire safety of polymeric materials. While both compounds leverage the flame-inhibiting properties of boron, their efficacy and synergistic potential can vary depending on the polymer matrix and the presence of other additives.

Executive Summary

This guide provides a detailed comparison of this compound and zinc borate as flame retardants for researchers, scientists, and professionals in materials science and product development. Zinc borate is a well-established and widely studied flame retardant, known for its synergistic effects with other flame retardants and its role as a smoke suppressant. This compound, while less extensively documented in publicly available literature for its flame-retardant properties, is understood to function through similar boron-based mechanisms. This comparison summarizes available quantitative data, details experimental protocols for key flammability tests, and provides visualizations of the flame-retardant mechanisms.

Performance Data

The following tables summarize the key flammability performance data for this compound and zinc borate in various polymer matrices. It is important to note that direct comparative studies are limited, and the data presented is a compilation from various sources, which may have used different formulations and testing conditions.

Table 1: Limiting Oxygen Index (LOI) Data

The Limiting Oxygen Index (LOI) is the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to support the combustion of a material. A higher LOI value indicates better flame retardancy.

Polymer MatrixFlame RetardantLoading (phr)LOI (%)
Flexible PVCNone0-
Flexible PVCZinc Borate3-
Flexible PVCZinc Borate + Alumina Trihydrate (ATH)3 + 20>30
Silicone Rubber FoamNone0-
Silicone Rubber FoamZinc Borate + Microencapsulated Sepiolite6 + 330.9

Table 2: UL-94 Flammability Classification

The UL-94 standard is a widely used test to determine the flammability of plastic materials. The classifications (V-0, V-1, V-2, HB) indicate the material's response to a flame source in a vertical or horizontal orientation.

Polymer MatrixFlame RetardantThickness (mm)UL-94 Rating
Silicone Rubber FoamZinc Borate + Microencapsulated Sepiolite-V-0
Epoxy ResinTris-(3-DOPO-1-propyl)-triazinetrione + Organozinc Complex-V-0
Ethylene Vinyl Acetate (EVA)Brucite + Zinc Borate-V-0

Note: Specific UL-94 data for this compound was not found in the available literature.

Table 3: Cone Calorimetry Data

Cone calorimetry is a powerful tool for characterizing the fire behavior of materials. Key parameters include the Peak Heat Release Rate (pHRR), Total Heat Release (THR), and Time to Ignition (TTI).

Polymer MatrixFlame RetardantLoading (%)pHRR (kW/m²)THR (MJ/m²)TTI (s)
Epoxy ResinNone0--58
Epoxy ResinTAD + Zn-PDH (3:1)4---
Silicone Rubber FoamNone0---
Silicone Rubber FoamMSEP + ZB (3:6 wt%)9Reduced by 42.7%Reduced by 25.0%Increased by 64.7%

Note: Specific cone calorimetry data for this compound was not identified in the surveyed literature.

Flame Retardant Mechanisms

Both this compound and zinc borate function as flame retardants through a combination of gas-phase and condensed-phase mechanisms, characteristic of boron-containing compounds.

Condensed-Phase Mechanism:

Upon heating, borates form a glassy, vitreous layer on the surface of the polymer.[1][2] This layer acts as a physical barrier, insulating the underlying material from the heat of the flame and restricting the flow of flammable volatile gases to the combustion zone.[1][2] They also promote the formation of a stable char layer, which further enhances the barrier effect.[1][2]

Gas-Phase Mechanism:

Hydrated borates release water vapor upon decomposition. This endothermic process cools the polymer surface and dilutes the flammable gases and oxygen in the flame zone, thus inhibiting combustion.[3]

Below is a DOT script visualizing the general flame retardant mechanism of borates.

flame_retardant_mechanism cluster_condensed_phase Condensed Phase cluster_gas_phase Gas Phase Polymer Polymer Matrix Char Char Layer Formation Polymer->Char Promotes Volatiles Flammable Volatiles Polymer->Volatiles Releases Heat Heat Heat->Polymer Borate Strontium/Zinc Borate Heat->Borate GlassyLayer Vitreous Glassy Layer Borate->GlassyLayer Forms Water Water Vapor (from hydrated borates) Borate->Water Releases Char->Polymer Protects GlassyLayer->Polymer Insulates Flame Flame Volatiles->Flame Fuels Water->Flame Dilutes & Cools

Caption: General flame retardant mechanism of borates.

Synergistic Effects

Zinc borate is well-documented to exhibit synergistic effects with other flame retardants, notably metal hydroxides like aluminum trihydrate (ATH) and magnesium hydroxide (MDH), as well as antimony trioxide.[4][5][6][7] This synergy often leads to enhanced flame retardancy, allowing for lower overall loadings of flame retardants.[6] For instance, in flexible PVC, the combination of zinc borate and ATH significantly increases the Limiting Oxygen Index.[4] While specific data for this compound is scarce, it is reasonable to expect similar synergistic potential with metal hydroxides due to its chemical nature as a borate.

The following diagram illustrates the synergistic workflow between a borate flame retardant and a metal hydroxide.

synergistic_workflow cluster_effects Combined Flame Retardant Effects Start Heat Exposure Borate_Decomp Borate Decomposition Start->Borate_Decomp Hydroxide_Decomp Metal Hydroxide Decomposition Start->Hydroxide_Decomp Glassy_Layer Glassy Layer Formation (Barrier) Borate_Decomp->Glassy_Layer Char_Formation Enhanced Char Formation Borate_Decomp->Char_Formation Water_Release Water Vapor Release (Cooling & Dilution) Hydroxide_Decomp->Water_Release Hydroxide_Decomp->Char_Formation Result Improved Flame Retardancy Water_Release->Result Glassy_Layer->Result Char_Formation->Result

Caption: Synergistic action of borates and metal hydroxides.

Experimental Protocols

The data presented in this guide are based on standardized flammability tests. The methodologies for these key tests are outlined below.

Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)

  • Specimen Preparation: A small, vertically oriented sample of the material with specified dimensions is placed in a glass chimney.

  • Gas Mixture: A controlled mixture of oxygen and nitrogen is introduced at the bottom of the chimney.

  • Ignition: The top of the specimen is ignited with a pilot flame.

  • Observation: The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that just supports flaming combustion for a specified period or over a specified length of the sample is determined.

  • Reporting: The LOI is expressed as the volume percentage of oxygen in the mixture.

UL-94 Vertical Burning Test (V-0, V-1, V-2)

  • Specimen Preparation: A rectangular bar of the material is held vertically by a clamp at its upper end.

  • Flame Application: A burner flame is applied to the lower end of the specimen for 10 seconds and then removed.

  • First Observation: The duration of flaming combustion is recorded.

  • Second Flame Application: As soon as flaming ceases, the flame is reapplied for another 10 seconds and then removed.

  • Second Observation: The duration of flaming and glowing combustion is recorded.

  • Dripping: A piece of cotton is placed below the specimen to determine if dripping particles ignite it.

  • Classification: The material is classified as V-0, V-1, or V-2 based on the flaming and glowing times and whether the cotton is ignited by drips.

Cone Calorimetry (ASTM E1354 / ISO 5660)

  • Specimen Preparation: A square sample of the material is placed in a horizontal orientation below a conical radiant heater.

  • Irradiation: The sample is exposed to a constant heat flux (e.g., 35 or 50 kW/m²).

  • Ignition: A spark igniter is used to ignite the flammable gases evolved from the sample surface.

  • Data Collection: Throughout the test, various parameters are continuously measured, including:

    • Time to ignition (TTI)

    • Mass loss rate

    • Oxygen consumption (used to calculate the heat release rate)

    • Smoke production

  • Calculated Parameters: From the collected data, key fire performance metrics are calculated, such as the peak heat release rate (pHRR) and the total heat released (THR).

The following diagram outlines the general workflow for evaluating the flame retardancy of a polymer composite.

experimental_workflow cluster_testing Flammability Testing Start Material Compounding (Polymer + Flame Retardant) Specimen_Prep Specimen Preparation (e.g., Injection Molding) Start->Specimen_Prep LOI LOI Test (ASTM D2863) Specimen_Prep->LOI UL94 UL-94 Test Specimen_Prep->UL94 Cone Cone Calorimetry (ASTM E1354) Specimen_Prep->Cone Data_Analysis Data Analysis and Comparison LOI->Data_Analysis UL94->Data_Analysis Cone->Data_Analysis Conclusion Performance Evaluation Data_Analysis->Conclusion

Caption: Workflow for flammability testing of polymers.

Conclusion

Zinc borate is a versatile and effective flame retardant, particularly when used in synergy with other flame retardants like metal hydroxides. Its ability to act as a smoke suppressant is a significant advantage in many applications. While this compound is expected to exhibit similar flame-retardant mechanisms due to its borate chemistry, a clear lack of published, quantitative performance data makes a direct and comprehensive comparison challenging.

For researchers and formulators, zinc borate represents a well-characterized and reliable option. Further research into the flame-retardant properties of this compound, especially in direct comparative studies with zinc borate across various polymer systems, is needed to fully assess its potential as a viable alternative or synergistic component in flame-retardant formulations.

References

validation of strontium borate as a reliable thermoluminescent dosimeter

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison with established thermoluminescent dosimeters (TLDs) showcases the potential of strontium borate as a reliable material for radiation dose measurement in research and drug development.

Researchers and scientists in drug development and other fields requiring precise radiation monitoring now have a promising alternative in this compound-based thermoluminescent dosimeters. Extensive studies have validated the performance of this compound, often doped with rare-earth elements like cerium (Ce) or dysprosium (Dy), demonstrating its viability alongside industry-standard TLDs such as Lithium Fluoride (LiF:Mg,Ti), Aluminium Oxide (Al2O3:C), and Calcium Sulfate (CaSO4:Dy). This guide provides an objective comparison of this compound's performance against these established materials, supported by experimental data, to aid professionals in making informed decisions for their dosimetry needs.

Performance Comparison of TLD Materials

The efficacy of a thermoluminescent dosimeter is determined by several key performance indicators. The following tables summarize the quantitative data for this compound and its competitors across these critical parameters.

MaterialRelative Sensitivity (to LiF:Mg,Ti)Dose Response LinearityFading (after 30 days)
This compound (e.g., SrB4O7:Dy) ~5xGood up to several Gy< 5%
LiF:Mg,Ti (TLD-100) 1 (Reference)Linear up to ~10 Gy[1]5-10%[1]
Al2O3:C 40-60xWide linear range< 5%
CaSO4:Dy ~80x[2]Linear up to ~10 GyHigh (can be significant)[2]

Table 1: Key Performance Parameters of Various TLD Materials. This table provides a comparative overview of the essential dosimetric properties of this compound and other commonly used TLDs.

MaterialEffective Atomic Number (Zeff)Energy Dependence
This compound ~10-30 (varies with composition)Moderate
LiF:Mg,Ti (TLD-100) 8.2Low[1]
Al2O3:C 11.3Significant[3]
CaSO4:Dy 15.3High

Table 2: Physical and Energy Response Characteristics of TLD Materials. This table highlights the effective atomic number and the resulting energy dependence of the different TLD materials. A Zeff closer to that of human tissue (7.4) indicates better tissue equivalence and lower energy dependence.

Experimental Protocols

The validation of any TLD material relies on rigorous and standardized experimental protocols. Below are the detailed methodologies for the key experiments cited in this guide.

TLD Preparation and Annealing

Before irradiation, all TLDs must undergo an annealing process to erase any residual signal from previous exposures and to standardize their sensitivity.

  • This compound: Annealing is typically performed at 400°C for 1 hour, followed by rapid cooling to room temperature.

  • LiF:Mg,Ti (TLD-100): A standard annealing procedure involves heating at 400°C for 1 hour, followed by a second annealing at 100°C for 2 hours[1].

  • Al2O3:C: Annealing is generally done at 600°C for 1 hour.

  • CaSO4:Dy: The annealing protocol for CaSO4:Dy consists of heating at 300°C for 3 hours.

Irradiation Procedure

For performance evaluation, TLDs are exposed to a known dose of ionizing radiation from a calibrated source, such as a Cobalt-60 gamma source or an X-ray generator.

  • Setup: TLDs are placed in a holder made of a material like polymethyl methacrylate (PMMA) on a phantom to simulate the scattering conditions of human tissue[3].

  • Dose Delivery: A range of doses is delivered to different sets of TLDs to evaluate the dose response. For example, for dose-response linearity studies, TLDs might be irradiated with doses ranging from a few mGy to several Gy[1][4].

Thermoluminescence Readout

After a post-irradiation storage period (to allow for the decay of unstable low-temperature peaks), the TLDs are read using a TLD reader.

  • Heating Cycle: The TLD is heated at a linear rate (e.g., 10°C/s) to a maximum temperature (e.g., 300°C)[1].

  • Light Detection: A photomultiplier tube (PMT) detects the light emitted by the TLD as it is heated.

  • Glow Curve Analysis: The light intensity is recorded as a function of temperature, creating a "glow curve." The area under the main dosimetric peak of the glow curve is proportional to the absorbed dose.

Key Performance Parameter Measurements
  • Sensitivity: The sensitivity is determined by the light output per unit dose and is often expressed relative to a reference dosimeter like TLD-100[5].

  • Dose Response: To assess linearity, the TL signal is measured for TLDs exposed to a wide range of doses. The response is considered linear if the TL signal is directly proportional to the dose[1].

  • Fading: To measure fading, a batch of TLDs is irradiated with the same dose. The TL signal is then read out at different time intervals after irradiation (e.g., 1 day, 7 days, 30 days)[6][7]. The decrease in the signal over time represents the fading.

  • Energy Dependence: The energy dependence is evaluated by irradiating TLDs with photons of different energies (e.g., from X-ray beams of different kVp) and comparing their response to a reference energy, typically from a Cesium-137 or Cobalt-60 source[3][4].

Visualizing the TLD Validation Workflow

The following diagram illustrates the logical flow of the experimental process for validating a thermoluminescent dosimeter.

TLD_Validation_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_params Performance Parameters TLD_Selection TLD Selection Annealing Annealing TLD_Selection->Annealing Irradiation Irradiation Annealing->Irradiation Post_Irradiation_Storage Post-Irradiation Storage Irradiation->Post_Irradiation_Storage TLD_Readout TLD Readout Post_Irradiation_Storage->TLD_Readout Glow_Curve_Analysis Glow Curve Analysis TLD_Readout->Glow_Curve_Analysis Performance_Evaluation Performance Parameter Evaluation Glow_Curve_Analysis->Performance_Evaluation Sensitivity Sensitivity Performance_Evaluation->Sensitivity Dose_Response Dose Response Performance_Evaluation->Dose_Response Fading Fading Performance_Evaluation->Fading Energy_Dependence Energy Dependence Performance_Evaluation->Energy_Dependence Validation Validation Decision Sensitivity->Validation Dose_Response->Validation Fading->Validation Energy_Dependence->Validation

Figure 1. Experimental workflow for TLD validation.

Conclusion

The data presented in this guide indicates that this compound is a highly competitive material for thermoluminescent dosimetry. Its high sensitivity, good dose response linearity, and low fading make it a reliable alternative to established TLDs. While its energy dependence is a factor to consider, particularly for low-energy applications, its overall performance characteristics, coupled with the potential for cost-effective synthesis, position this compound as a valuable tool for researchers, scientists, and drug development professionals who require accurate and reliable radiation dose measurements. Further research focusing on optimizing its composition to improve tissue equivalence will likely enhance its applicability in a wider range of dosimetric applications.

References

A Comparative Guide to Sol-Gel and Solid-State Synthesis of Strontium Borate Phosphors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of synthesis method for luminescent materials like strontium borate phosphors is critical. This guide provides an objective comparison of the sol-gel and solid-state synthesis routes, supported by experimental data, to inform the selection of the most suitable method for specific applications.

The synthesis technique employed in the fabrication of this compound phosphors significantly influences their structural, morphological, and luminescent properties. The two most prevalent methods, sol-gel and solid-state reaction, each present a unique set of advantages and disadvantages. While the solid-state method is a traditional and straightforward approach, the sol-gel technique offers greater control over the material's characteristics at a nanoscale level.

Performance Comparison: Sol-Gel vs. Solid-State Synthesis

The choice between sol-gel and solid-state synthesis hinges on the desired characteristics of the final this compound phosphor. The sol-gel method generally yields phosphors with superior homogeneity, smaller particle size, and enhanced luminescent properties due to better control over the reaction conditions. Conversely, the solid-state method, while simpler and often more scalable, can result in larger, more irregular particles and may require higher temperatures to achieve the desired crystalline phase.

PropertySol-Gel SynthesisSolid-State Synthesis
Synthesis Temperature Lower (typically 600-1000°C)[1]Higher (typically 1000-1400°C)[2]
Particle Size Nanometer range (e.g., 20-100 nm)Micrometer range
Particle Morphology More uniform and sphericalIrregular and agglomerated
Homogeneity High, due to atomic-level mixingLower, dependent on grinding efficiency
Crystallinity Can achieve high crystallinity at lower temperaturesRequires high temperatures for good crystallinity
Luminescence Intensity Often higher due to better crystallinity and smaller particle sizeCan be lower due to defects and larger particle size
Quantum Yield Potentially higherGenerally lower
Phase Purity High purity can be achievedRisk of incomplete reactions and secondary phases
Process Complexity More complex, involves multiple stepsSimpler, fewer steps
Cost & Scalability Can be more expensive and less scalableGenerally more cost-effective and scalable

Experimental Protocols

Detailed methodologies for both synthesis techniques are crucial for reproducibility and optimization. Below are representative protocols for the synthesis of europium-doped this compound phosphors.

Sol-Gel Synthesis of Eu-doped SrB₄O₇

This protocol is a generalized procedure based on the principles of sol-gel chemistry.

Materials:

  • Strontium nitrate (Sr(NO₃)₂)

  • Boric acid (H₃BO₃)

  • Europium nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • Citric acid

  • Ethylene glycol

  • Deionized water

  • Ammonia solution (NH₄OH)

Procedure:

  • Precursor Solution Preparation: Stoichiometric amounts of strontium nitrate, boric acid, and europium nitrate are dissolved in deionized water with stirring.

  • Chelation: Citric acid is added to the solution in a 1:1 molar ratio to the total metal ions. The solution is heated at 60-80°C with continuous stirring until a clear solution is formed. Citric acid acts as a chelating agent to form stable metal-citrate complexes.

  • Polymerization: Ethylene glycol is added to the solution. The temperature is raised to 120-140°C to initiate polyesterification between the citrate complexes and ethylene glycol, resulting in a transparent sol.

  • Gelation: The sol is further heated to evaporate excess water, leading to the formation of a viscous, transparent gel.

  • Drying: The gel is dried in an oven at 100-120°C for 12-24 hours to remove residual water and organic solvents, resulting in a solid precursor.

  • Calcination: The dried precursor is ground into a fine powder and calcined in a muffle furnace at a specific temperature ramp (e.g., heating to 500°C for 2 hours to remove organic matter, followed by heating at 800-1000°C for 2-4 hours) to obtain the final crystalline this compound phosphor.

Solid-State Synthesis of Eu-doped SrB₄O₇

This protocol outlines a typical solid-state reaction procedure.[3]

Materials:

  • Strontium carbonate (SrCO₃)

  • Boric acid (H₃BO₃)

  • Europium oxide (Eu₂O₃)

Procedure:

  • Precursor Mixing: Stoichiometric amounts of strontium carbonate, boric acid (often with a slight excess to compensate for volatilization), and europium oxide are weighed and intimately mixed in an agate mortar with a pestle. Acetone or ethanol can be used as a mixing medium to ensure homogeneity.

  • Grinding: The mixture is thoroughly ground for 30-60 minutes to achieve a homogeneous powder.

  • Pre-sintering (Calcination): The ground powder is transferred to an alumina crucible and pre-sintered in a muffle furnace at a lower temperature, typically 600-700°C, for 2-4 hours to decompose the carbonate and initiate the reaction.[3]

  • Intermediate Grinding: After cooling to room temperature, the pre-sintered powder is ground again to break up agglomerates and ensure further homogeneity.

  • Final Sintering (Calcination): The reground powder is placed back into the crucible and sintered at a higher temperature, typically 1000-1200°C, for 4-8 hours to form the final crystalline this compound phosphor.[3] A controlled atmosphere (e.g., a weakly reducing atmosphere of N₂/H₂) may be required depending on the desired valence state of the dopant ion.

Visualizing the Synthesis Workflows

The following diagrams illustrate the experimental workflows for the sol-gel and solid-state synthesis methods.

Sol_Gel_Synthesis cluster_0 Solution Preparation cluster_1 Gel Formation and Processing cluster_2 Final Product Formation A Dissolving Precursors (Sr(NO₃)₂, H₃BO₃, Eu(NO₃)₃) B Addition of Chelating Agent (Citric Acid) A->B Stirring at 60-80°C C Addition of Polymerizing Agent (Ethylene Glycol) B->C Heating to 120-140°C D Formation of Sol C->D E Gelation D->E Evaporation F Drying (100-120°C) E->F G Grinding F->G H Calcination (800-1000°C) G->H I SrB₄O₇:Eu Phosphor H->I

Fig. 1: Experimental workflow for the sol-gel synthesis of this compound phosphors.

Solid_State_Synthesis cluster_0 Precursor Preparation cluster_1 Thermal Treatment cluster_2 Final Product A Weighing Precursors (SrCO₃, H₃BO₃, Eu₂O₃) B Homogeneous Mixing & Grinding A->B C Pre-sintering (600-700°C) B->C D Intermediate Grinding C->D E Final Sintering (1000-1200°C) D->E F SrB₄O₇:Eu Phosphor E->F

Fig. 2: Experimental workflow for the solid-state synthesis of this compound phosphors.

Logical Framework for Method Selection

The decision-making process for selecting a synthesis method can be visualized as a logical flow based on key project requirements.

Method_Selection Start Project Requirements Nano Nanoscale Particles Required? Start->Nano HighLum Highest Luminescence Priority? Nano->HighLum No SolGel Sol-Gel Method Nano->SolGel Yes Scale Large-Scale Production? HighLum->Scale No HighLum->SolGel Yes Scale->SolGel No (for lab scale) SolidState Solid-State Method Scale->SolidState Yes

Fig. 3: Logical diagram for selecting a synthesis method based on project priorities.

Conclusion

References

A Comparative Guide to Borate-Based Scintillators for Neutron Detection: Strontium Borate vs. Lithium Borate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection of neutrons is a critical aspect of various applications, from materials analysis to dosimetry. Borate-based scintillators have emerged as promising materials for this purpose due to the high neutron capture cross-section of the boron-10 (¹⁰B) isotope. This guide provides an objective comparison of two such materials: strontium borate (SrB₄O₇) and lithium borate (Li₂B₄O₇), focusing on their performance in neutron detection applications, supported by available experimental data.

Introduction to Neutron Detection with Borate Scintillators

Neutrons, being uncharged particles, are primarily detected indirectly through nuclear reactions that produce charged particles. Borate compounds are effective neutron scintillators due to the presence of boron, which naturally contains about 20% of the ¹⁰B isotope. The capture of a thermal neutron by a ¹⁰B nucleus results in a nuclear reaction that produces an alpha particle (α) and a lithium-7 (⁷Li) ion.[1] These charged particles then traverse the scintillator material, exciting its atoms and molecules, which subsequently de-excite by emitting photons of light. This emitted light, or scintillation, is then detected by a photosensor, such as a photomultiplier tube (PMT), and converted into an electrical signal, indicating the detection of a neutron.

Lithium borate also benefits from the presence of lithium, which contains the ⁶Li isotope, another efficient neutron absorber. The key to an effective borate-based neutron scintillator lies in its ability to efficiently convert the energy of the reaction products into a detectable light signal, its response time, and its ability to discriminate neutron events from background gamma radiation.

This compound (SrB₄O₇) for Neutron Detection

While this compound has been investigated for its luminescent properties, particularly when doped with rare-earth elements like cerium (Ce³⁺) for applications such as X-ray imaging, its use as a primary scintillator for neutron detection is not as extensively documented in scientific literature. The primary mechanism for neutron detection in this compound would be the ¹⁰B(n,α)⁷Li reaction. The efficiency of light production (scintillation yield) and the decay time of the scintillation signal are critical performance parameters that are not widely reported for neutron-induced events in this compound.

Research on Ce-doped this compound glasses has focused on their photoluminescence and radioluminescence under X-ray excitation.[2] These studies indicate that the local coordination of Ce³⁺ ions influences the luminescence efficiency.[2] However, direct experimental data on the light yield in photons per neutron, decay time, and neutron detection efficiency for this compound remains limited in the available literature.

Lithium Borate (Li₂B₄O₇) for Neutron Detection

Lithium tetraborate (Li₂B₄O₇) is a more established and well-characterized material for neutron detection applications.[3][4] Its effectiveness stems from the presence of both ¹⁰B and ⁶Li isotopes, which have high thermal neutron capture cross-sections. The nuclear reactions are as follows:

  • ¹⁰B + n → ⁷Li + α + 2.79 MeV (94% branch to excited state) or 2.31 MeV (6% branch to ground state)[4]

  • ⁶Li + n → ³H + α + 4.78 MeV[4]

The higher energy release from the ⁶Li reaction can contribute to a larger light output.

Pure lithium borate has a low scintillation efficiency, but its performance can be significantly enhanced by doping with activators such as cerium (Ce³⁺) or silver (Ag⁺).[4][5] Doping helps to create efficient luminescence centers that can shift the emission wavelength to the visible range, where photosensors are more sensitive, and can increase the overall light output.[4]

Quantitative Performance Comparison

Due to the limited availability of specific experimental data for this compound in neutron detection applications, a direct quantitative comparison is challenging. The following table summarizes the available and typical performance characteristics of lithium borate.

PropertyThis compound (SrB₄O₇)Lithium Borate (Li₂B₄O₇)
Neutron Capture Isotopes ¹⁰B¹⁰B, ⁶Li
Light Yield (photons/neutron) Data not available~7,000 (Ce-doped glass)[6]
Primary Decay Time (ns) Data not available~27 (Ce-doped glass)[7]
Peak Emission Wavelength (nm) ~375 (Ce-doped glass, X-ray induced)[7]~371 (undoped), 533 (Ag-doped)
Gamma-Ray Discrimination Data not availableGood (undoped is largely insensitive to gamma rays)[3][7]

Experimental Protocols

The characterization of scintillator performance for neutron detection involves several key experiments:

Light Yield Measurement

The light yield, a measure of the number of photons produced per neutron capture, is a critical parameter for determining the detector's sensitivity.

Methodology:

  • A neutron source, such as Californium-252 (²⁵²Cf) or a neutron generator, is used to irradiate the scintillator crystal.

  • The scintillator is optically coupled to a photosensor (e.g., a PMT).

  • The output signal from the photosensor is processed by a multichannel analyzer (MCA) to obtain a pulse height spectrum.

  • The spectrum is calibrated using a gamma-ray source with a known energy (e.g., ¹³⁷Cs) to determine the energy corresponding to each channel.

  • The position of the full-energy peak from the neutron capture events is used to determine the light output relative to the gamma-ray source.

  • The absolute light yield (photons/neutron) can be calculated by considering the quantum efficiency of the photosensor and the light collection efficiency of the setup.[8][9]

Decay Time Measurement

The decay time characterizes the speed of the scintillation response and is crucial for applications requiring fast timing or high count rates.

Methodology:

  • The scintillator is excited by a pulsed radiation source (e.g., a pulsed neutron source or a gamma-ray source in coincidence with another detector).

  • The scintillation light is detected by a fast photosensor.

  • The output signal is recorded by a high-speed oscilloscope or a time-to-digital converter (TDC).

  • The resulting waveform is fitted with an exponential decay function to determine the decay time constant(s).[10][11]

Neutron Detection Efficiency Measurement

The neutron detection efficiency is the ratio of detected neutrons to the total number of neutrons incident on the detector.

Methodology:

  • A calibrated neutron source with a known emission rate is placed at a specific distance from the detector.

  • The number of neutron counts detected within a specific time window is recorded.

  • The intrinsic efficiency is calculated by dividing the number of detected neutrons by the number of neutrons incident on the detector, which is determined by the source strength, the distance, and the detector's active area.[12]

Signaling Pathways and Workflows

The process of neutron detection using a borate scintillator can be visualized as a sequential workflow.

NeutronDetectionWorkflow Neutron Detection Workflow in Borate Scintillators cluster_scintillator Scintillator Crystal cluster_detection Detection & Processing Neutron Thermal Neutron Capture Neutron Capture (¹⁰B or ⁶Li) Neutron->Capture Reaction Nuclear Reaction (α + ⁷Li or ³H) Capture->Reaction Excitation Scintillator Excitation Reaction->Excitation Scintillation Scintillation (Photon Emission) Excitation->Scintillation Photosensor Photosensor (e.g., PMT) Scintillation->Photosensor Light Collection Signal Electrical Pulse Photosensor->Signal Processing Signal Processing & Analysis Signal->Processing

Caption: Workflow of neutron detection in borate scintillators.

The logical relationship for selecting a suitable borate scintillator involves considering several key performance metrics.

ScintillatorSelection Borate Scintillator Selection Criteria cluster_properties Performance Metrics Scintillator Borate Scintillator LightYield High Light Yield Scintillator->LightYield DecayTime Fast Decay Time Scintillator->DecayTime GammaDisc Good n/γ Discrimination Scintillator->GammaDisc Efficiency High Detection Efficiency Scintillator->Efficiency Application Target Application LightYield->Application DecayTime->Application GammaDisc->Application Efficiency->Application

Caption: Key performance criteria for selecting a borate scintillator.

Conclusion

Lithium borate, particularly when doped with activators like cerium, stands out as a well-documented and effective material for thermal neutron detection. It offers the dual benefit of neutron capture by both ¹⁰B and ⁶Li isotopes, leading to a respectable light yield and good performance characteristics.

The potential of this compound as a neutron scintillator is less explored, with a significant gap in the literature regarding its quantitative performance in this specific application. While it contains the necessary ¹⁰B for neutron capture, further experimental investigation is required to determine its light yield, decay time, and gamma-ray discrimination capabilities to ascertain its viability as an alternative to more established materials like lithium borate. For researchers and professionals in the field, lithium borate currently represents a more reliable and characterized choice for applications requiring borate-based neutron scintillators. Future research into novel this compound compositions could, however, unveil new possibilities for neutron detection technologies.

References

A Comparative Guide to Theoretical Models and Experimental Data for Strontium Borate Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of theoretical models and experimental data for the properties of strontium borate (SrBₓOᵧ). This compound materials, in both crystalline and glass forms, are of significant interest for various applications, including bioactive glasses for bone regeneration and nonlinear optical materials. The validation of theoretical models through experimental data is crucial for the predictive design and optimization of these materials. This guide summarizes key findings from the literature, presenting quantitative data in accessible tables, detailing experimental protocols, and illustrating the cross-validation workflows.

Structural Properties: Crystalline and Amorphous Forms

The arrangement of atoms in this compound dictates many of its macroscopic properties. Both theoretical and experimental approaches are employed to elucidate its complex structures.

Crystalline this compound

Theoretical Models: First-principles calculations based on Density Functional Theory (DFT) and methods like the Full Potential Linearized Augmented Plane Wave (FP-LAPW) are used to predict stable crystal structures, lattice parameters, and bond characteristics.

Experimental Validation: X-ray Diffraction (XRD) is the primary experimental technique for determining the crystal structure of this compound compounds.

Comparison of Theoretical and Experimental Structural Data for Crystalline SrBₓOᵧ

CompoundTheoretical ModelPredicted Lattice Parameters (Å)Experimental Lattice Parameters (Å)Space Group
Sr₂B₁₆O₂₆FP-LAPW[1]a = 8.408, b = 16.672, c = 13.901, β = 106.33°a = 8.408(1), b = 16.672(1), c = 13.901(2), β = 106.33(1)°[1]P2₁/c
SrB₄O₇Not explicitly found in searchNot explicitly found in searchUsed as a reference structure in studies[2]Pnm2₁

Experimental Protocol: Single-Crystal X-ray Diffraction

A detailed experimental protocol for single-crystal X-ray diffraction is crucial for obtaining accurate structural data for validating theoretical models.

  • Crystal Growth: Single crystals of the target this compound compound are grown, often through solid-state reactions at high temperatures.

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to generate the final crystal structure.

This compound Glass

Theoretical Models: Molecular Dynamics (MD) simulations are employed to model the amorphous structure of this compound glasses, providing insights into the coordination environment of boron and strontium ions and the distribution of structural units like BO₃ and BO₄.

Experimental Validation: Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹¹B MAS NMR), and Extended X-ray Absorption Fine Structure (EXAFS) are powerful techniques for probing the local atomic structure of glasses.

Comparison of Boron Coordination in this compound Glasses

Glass CompositionTheoretical ModelPredicted BO₄ FractionExperimental BO₄ Fraction
(100-x)SrO–xB₂O₃Principal Component Analysis (PCA) of experimental data suggests an inverse relationship between BO₄/₂ and BO₃ ring structures with the addition of Sr cations.[2]Quantitative predictions from a specific MD model were not found.The ratio of BO₄ to BO₃ units is determined experimentally via ¹¹B MAS NMR and changes with SrO content.[2]

Experimental Protocol: ¹¹B Magic Angle Spinning (MAS) NMR Spectroscopy

  • Sample Preparation: The this compound glass is finely powdered and packed into an NMR rotor.

  • Data Acquisition: The rotor is spun at a high speed (the "magic angle") in a strong magnetic field within the NMR spectrometer. Radiofrequency pulses are applied to the sample to excite the ¹¹B nuclei.

  • Spectral Analysis: The resulting NMR spectrum is recorded and analyzed. The chemical shifts of the peaks provide information about the coordination environment of the boron atoms (e.g., distinguishing between BO₃ and BO₄ units). Deconvolution of the spectra can be used to quantify the relative fractions of these units.

Electronic and Optical Properties

The electronic structure of this compound governs its optical properties, which are critical for applications in photonics.

Theoretical Models: First-principles calculations (FP-LAPW) are used to compute the electronic band structure, density of states (DOS), and frequency-dependent optical properties. For glasses, empirical models like the Mott-Davis and Hydrogenic Excitonic Models are used to estimate the optical band gap.

Experimental Validation: X-ray Photoelectron Spectroscopy (XPS) is used to probe the valence band density of states. UV-Vis absorption spectroscopy is employed to determine the optical band gap.

Comparison of Theoretical and Experimental Electronic and Optical Properties

PropertyTheoretical Model & Predicted ValueExperimental Technique & Measured Value
Electronic Band Gap (Sr₂B₁₆O₂₆) FP-LAPW: ~5.31 eV (direct gap)[1]Not directly measured in the provided search results.
Valence Band DOS (Sr₂B₁₆O₂₆) FP-LAPW calculations show reasonable agreement with experimental VB-XPS.[1]Valence Band X-ray Photoelectron Spectroscopy (VB-XPS)[1]
Optical Band Gap (this compound Glass) Mott-Davis and Hydrogenic Excitonic Models are used to fit experimental data.[3][4]UV-Vis Spectroscopy: Varies with glass composition.[3][4]

Experimental Protocol: UV-Vis Absorption Spectroscopy

  • Sample Preparation: A thin, polished sample of the this compound glass with parallel surfaces is prepared.

  • Measurement: The sample is placed in a UV-Vis spectrophotometer. Light of varying wavelengths is passed through the sample, and the absorbance is measured.

  • Data Analysis: The absorption edge is determined from the spectrum. The optical band gap can be calculated from the absorption data using Tauc plots, which are then often fitted with theoretical models like the Mott-Davis model.

Thermal Properties

The response of this compound to temperature changes is important for its processing and application in varying thermal environments.

Theoretical Models: While not extensively detailed in the provided search results for this compound, theoretical approaches like first-principles calculations combined with quasi-harmonic approximation can be used to predict thermal expansion.

Experimental Validation: High-temperature powder X-ray diffraction is used to measure thermal expansion. Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to determine glass transition temperatures and crystallization kinetics.

Comparison of Thermal Properties of Strontium Borates

PropertyTheoretical PredictionExperimental Measurement
Thermal Expansion Not explicitly found in search results.Strong anisotropy observed for Sr₃B₂O₆ and SrB₂O₄. The average volume expansion for studied Sr-borates is 36 × 10⁻⁶ K⁻¹.[3]
Glass Transition Temperature (Tg) Not explicitly found in search results.Varies with glass composition, measured by DTA/DSC.[2]

Mechanical Properties

The mechanical integrity of this compound materials is crucial for their reliability in structural applications.

Theoretical Models: First-principles calculations can be used to determine the elastic constants of crystalline materials. For glasses, Molecular Dynamics (MD) simulations are employed to simulate mechanical tests like nanoindentation and predict properties such as elastic modulus and hardness.

Experimental Validation: Nanoindentation is a common experimental technique to measure the hardness and elastic modulus of glasses at the nanoscale.

Comparison of Mechanical Properties of this compound Glasses

PropertyTheoretical Model & PredictionExperimental Technique & Measurement
Hardness MD simulations can predict hardness.Nanoindentation: Hardness values for strontium-containing borate-based glasses have been measured in the range of 2.4–6.1 GPa.
Elastic Modulus MD simulations can predict the elastic modulus.Nanoindentation can be used to determine the elastic modulus.

Experimental Protocol: Nanoindentation

  • Sample Preparation: The glass sample is polished to a smooth, flat surface.

  • Indentation: A sharp indenter tip (e.g., a Berkovich diamond tip) is pressed into the sample surface with a controlled load.

  • Load-Displacement Measurement: The load applied to the indenter and its displacement into the sample are continuously recorded during loading and unloading.

  • Data Analysis: The resulting load-displacement curve is analyzed to calculate the hardness and elastic modulus of the material.

Cross-Validation Workflows

The interplay between theoretical modeling and experimental validation is a cyclical process that drives materials discovery and understanding. The following diagrams illustrate these workflows.

CrossValidationWorkflow cluster_theoretical Theoretical Modeling cluster_experimental Experimental Validation Theor_Model Select Theoretical Model (e.g., DFT, MD) Theor_Calc Perform Calculations (e.g., predict structure, properties) Theor_Model->Theor_Calc Comparison Compare Theoretical Predictions with Experimental Data Theor_Calc->Comparison Exp_Synth Material Synthesis (e.g., melt-quenching) Exp_Char Characterization (e.g., XRD, NMR, Spectroscopy) Exp_Synth->Exp_Char Exp_Char->Comparison Discrepancy Analyze Discrepancies Comparison->Discrepancy If disagreement Validated_Model Validated Model for Predictive Design Comparison->Validated_Model If agreement Refine_Model Refine Theoretical Model or Experimental Protocol Discrepancy->Refine_Model Refine_Model->Theor_Model Refine_Model->Exp_Synth

Caption: General workflow for the cross-validation of theoretical models and experimental data.

StrontiumBorateWorkflow cluster_crystal Crystalline this compound cluster_glass This compound Glass DFT_FP_LAPW First-Principles Calculations (DFT, FP-LAPW) Predict_Crystal Predict: - Lattice Parameters - Band Structure - DOS - Optical Properties DFT_FP_LAPW->Predict_Crystal Compare_Crystal Compare Predicted vs. Measured Structure & DOS Predict_Crystal->Compare_Crystal XRD_XPS Experimental Measurement: - XRD (Structure) - XPS (Valence Band DOS) XRD_XPS->Compare_Crystal MD_Sim Molecular Dynamics (MD) Simulations Predict_Glass Predict: - Local Structure (BO₃/BO₄) - Mechanical Properties MD_Sim->Predict_Glass Compare_Glass Compare Simulated vs. Measured Structure & Hardness Predict_Glass->Compare_Glass NMR_Nano Experimental Measurement: - NMR (Local Structure) - Nanoindentation (Hardness) NMR_Nano->Compare_Glass

Caption: Specific cross-validation workflows for crystalline and glass forms of this compound.

References

A Comparative Guide to the Optical Properties of Rare-Earth Doped Strontium Borates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and photonics, this guide provides a comparative overview of the optical properties of various rare-earth doped strontium borate compounds. It aims to serve as a foundational resource for the selection and development of advanced luminescent materials.

This comparison summarizes key quantitative data from experimental studies on strontium borates doped with a range of rare-earth ions. The optical characteristics of these materials, including their emission wavelengths, luminescence lifetimes, and quantum efficiencies, are highly dependent on the specific rare-earth dopant, the host borate matrix, and the synthesis conditions.

Quantitative Optical Properties of Rare-Earth Doped Strontium Borates

The following table summarizes the key optical properties of various rare-earth ions in different this compound host matrices. It is important to note that a direct comparison can be challenging due to variations in synthesis methods, dopant concentrations, and measurement parameters across different studies.

Rare-Earth DopantThis compound HostEmission Wavelength (nm)Luminescence Decay Time (ms)Quantum Yield (%)
Europium (Eu³⁺) SrB₄O₇Predominantly Eu²⁺ emissionNot ReportedNot Reported
SrB₂O₄593 (Orange)Not ReportedNot Reported
Sr₂B₂O₅610, 611, 620, 650, 700 (Red)Not ReportedNot Reported
Sr₃B₂O₆610 (Red)Not ReportedNot Reported
Ba₄₋ₓSr₃₊ₓ(BO₃)₄₋ᵧF₂₊₃ᵧ574, 586, 592, 603Not Reported~10.6
Terbium (Tb³⁺) Ba₄₋ₓSr₃₊ₓ(BO₃)₄₋ᵧF₂₊₃ᵧ489, 545, 586, 622 (Green)Not ReportedNot Reported
Strontium Zinc Borate Glass542 (Green)Not ReportedNot Reported
Dysprosium (Dy³⁺) SrB₆O₁₀484 (Blue), 579 (Yellow)Not ReportedNot Reported
Potassium Zinc this compound Glass482, 575, 665 (White emission)Not ReportedNot Reported
Samarium (Sm³⁺) Sr₁.₀Ba₂.₀B₆O₁₂White light emission1.04 - 1.88 nsNot Reported
Cerium (Ce³⁺) This compound GlassBlue-shifts with increasing B₂O₃Not ReportedNot Reported
SrB₆O₁₀Two primary emission centersNot ReportedNot Reported
Erbium/Ytterbium (Er³⁺/Yb³⁺) LiMgBO₃ (for comparison)590, 596 (Orange upconversion)Not ReportedNot Reported

Experimental Protocols

The synthesis of rare-earth doped strontium borates is most commonly achieved through two primary methods: solid-state reaction and melt-quenching.

Solid-State Reaction

This conventional method involves the high-temperature reaction of solid precursors.

  • Precursor Mixing: Stoichiometric amounts of high-purity strontium carbonate (SrCO₃), boric acid (H₃BO₃), and the desired rare-earth oxide (e.g., Eu₂O₃, Tb₄O₇) are intimately mixed. This is typically done by grinding the powders together in an agate mortar to ensure homogeneity.

  • Calcination: The mixed powders are placed in an alumina crucible and heated in a high-temperature furnace. The calcination temperature and duration are critical parameters that depend on the specific this compound phase being synthesized and can range from 800°C to 1200°C for several hours.

  • Cooling and Grinding: After calcination, the furnace is cooled to room temperature, and the resulting product is finely ground to obtain the phosphor powder.

Melt-Quenching Technique

This method is primarily used for the synthesis of rare-earth doped borate glasses.

  • Batch Melting: Appropriate amounts of raw materials, such as strontium carbonate, boric acid, and the rare-earth dopant, are weighed and mixed thoroughly. The mixture is then placed in a crucible (often platinum or alumina) and melted at high temperatures, typically between 1000°C and 1400°C, until a homogeneous liquid is formed.

  • Quenching: The molten glass is then rapidly cooled by pouring it onto a preheated metal plate (e.g., brass or stainless steel) or by pressing it between two plates. This rapid cooling prevents crystallization and results in an amorphous glass structure.

  • Annealing: To relieve internal stresses, the prepared glass is annealed at a temperature below its glass transition temperature for several hours, followed by slow cooling to room temperature.

Luminescent Properties of Different Rare-Earth Dopants

  • Europium (Eu³⁺/Eu²⁺): The emission color of europium-doped strontium borates is highly sensitive to the host matrix. In some matrices like SrB₄O₇, europium exists in its divalent state (Eu²⁺), which typically results in broad-band emission. In other matrices such as Sr₂B₂O₅ and Sr₃B₂O₆, Eu³⁺ is the stable oxidation state, leading to characteristic sharp red emission peaks corresponding to the ⁵D₀ → ⁷Fⱼ transitions. The intensity ratio of the electric dipole transition (⁵D₀ → ⁷F₂) to the magnetic dipole transition (⁵D₀ → ⁷F₁) provides information about the local symmetry of the Eu³⁺ ions.

  • Terbium (Tb³⁺): Terbium-doped strontium borates are known for their characteristic green luminescence. The emission spectrum is dominated by the ⁵D₄ → ⁷F₅ transition at around 545 nm. The presence of other weaker emissions in the blue and yellow-orange regions from the ⁵D₄ level to other ⁷Fⱼ levels is also observed.

  • Dysprosium (Dy³⁺): Dy³⁺-doped strontium borates can exhibit emissions in the blue and yellow regions, originating from the ⁴F₉/₂ excited state to the ⁶H₁₅/₂ and ⁶H₁₃/₂ ground states, respectively. The relative intensities of these emissions can be tailored by the host matrix, potentially leading to white light emission by combining the blue and yellow light.

  • Samarium (Sm³⁺): Samarium-doped strontium borates typically show several emission peaks in the orange-red region of the spectrum, corresponding to transitions from the ⁴G₅/₂ level to various ⁶Hⱼ levels. The specific emission color can be tuned by the host composition.

  • Cerium (Ce³⁺): Ce³⁺ ions in this compound glasses exhibit broad emission bands due to the allowed 5d → 4f transitions. The position of the emission peak is strongly influenced by the composition of the glass matrix, with a blue-shift observed as the boric oxide (B₂O₃) content increases.

  • Upconversion Luminescence (Er³⁺/Yb³⁺): While specific data on Er³⁺/Yb³⁺ co-doped strontium borates is limited in the initial search, related borate systems demonstrate efficient upconversion luminescence. In this process, near-infrared radiation (around 980 nm) is absorbed by Yb³⁺ ions (sensitizer) and transferred to Er³⁺ ions (activator), resulting in visible light emission, typically in the green and red spectral regions.

Visualizing the Comparison Workflow

The following diagrams illustrate the logical flow of comparing the optical properties of different rare-earth doped strontium borates.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Precursor_Selection Precursor Selection (SrCO₃, H₃BO₃, RE₂O₃) Synthesis_Method Synthesis Method (Solid-State / Melt-Quenching) Precursor_Selection->Synthesis_Method Structural_Analysis Structural Analysis (XRD) Synthesis_Method->Structural_Analysis Optical_Measurements Optical Measurements (PL, PLE, Decay Time, QY) Synthesis_Method->Optical_Measurements Doping_Concentration Dopant Concentration Doping_Concentration->Synthesis_Method Data_Extraction Data Extraction Structural_Analysis->Data_Extraction Optical_Measurements->Data_Extraction Comparative_Analysis Comparative Analysis Data_Extraction->Comparative_Analysis

Experimental workflow for comparison.

Performance of Strontium Borate Phosphors in White LED Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of strontium borate phosphors with other common alternatives used in white light-emitting diode (WLED) applications. The information is compiled from various experimental studies to offer an objective overview of their performance, supported by detailed experimental protocols and visualizations to aid in research and development.

Comparative Performance Analysis

This compound phosphors, particularly when doped with divalent europium (Eu²⁺), are emerging as a potential alternative to commercially dominant phosphors like YAG:Ce³⁺ (Yttrium Aluminum Garnet doped with Cerium) and nitride-based phosphors. Their performance is evaluated based on key parameters such as quantum efficiency (QE), thermal stability, and their impact on the Color Rendering Index (CRI) and Correlated Color Temperature (CCT) of WLEDs.

Quantitative Performance Data

The following table summarizes the typical performance metrics for Eu²⁺-doped this compound phosphors compared to YAG:Ce³⁺ and a common red nitride phosphor, CaAlSiN₃:Eu²⁺.

Phosphor CompositionExcitation Peak (nm)Emission Peak (nm)Quantum Efficiency (QE)Thermal Stability (Quenching Temperature, T₅₀)
SrB₄O₇:Eu²⁺ ~385[1]~440-485 (Blue-Cyan)[2]High (can approach 93% with optimal doping)[3]Moderate (Activation Energy ~0.26 eV for a borosilicate glass)[4]
Y₃Al₅O₁₂:Ce³⁺ (YAG:Ce) ~460[5]~530-550 (Yellow)[6][7]High (Internal QE can be >90%)[8]High (>700 K for intrinsic quenching)[9]
CaAlSiN₃:Eu²⁺ ~460[5]~650 (Red)[7][10]High (Internal QE ~71%)[5]Excellent (Low thermal quenching, -6% at 150°C)[10]
Impact on WLED Characteristics

The choice of phosphor significantly influences the quality of the generated white light. The following table compares the typical CRI and CCT values for WLEDs fabricated using these phosphors.

WLED ConfigurationTypical Correlated Color Temperature (CCT)Typical Color Rendering Index (CRI)
Blue LED + SrB₄O₇:Eu²⁺ + Yellow/Red PhosphorTunable, can contribute to cool or neutral whiteCan be improved by compensating for the blue/cyan emission
Blue LED + YAG:Ce³⁺ ~4000 K - 6500 K (Cool White)[11]~70-85[12]
Blue LED + YAG:Ce³⁺ + CaAlSiN₃:Eu²⁺ ~2700 K - 6500 K (Warm to Cool White)[4][13]> 90[12]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound phosphors are crucial for reproducible research.

Synthesis of SrB₄O₇:Eu²⁺ Phosphor (Solid-State Reaction)

This protocol describes a common method for synthesizing Eu²⁺-doped strontium tetraborate phosphors.[14][15]

Materials:

  • Strontium carbonate (SrCO₃)

  • Boric acid (H₃BO₃)

  • Europium(III) oxide (Eu₂O₃)

  • Activated Carbon (as a reducing agent)

Procedure:

  • Stoichiometric Mixing: Accurately weigh stoichiometric amounts of SrCO₃, H₃BO₃, and Eu₂O₃. An excess of H₃BO₃ (e.g., 2 mol%) is often added to compensate for its volatilization at high temperatures.[14]

  • Grinding: Thoroughly grind the mixture in an agate mortar for at least 30 minutes to ensure homogeneity.

  • Addition of Reducing Agent: Add a small amount of activated carbon to the mixture to facilitate the reduction of Eu³⁺ to Eu²⁺ during sintering.

  • Pre-sintering: Place the mixture in an alumina crucible and pre-sinter at a low temperature (e.g., 200-250°C) for several hours to dehydrate the boric acid.[14]

  • Sintering: Transfer the crucible to a tube furnace. Heat the mixture to a high temperature (e.g., 850-900°C) and maintain for several hours under a reducing atmosphere (e.g., a mixture of N₂ and H₂).[14]

  • Cooling and Pulverization: Allow the furnace to cool down to room temperature naturally. The resulting sintered block is then finely ground to obtain the phosphor powder.

Photoluminescence (PL) Spectroscopy

This protocol outlines the measurement of excitation and emission spectra of the synthesized phosphor.[16]

Apparatus:

  • Spectrofluorometer with a Xenon lamp as the excitation source.

  • Monochromators for both excitation and emission.

  • Photomultiplier tube (PMT) detector.

Procedure:

  • Sample Preparation: Place a small amount of the phosphor powder in a sample holder.

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the wavelength of the maximum emission intensity of the phosphor (e.g., ~470 nm for SrB₄O₇:Eu²⁺).

    • Scan the excitation monochromator over a range of wavelengths (e.g., 250-450 nm) to measure the excitation intensity.

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the wavelength of the maximum excitation intensity (determined from the excitation spectrum).

    • Scan the emission monochromator over a range of wavelengths (e.g., 400-600 nm) to measure the emission spectrum.[17]

  • Data Correction: Correct the measured spectra for the instrumental response of the spectrofluorometer.

Quantum Efficiency (QE) Measurement

The absolute photoluminescence quantum yield is determined using an integrating sphere.[18][19][20]

Apparatus:

  • Spectrofluorometer equipped with an integrating sphere.

  • Excitation light source (e.g., laser or Xenon lamp with a monochromator).

  • Spectrometer/detector.

Procedure:

  • Reference Measurement (Empty Sphere): Measure the spectrum of the excitation light with the integrating sphere empty.

  • Sample Measurement (Direct Excitation): Place the phosphor sample in the integrating sphere and irradiate it directly with the excitation light. Measure the spectrum of the scattered excitation light and the emitted luminescence.

  • Sample Measurement (Indirect Excitation): Place the phosphor sample in the integrating sphere but out of the direct path of the excitation beam. Measure the spectrum.

  • Calculation: The quantum efficiency is calculated as the ratio of the number of emitted photons to the number of absorbed photons. This is determined by integrating the areas of the emission peak and the reduction in the excitation peak area in the presence of the sample.[18]

Thermal Quenching Measurement

This protocol determines the thermal stability of the phosphor's luminescence.[21][22][23]

Apparatus:

  • Spectrofluorometer.

  • Heating stage or furnace with a temperature controller.

  • Thermocouple to monitor the sample temperature.

Procedure:

  • Sample Mounting: Mount the phosphor sample on the heating stage within the spectrofluorometer.

  • Initial Measurement: Record the photoluminescence emission spectrum at room temperature.

  • Temperature-Dependent Measurements: Gradually increase the temperature of the sample in controlled steps (e.g., 25°C increments). At each temperature, record the emission spectrum under the same excitation conditions.

  • Data Analysis: Plot the integrated emission intensity as a function of temperature. The quenching temperature (T₅₀) is defined as the temperature at which the emission intensity drops to 50% of its initial value at room temperature. The activation energy for thermal quenching can be determined by fitting the data to the Arrhenius equation.[6]

Visualizations

Experimental Workflow for Phosphor Characterization

The following diagram illustrates the general workflow for synthesizing and characterizing phosphors for WLED applications.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start Raw Materials (SrCO₃, H₃BO₃, Eu₂O₃) mix Mixing & Grinding start->mix sinter Sintering in Reducing Atmosphere mix->sinter finish Phosphor Powder sinter->finish pl Photoluminescence Spectroscopy finish->pl qe Quantum Efficiency Measurement pl->qe tq Thermal Quenching Analysis qe->tq wled WLED Fabrication & Testing tq->wled cri CRI & CCT Measurement wled->cri

Workflow for phosphor synthesis and characterization.
Energy Level Diagram for Eu²⁺ in a this compound Host

This diagram illustrates the electronic transitions responsible for the luminescence of Eu²⁺-doped this compound phosphors.

G ground Ground State (⁴f⁷) excited Excited State (⁴f⁶5d¹) ground->excited Excitation (Absorption of blue/UV photon) excited->ground Emission (Photon release)

Energy level transitions of Eu²⁺ in a host lattice.

References

Safety Operating Guide

Proper Disposal of Strontium Borate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of strontium borate is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides detailed procedures for the proper handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with care. While generally non-flammable, it is considered slightly hazardous in case of skin or eye contact and inhalation, and hazardous if ingested.[1] Some forms, like strontium tetraborate, are classified as potentially damaging to fertility or the unborn child and may cause organ damage through repeated exposure.[2]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Chemical-resistant gloves

  • Safety glasses or goggles

  • A laboratory coat

Handling:

  • Avoid generating dust.

  • Ensure adequate ventilation.

  • Wash hands thoroughly after handling.

Quantitative Data on this compound Disposal Considerations

ParameterGuideline/RegulationCitation
Aquatic Toxicity Borate compounds can be dangerous to aquatic life in high concentrations. Strontium tetraborate is classified as very toxic to aquatic life with long-lasting effects.[2][3]
Sewer Disposal Generally, inorganic salts that are water-soluble and have low toxicity may be permissible for sewer disposal in small quantities with copious amounts of water, subject to local regulations. However, due to aquatic toxicity, this is often not recommended for borates. It is illegal to dispose of some borate compounds, like trioctyl borate, down the drain.[4][5][6][7][8]
Regulatory Contact It is often necessary to contact your state Department of Environmental Protection (DEP) or your regional office of the federal Environmental Protection Agency (EPA) for specific disposal recommendations for borate compounds.[3]
Waste Classification Borate compounds may need to be treated as hazardous waste.[3]

Experimental Protocol: Neutralization of Small Quantities of Borate Waste

For small quantities of acidic or basic borate solutions, neutralization can be a preliminary step before disposal, provided it is permitted by local regulations. This procedure should be performed in a fume hood with appropriate PPE.

Materials:

  • This compound waste solution

  • Dilute acid (e.g., 1M hydrochloric acid) or dilute base (e.g., 1M sodium hydroxide or sodium bicarbonate)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate waste container

Methodology:

  • Place the beaker containing the this compound waste solution on a stir plate and add a stir bar.

  • Begin stirring the solution gently.

  • Slowly add the neutralizing agent (acid or base) dropwise to the solution.

  • Monitor the pH of the solution regularly using pH strips or a pH meter.

  • Continue adding the neutralizing agent until the pH is within the neutral range (typically 6-8).

  • Once neutralized, the solution must be disposed of in accordance with local, state, and federal regulations. Do not assume the neutralized solution is safe for sewer disposal without explicit permission from your institution's environmental health and safety (EHS) office and the local water authority.

Disposal Decision Pathway

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

StrontiumBorateDisposal start Start: this compound Waste Generated check_contamination Is the waste mixed with other hazardous chemicals? start->check_contamination contaminated Treat as mixed hazardous waste. Follow specific guidelines for the mixture. check_contamination->contaminated Yes uncontaminated Is it a small or large quantity? check_contamination->uncontaminated No containerize Containerize in a labeled, sealed container. contaminated->containerize small_quantity Small Quantity (e.g., minor spill residue) uncontaminated->small_quantity Small large_quantity Large Quantity (e.g., bulk material) uncontaminated->large_quantity Large consult_ehs Consult Institutional EHS & Local Regulations small_quantity->consult_ehs large_quantity->consult_ehs sewer_disposal Sewer disposal MAY be permissible (with copious water) ONLY if explicitly approved. consult_ehs->sewer_disposal Approval Granted hazardous_waste Dispose of as Hazardous Waste consult_ehs->hazardous_waste Approval Denied / Standard Procedure end End: Proper Disposal sewer_disposal->end hazardous_waste->containerize containerize->end

Caption: Decision workflow for this compound waste disposal.

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • Characterize the this compound waste. Determine if it is pure, in solution, or mixed with other chemicals.

  • If mixed with other hazardous substances, the entire mixture must be treated as hazardous waste, following the disposal guidelines for the most hazardous component.

  • Segregate this compound waste from other waste streams to prevent unintended chemical reactions.[9]

2. Handling Spills:

  • Small Spills: For minor spills of solid this compound, use appropriate tools to carefully place the material into a designated and labeled hazardous waste container.[1] Clean the contaminated surface with water and a cloth, and place the cleaning materials in the same hazardous waste container.[1]

  • Large Spills: For larger spills, use a shovel to transfer the material into a suitable waste disposal container.[1] The subsequent cleaning of the area should be done in a way that prevents environmental release. The recommendation to allow evacuation through the sanitary system should be treated with extreme caution and verified with your EHS department, as it may contradict local regulations due to the aquatic toxicity of borates.[1][2]

3. Containerization and Labeling:

  • Place all this compound waste, including contaminated materials like gloves and wipes, into a clearly labeled, sealed, and chemically compatible container.

  • The label should include:

    • "Hazardous Waste"

    • "this compound"

    • The full chemical name and any other components in the waste

    • The date of accumulation

    • Relevant hazard warnings (e.g., "Toxic," "Environmental Hazard")

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

5. Final Disposal:

  • Contact Professionals: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[10]

  • Regulatory Compliance: Always dispose of this compound in accordance with local, state, and federal regulations.[1][3][8][9][11] Never assume a disposal method is acceptable without verification.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.

References

Safe Handling and Disposal of Strontium Borate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols, operational procedures, and disposal plans for the handling of Strontium borate in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of all personnel and maintaining regulatory compliance.

This compound is a solid inorganic compound that requires careful handling to mitigate potential health risks. It is hazardous if ingested and can cause irritation upon contact with skin and eyes or through inhalation of dust particles.[1] The following procedures are designed to provide a clear, step-by-step approach to safely managing this chemical from receipt to disposal.

Personal Protective Equipment (PPE)

The appropriate level of personal protective equipment must be worn at all times when handling this compound. The following table summarizes the required PPE for different operational stages.

Operational Stage Required Personal Protective Equipment
Receiving and Unpacking Safety glasses, Lab coat, Nitrile gloves
Weighing and Aliquoting Chemical splash goggles, Lab coat, Nitrile gloves, Dust respirator (N95 or equivalent)
Experimental Use Chemical splash goggles, Lab coat, Nitrile gloves
Spill Cleanup (Small) Chemical splash goggles, Lab coat, Nitrile gloves, Dust respirator (N95 or equivalent)
Spill Cleanup (Large) Splash goggles, Full suit, Dust respirator, Boots, Gloves. A self-contained breathing apparatus may be necessary.[1]
Waste Disposal Chemical splash goggles, Lab coat, Nitrile gloves

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound is crucial for minimizing exposure and preventing contamination.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[2] Keep the container tightly closed.

Handling and Experimental Use
  • Ventilation: All handling of this compound powder, especially weighing and transferring, should be conducted in a certified chemical fume hood or a designated area with local exhaust ventilation to minimize dust inhalation.

  • Weighing: When weighing, use a balance with a draft shield. Use anti-static weighing dishes to prevent dispersal of the powder.

  • Transfer: Use a spatula or scoop to transfer the solid. Avoid scooping in a manner that creates airborne dust.

  • Good Laboratory Practices: Do not eat, drink, or smoke in areas where this compound is handled.[3] Wash hands thoroughly after handling the chemical, even if gloves were worn.

Spill Management
  • Small Spills: For small spills, carefully scoop the solid material into a labeled waste container.[1] Clean the contaminated surface with a damp cloth or paper towel, taking care not to generate dust. Dispose of cleaning materials as hazardous waste.

  • Large Spills: In the event of a large spill, evacuate the area and prevent entry. Wear the appropriate PPE as outlined in the table above. Use a shovel to carefully place the material into a designated waste disposal container.[1] Clean the area by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.[1]

Disposal Plan

The disposal of this compound and its associated waste must be conducted in accordance with all local, state, and federal regulations.

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, paper towels), in a clearly labeled, sealed, and compatible waste container.

    • For small quantities, consult your institution's environmental health and safety (EHS) office for guidance on disposal, which may include landfill disposal if permitted by local regulations.

    • For large quantities, arrange for disposal through a licensed chemical waste disposal company.

  • Aqueous Solutions:

    • Strontium-containing solutions may need to be treated as hazardous waste. Consult your EHS office for specific guidance on the disposal of aqueous strontium and borate solutions. Do not pour down the drain unless explicitly permitted by your institution and local water authority.

Experimental Workflow for Handling this compound

G cluster_0 Preparation cluster_1 Handling cluster_2 Post-Experiment cluster_3 Waste Management A Receive and Inspect this compound B Store in a Cool, Dry, Ventilated Area A->B C Don Appropriate PPE B->C D Work in a Fume Hood or Ventilated Area C->D E Weigh and Transfer Chemical D->E F Conduct Experiment E->F G Decontaminate Work Area F->G J Collect Solid Waste in Labeled Container F->J K Collect Liquid Waste in Labeled Container F->K H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I L Contact EHS for Disposal J->L K->L

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.